1,1-Difluoroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZHAQBOLGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393018 | |
| Record name | 1,1-difluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-05-0 | |
| Record name | 1,1-Difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-difluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1-Difluoroacetone (CAS No. 431-05-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (CAS No. 431-05-0) is a fluorinated organic compound of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound, with a focus on its application in the synthesis of bioactive molecules.
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 431-05-0 | N/A |
| Molecular Formula | C₃H₄F₂O | [1] |
| Molecular Weight | 94.06 g/mol | [1] |
| Boiling Point | 45.3 °C at 760 mmHg | [2] |
| Density | 1.088 g/cm³ | [2] |
| Refractive Index | 1.328 | [2] |
| Vapor Pressure | 350 mmHg at 25°C | [2] |
| Flash Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic shifts and couplings due to the influence of the adjacent fluorine atoms.
-
¹³C NMR: The carbon signals are split by the fluorine atoms, providing valuable structural information. A publicly available ¹³C NMR spectrum can be accessed for reference.[3]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Synthesis of this compound
An industrialized and economically efficient method for the preparation of this compound starts from ethyl acetoacetate.[4][5] The synthesis involves a four-step process: bromination, fluorination, hydrolysis, and decarboxylation.
Experimental Protocol: Industrialized Synthesis
Step 1: Bromination of Ethyl Acetoacetate
-
Reactants: Ethyl acetoacetate, Oxone, Potassium bromide (KBr)
-
Solvent: n-Heptanol
-
Conditions: The bromination is carried out using an Oxone/KBr system in n-heptanol. Optimal conditions include using 2.2 equivalents of the brominating reagent at a temperature above 60°C and atmospheric pressure. This reaction is typically performed in a tubular reactor for industrial-scale production.[4][5]
Step 2: Fluorination of the Dibromide Intermediate
-
Reactants: Dibrominated ethyl acetoacetate, Potassium fluoride (B91410) (KF)
-
Conditions: A fluorine-bromine exchange reaction is performed using 2.2 equivalents of potassium fluoride at a reaction temperature of 150°C. This step is also suited for a tubular reactor.[4][5]
Step 3 & 4: Hydrolysis and Decarboxylation
-
Reactant: Difluorinated intermediate
-
Reagent: 50% Sulfuric acid
-
Conditions: The difluoride is subjected to hydrolysis and subsequent decarboxylation using 50% sulfuric acid at 90°C in a standard reactor. This final step yields crude this compound with a high purity (99.60% by GC) and an overall efficiency of 91.25%.[4][5]
Reactivity and Applications
This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical sector.
Synthesis of Fluoropyrazole Succinate (B1194679) Dehydrogenase Inhibitors
A significant application of this compound is in the synthesis of fungicides containing a fluoropyrazole ring, which act as succinate dehydrogenase inhibitors (SDHIs).[4][5] The cost-effective production of this compound is pivotal for the economic viability of these fungicides.
The general synthetic route to the fluoropyrazole ring involves the reaction of this compound with a hydrazine (B178648) derivative to form the pyrazole (B372694) core, which is then further functionalized.
Use in Pharmaceutical Synthesis
This compound is also utilized in the pharmaceutical industry. It serves as a precursor in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which have been investigated as modulators of sodium channels.[6] This highlights its potential in the development of drugs for neurological disorders.
Safety and Handling
This compound is a flammable and irritant compound.[7] Proper safety precautions must be observed during its handling and storage.
-
Hazard Codes: F (Flammable), Xi (Irritant)[2]
-
Risk Phrases: R10 (Flammable)[2]
-
Safety Phrases: S16 (Keep away from sources of ignition - No smoking), S23 (Do not breathe gas/fumes/vapour/spray), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]
-
Transport Information: UN 1224[2]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a versatile and valuable fluorinated building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. The development of an efficient industrial-scale synthesis has made it more accessible for research and development. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial processes. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.
References
- 1. This compound | 431-05-0 [sigmaaldrich.com]
- 2. This compound | CAS#:431-05-0 | Chemsrc [chemsrc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. science-gate.com [science-gate.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 431-05-0 [chemicalbook.com]
- 7. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (CAS No. 431-05-0), also known as 1,1-difluoropropan-2-one, is a fluorinated organic compound with growing importance in various scientific fields. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon, make it a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and analytical methods.
Physicochemical Properties
The introduction of fluorine atoms significantly alters the electronic and steric properties of the acetone (B3395972) molecule, influencing its boiling point, density, and reactivity. A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄F₂O | [1] |
| Molecular Weight | 94.06 g/mol | [1] |
| Boiling Point | 46-47 °C | [1][2] |
| Density | 1.164 g/cm³ | [1] |
| Refractive Index | 1.328 | [1] |
| Flash Point | 2 °C | [2] |
| Vapor Pressure | 350 mmHg at 25°C | [2] |
| Melting Point | Not definitively reported; commercial sources provide inconsistent data. | |
| Solubility | Data in common solvents is not readily available in quantitative terms. | [3] |
Synthesis and Purification
A common and efficient method for the industrial preparation of this compound starts from ethyl acetoacetate. The general synthetic pathway is outlined below.
References
An In-depth Technical Guide to 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Difluoroacetone (CAS RN: 431-05-0), a fluorinated organic compound of significant interest in synthetic chemistry and pharmaceutical development. This document outlines its core physicochemical properties, applications, and a detailed experimental protocol for its synthesis.
Core Properties and Molecular Data
This compound is a colorless liquid characterized by a pungent odor.[1] Its chemical structure, featuring two fluorine atoms on the alpha-carbon relative to the carbonyl group, imparts unique reactivity, making it a valuable building block in organic synthesis.[2]
The fundamental molecular details and key physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₄F₂O |
| Molecular Weight | 94.06 g/mol |
| CAS Number | 431-05-0 |
| Density | 1.088 - 1.16 g/cm³ |
| Boiling Point | 45.3 - 47 °C at 760 mmHg |
| Flash Point | 1.6 - 2 °C |
| Vapor Pressure | 350 mmHg at 25°C |
| Refractive Index | 1.328 |
| Appearance | Colorless Liquid |
| Purity | Typically ≥97% |
Applications in Research and Development
This compound serves as a crucial intermediate in various chemical transformations, primarily driven by the reactivity of its carbonyl group and the influence of the adjacent difluoromethyl group.[1]
-
Pharmaceutical Synthesis: The compound is a key intermediate in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which function as modulators of sodium channels.[2][6] These modulators are significant in the development of therapeutic agents for neurological disorders and pain management by regulating nerve signal transmission.[2]
-
Agrochemicals: It is a vital precursor for fungicides that contain a fluoropyrazole ring, which are classified as succinate (B1194679) dehydrogenase inhibitors.[3][4] The cost-effective synthesis of this compound is pivotal for the economic viability of these important agricultural products.[3][4]
-
Chemical Synthesis: Beyond specific applications, it is a versatile reagent for introducing the difluoroacetyl group into molecules, enabling the synthesis of a wide range of fluorinated compounds.[1] It can also be utilized as a specialized solvent.[1]
Experimental Protocols
A robust and scalable synthesis is critical for the application of this compound in industrial and research settings. The following section details an industrialized production methodology.
Industrial Synthesis of this compound
This protocol outlines a three-step synthesis starting from ethyl acetoacetate (B1235776).[3][4]
Step 1: Bromination
-
Objective: To synthesize Ethyl 2,2-dibromoacetoacetate.
-
Procedure: In a suitable reactor, ethyl acetoacetate is reacted with 2.2 equivalents of a bromination reagent (e.g., an Oxone/KBr system) in n-heptanol.[3][4] The reaction is conducted at a temperature above 60°C under atmospheric pressure.[3][4] This stage is often performed in a tubular reactor for industrial-scale production.[3][4]
Step 2: Fluorination
-
Objective: To perform a fluorine-bromine exchange to obtain the difluoride intermediate.
-
Procedure: The resulting Ethyl 2,2-dibromoacetoacetate undergoes a fluorine-bromine exchange reaction.[3][4] This is achieved by reacting it with 2.2 equivalents of potassium fluoride (B91410) as the fluorinating agent.[3][4] The reaction is maintained at a temperature of 150°C, also typically within a tubular reactor.[3][4]
Step 3: Hydrolysis and Decarboxylation
-
Objective: To hydrolyze the difluoride intermediate to yield the final product, this compound.
-
Procedure: The difluoride intermediate is subjected to hydrolysis and decarboxylation using a 50% sulfuric acid solution.[3][4] This final step is carried out in a standard reactor at a temperature of 90°C.[3][4] The process yields a crude product with high purity (99.60% by GC analysis) and an efficiency of 91.25%.[3][4]
Logical Relationships and Visualizations
The molecular weight of a compound is a fundamental property derived directly from its molecular formula. The diagram below illustrates this relationship for this compound.
Caption: Derivation of this compound's molecular weight from its formula.
References
Spectroscopic Profile of 1,1-Difluoroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Difluoroacetone (1,1-difluoropropan-2-one), a fluorinated ketone of interest in various chemical research domains. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents visualizations to aid in data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.15 | Triplet (t) | 54.3 | CHF₂ |
| 2.20 | Singlet (s) | - | CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 195.2 | Triplet (t) | 34.5 | C=O |
| 116.5 | Triplet (t) | 238.5 | CHF₂ |
| 24.8 | Singlet (s) | - | CH₃ |
¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -128.2 | Doublet (d) | 54.3 | CHF₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O Stretch |
| ~2950-3000 | Medium | C-H Stretch (sp³) |
| ~1100-1300 | Strong | C-F Stretch |
Mass Spectrometry (MS)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 94 | ~20 | [M]⁺ (Molecular Ion) |
| 79 | ~10 | [M - CH₃]⁺ |
| 51 | ~100 | [CHF₂]⁺ (Base Peak) |
| 43 | ~80 | [CH₃CO]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.
NMR Spectroscopy
A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer. For ¹³C and ¹⁹F NMR, proton decoupling is often employed to simplify the spectra.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The volatile this compound is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
To further elucidate the relationships and processes described, the following diagrams are provided.
A general workflow for the spectroscopic analysis of a chemical compound.
Key fragmentation pathways of this compound in mass spectrometry.
Expected NMR correlations for this compound.
synthesis routes for 1,1-Difluoroacetone
An In-depth Technical Guide to the Synthesis of 1,1-Difluoroacetone
Introduction
This compound (DFA), a key fluorinated building block, is of significant interest to the pharmaceutical and agrochemical industries. Its gem-difluoromethyl group can impart unique properties to bioactive molecules, including altered metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and scalable synthetic routes to this compound is a critical area of research. This guide provides a detailed overview of the primary synthetic methodologies, complete with experimental protocols, comparative data, and process diagrams for researchers, chemists, and professionals in drug development.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into three main strategies: multi-step synthesis from β-ketoester precursors, halogen exchange reactions from dihalogenated acetones, and the oxidation of difluorinated secondary alcohols.
Multi-step Synthesis from Ethyl Acetoacetate (B1235776)
A robust and industrialized route begins with the readily available starting material, ethyl acetoacetate. This pathway involves a three-stage process: dibromination, fluorine-bromine exchange, and finally, hydrolysis with decarboxylation to yield the target molecule.[1][2]
The overall process is efficient, with a reported final yield of 91.25% and high product purity (99.60% by GC).[1][2] The use of tubular reactors for the bromination and fluorination stages suggests a continuous flow process suitable for large-scale industrial production.[1][2]
Caption: Synthesis of this compound from Ethyl Acetoacetate.
Halogen Exchange (Halex) Reaction
The direct conversion of 1,1-dichloroacetone (B129577) to this compound via a halogen exchange (Halex) reaction, such as the Finkelstein reaction, represents a more direct pathway.[3] This method involves treating a chloro- or bromo-alkane with a fluoride salt. Potassium fluoride is commonly used for converting chlorocarbons into fluorocarbons, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the reactivity of the fluoride anion.[3]
While this route is conceptually simpler, the efficiency can be dependent on the specific substrate and reaction conditions. The reaction is driven to completion by the precipitation of the resulting chloride salt (e.g., KCl) from the reaction medium.[3][4]
Caption: Halogen Exchange (Halex) route to this compound.
Oxidation of 1,1-Difluoropropan-2-ol (B3052644)
Another efficient synthesis involves the oxidation of the corresponding secondary alcohol, 1,1-difluoropropan-2-ol. This approach is highly direct, relying on the availability of the precursor alcohol. Various standard oxidation reagents can be employed for the conversion of secondary alcohols to ketones. A related patent for the synthesis of 1,3-difluoroacetone (B1216470) highlights the use of TEMPO-based catalysts or chromium reagents like sodium dichromate.[5] This suggests that similar conditions could be applicable for the oxidation of 1,1-difluoropropan-2-ol.
Caption: Oxidation of 1,1-Difluoropropan-2-ol to this compound.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: From Ethyl Acetoacetate | Route 2: Halogen Exchange | Route 3: Oxidation |
| Starting Material | Ethyl Acetoacetate | 1,1-Dichloroacetone | 1,1-Difluoropropan-2-ol |
| Key Reagents | Oxone/KBr, KF, H₂SO₄[1][2] | KF or other fluoride source[3] | Standard oxidizing agents (e.g., CrO₃, TEMPO)[5] |
| Number of Steps | 3 | 1 | 1 |
| Reported Yield | 91.25% (overall)[1][2] | Varies with substrate/conditions | Generally high for alcohol oxidations |
| Key Conditions | Bromination (>60°C), Fluorination (150°C), Hydrolysis (90°C)[1][2] | Heat in polar aprotic solvent[3] | Varies with oxidant |
| Scalability | Demonstrated for industrial production[1][2] | Potentially scalable | Dependent on oxidant choice and cost |
| Purity | 99.60% (crude product by GC)[2] | Dependent on purification | Generally high after purification |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Acetoacetate
This protocol is adapted from a described industrialized process.[1][2]
Stage 1: Synthesis of Ethyl 2,2-dibromoacetoacetate
-
To a solution of ethyl acetoacetate in n-heptanol, add 2.2 equivalents of potassium bromide (KBr).
-
Add Oxone (potassium peroxymonosulfate) portion-wise to the mixture.
-
Heat the reaction mixture to over 60°C under atmospheric pressure. The reaction is typically performed in a tubular reactor for industrial scale.
-
Monitor the reaction by GC until completion.
-
Upon completion, proceed to the next stage.
Stage 2: Synthesis of Ethyl 2,2-difluoroacetoacetate
-
The crude ethyl 2,2-dibromoacetoacetate is reacted with 2.2 equivalents of potassium fluoride (KF).
-
The fluorine-bromine exchange reaction is conducted at a temperature of 150°C, also suitable for a tubular reactor setup.
-
Monitor the reaction progress by GC.
Stage 3: Hydrolysis and Decarboxylation to this compound
-
The resulting ethyl 2,2-difluoroacetoacetate is subjected to hydrolysis using a 50% aqueous solution of sulfuric acid (H₂SO₄).
-
The mixture is heated to 90°C in a standard reactor. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.
-
The product, this compound, is isolated from the reaction mixture. The crude product is reported to have a purity of 99.60% by GC with an overall process efficiency of 91.25%.[1][2]
Protocol 2: General Procedure for Halogen Exchange
This is a generalized protocol based on the principles of the Finkelstein reaction.[3][4]
-
In a flask equipped with a reflux condenser and a stirrer, add 1,1-dichloroacetone and a polar aprotic solvent (e.g., DMF).
-
Add an excess (e.g., 2.5 equivalents) of spray-dried potassium fluoride (KF).
-
Heat the mixture with vigorous stirring to a temperature between 100-150°C.
-
Monitor the reaction progress using GC or TLC. The reaction is driven by the precipitation of potassium chloride (KCl).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated salts.
-
The filtrate containing the product can be purified by distillation.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with distinct advantages. The multi-step synthesis from ethyl acetoacetate is a well-optimized, high-yielding process suitable for industrial-scale production.[1][2] Direct halogen exchange from 1,1-dichloroacetone and oxidation of 1,1-difluoropropan-2-ol offer more concise pathways, with their practicality largely dependent on the availability of starting materials and the specific reaction conditions employed. The choice of synthetic route will ultimately be guided by factors such as required scale, cost of raw materials, and available equipment.
References
Industrial Synthesis of 1,1-Difluoroacetone from Ethyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of an industrialized production methodology for 1,1-difluoroacetone, a key starting material for various pharmaceuticals and agrochemicals, notably succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The process commences with the readily available bulk chemical, ethyl acetoacetate (B1235776), and proceeds through a three-step synthesis involving bromination, fluorination, and subsequent hydrolysis and decarboxylation. This method is highlighted for its economic efficiency and procedural simplicity, making it suitable for large-scale industrial applications.[1][2]
Process Overview
The synthesis of this compound from ethyl acetoacetate is a multi-step process designed for industrial-scale production. The core transformation involves the replacement of the acidic alpha-protons of the β-keto ester with fluorine atoms, followed by the removal of the ester group to yield the target ketone. The overall process can be summarized in the following three key stages:
-
Dibromination: Ethyl acetoacetate is first converted to its dibromo-derivative at the alpha-position. This is achieved through an oxidative bromination reaction.
-
Halogen Exchange (Fluorination): The dibrominated intermediate undergoes a fluorine-bromine exchange reaction to produce ethyl 1,1-difluoroacetoacetate.
-
Hydrolysis and Decarboxylation: The resulting difluoro β-keto ester is then hydrolyzed and decarboxylated to afford the final product, this compound.
For industrial-scale production, the bromination and fluorination stages are optimally carried out in tubular or packed-bed reactors, which allow for continuous processing, improved heat and mass transfer, and enhanced safety and control over the reactions. The final hydrolysis and decarboxylation step is typically performed in a standard batch reactor.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the industrial synthesis of this compound from ethyl acetoacetate.
| Parameter | Value | Reference |
| Overall Process Efficiency (Yield) | 91.25% | [1][2] |
| Final Product Purity (G.C. Content) | 99.60% | [1][2] |
| Bromination Reagent Stoichiometry | 2.2 equivalents | [1][2] |
| Bromination Reaction Temperature | >60°C | [1][2] |
| Fluorinating Agent Stoichiometry | 2.2 equivalents | [1][2] |
| Fluorination Reaction Temperature | 150°C | [1][2] |
| Hydrolysis Reagent Concentration | 50% Sulfuric Acid | [1][2] |
| Hydrolysis & Decarboxylation Temperature | 90°C | [1][2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for each key stage of the synthesis. These protocols are based on the published industrial method, supplemented with established chemical principles for the relevant transformations.
Stage 1: Dibromination of Ethyl Acetoacetate
This stage involves the synthesis of ethyl 2,2-dibromo-3-oxobutanoate. For industrial production, a continuous flow process using a tubular reactor is employed for this exothermic reaction, ensuring better temperature control and safety.
Reagents and Materials:
-
Ethyl acetoacetate
-
Potassium bromide (KBr)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
n-Heptanol (solvent)
-
Tubular reactor system with precise temperature and flow control
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Extraction solvent (e.g., ethyl acetate)
Experimental Procedure:
-
Feedstock Preparation: Prepare a solution of ethyl acetoacetate and potassium bromide in n-heptanol. A separate aqueous solution of Oxone® is also prepared.
-
Continuous Flow Reaction: The two streams are continuously pumped and mixed at the entrance of a heated tubular reactor. The reactor temperature is maintained at >60°C. The flow rates are adjusted to ensure a sufficient residence time for the complete dibromination of the ethyl acetoacetate.
-
In-line Quenching: The output stream from the reactor is directly fed into a quenching solution of sodium thiosulfate (B1220275) to neutralize any unreacted bromine species.
-
Work-up and Isolation: The quenched reaction mixture is subjected to a liquid-liquid extraction. The organic phase, containing the desired ethyl 2,2-dibromo-3-oxobutanoate, is separated, washed, and the solvent is removed under reduced pressure to yield the crude dibrominated product.
Stage 2: Fluorine-Bromine Exchange
This step converts the dibrominated intermediate to ethyl 2,2-difluoro-3-oxobutanoate via a nucleophilic substitution reaction. A packed-bed reactor containing the fluorinating agent is suitable for this gas-liquid or liquid-liquid phase reaction in a continuous flow setup.
Reagents and Materials:
-
Ethyl 2,2-dibromo-3-oxobutanoate
-
Potassium fluoride (B91410) (KF, spray-dried for high reactivity)
-
Packed-bed reactor
-
High-temperature heating system
Experimental Procedure:
-
Reactor Setup: The packed-bed reactor is filled with spray-dried potassium fluoride. The reactor is heated to 150°C.
-
Continuous Flow Fluorination: A solution of ethyl 2,2-dibromo-3-oxobutanoate in a suitable high-boiling point solvent is continuously passed through the heated packed-bed reactor. The flow rate is optimized to maximize the conversion to the difluorinated product.
-
Product Collection: The stream exiting the reactor, containing ethyl 2,2-difluoro-3-oxobutanoate, is collected.
-
Purification: The collected product is purified, typically by distillation, to remove any unreacted starting material, mono-fluorinated intermediates, and byproducts.
Stage 3: Hydrolysis and Decarboxylation
The final step involves the conversion of ethyl 2,2-difluoro-3-oxobutanoate to this compound. This is a classic β-keto ester hydrolysis and decarboxylation, which is typically performed in a batch reactor.
Reagents and Materials:
-
Ethyl 2,2-difluoro-3-oxobutanoate
-
50% Sulfuric acid (H₂SO₄)
-
Standard glass-lined batch reactor with heating and stirring capabilities
-
Distillation setup
Experimental Procedure:
-
Reaction Setup: Ethyl 2,2-difluoro-3-oxobutanoate is charged into the reactor containing a 50% solution of sulfuric acid.
-
Heating and Reaction: The mixture is heated to 90°C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) until the starting material is fully consumed. During this process, the ester is hydrolyzed to the corresponding β-keto acid, which then decarboxylates to form this compound and carbon dioxide.
-
Product Isolation: this compound is a volatile product and can be isolated directly from the reaction mixture by distillation.
-
Final Purification: The distilled crude product is further purified, for example, by fractional distillation, to achieve a high purity of 99.60% as determined by GC.[1][2]
Visualizations
Overall Synthetic Pathway
References
A Technical Guide to the Solubility of 1,1-Difluoroacetone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,1-Difluoroacetone, a fluorinated ketone of interest in organic synthesis and pharmaceutical development. A comprehensive search of publicly available data reveals a notable absence of quantitative solubility values for this compound in common organic solvents. This guide, therefore, provides a framework for researchers to determine the solubility of this compound through detailed experimental protocols and discusses the theoretical principles governing its solubility based on its chemical structure. The document includes a general experimental workflow for solubility determination, presented as a visual diagram, to aid in the design and execution of such studies.
Introduction
This compound (F2A) is a fluorinated organic compound with the chemical formula C₃H₄F₂O. Its unique chemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of various organic molecules, including pharmaceutical intermediates. Understanding the solubility of F2A in common organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.
Despite its relevance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing:
-
A discussion of the expected solubility trends of F2A based on the principles of intermolecular forces and the known behavior of similar compounds.
-
A detailed, generalized experimental protocol for the quantitative determination of its solubility.
-
A visual representation of the experimental workflow to facilitate laboratory implementation.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key to predicting its solubility behavior:
-
Polarity: The presence of a carbonyl group (C=O) makes F2A a polar molecule. The highly electronegative fluorine atoms further increase the polarity of the molecule.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl oxygen. It does not have hydrogen bond donor capabilities.
-
Dipole-Dipole Interactions: The polar nature of F2A allows for strong dipole-dipole interactions.
-
London Dispersion Forces: Present in all molecules, these forces will increase with the size of the solvent molecule.
Based on these properties, it is expected that this compound will be soluble in a range of common organic solvents.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to act as hydrogen bond donors to the carbonyl oxygen of F2A, in addition to strong dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated due to strong dipole-dipole interactions between the solvent and F2A.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents, as the primary intermolecular forces would be the weaker London dispersion forces. However, some solubility may still be observed.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely due to dipole-dipole interactions.
Quantitative Solubility Data
As of the date of this guide, a thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Chemical Class | Expected Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Acetonitrile | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | Polar Aprotic | High | Data to be determined |
| Dichloromethane | Chlorinated | Moderate-High | Data to be determined |
| Chloroform | Chlorinated | Moderate-High | Data to be determined |
| Tetrahydrofuran | Ether | High | Data to be determined |
| Diethyl Ether | Ether | Moderate | Data to be determined |
| Toluene | Aromatic | Low-Moderate | Data to be determined |
| Hexane | Nonpolar | Low | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a generalized and robust method for determining the solubility of this compound in a liquid solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[1]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
4.2. Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation. b. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Quantification: a. Dilute the filtered solution to a known volume with the same solvent. b. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., GC-FID, HPLC, or NMR with an internal standard). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculation: a. From the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. c. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
4.3. Quality Control
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Run a blank sample (solvent only) to check for interferences.
-
Confirm the purity of the this compound and solvents before use.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
An In-depth Technical Guide to the Carbonyl Reactivity of 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 1,1-difluoroacetone. The presence of two fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity towards nucleophiles compared to acetone (B3395972). This document details the electronic effects of fluorine substitution, the propensity for hydrate (B1144303) formation, and a comparative analysis of its reactivity in various nucleophilic addition reactions. Detailed experimental protocols for the synthesis of this compound and for key reactions are provided, alongside quantitative data, where available, to offer a practical resource for researchers in organic synthesis and drug development.
Introduction
This compound (DFA) is a fluorinated ketone of significant interest in synthetic chemistry due to its unique reactivity profile. The introduction of two fluorine atoms on the carbon adjacent to the carbonyl group dramatically alters the electronic properties of the molecule, rendering the carbonyl carbon significantly more electrophilic than that of its non-fluorinated counterpart, acetone. This heightened electrophilicity makes this compound a valuable building block for the synthesis of complex fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries.[1][2] This guide will delve into the core principles governing the reactivity of the carbonyl group in this compound, providing both theoretical understanding and practical experimental guidance.
Electronic Effects of α-Fluorine Substitution
The primary driver of the enhanced reactivity of this compound is the strong inductive effect (-I effect) of the two fluorine atoms. Fluorine is the most electronegative element, and its presence on the α-carbon leads to a significant withdrawal of electron density from the carbonyl carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.[3]
This increased electrophilicity has profound implications for the rates and equilibria of nucleophilic addition reactions. Reactions that are slow or unfavorable with acetone can proceed readily with this compound.
Hydrate Formation
A notable characteristic of highly electrophilic carbonyl compounds, including many fluorinated ketones, is their propensity to form stable hydrates in the presence of water.[2][4][5] this compound is no exception and readily forms a gem-diol, 1,1-difluoro-2,2-propanediol. This equilibrium is often a crucial consideration in reactions involving this compound in aqueous or protic media.
dot
Caption: Equilibrium between this compound and its hydrate.
Quantitative Data on Hydrate Formation
| Compound | Khyd |
| Acetone | 1.4 x 10-3 |
| This compound | Estimated to be significantly > 1 |
| Hexafluoroacetone | 1.2 x 106 |
Table 1: Comparison of Hydration Equilibrium Constants (Khyd).
Reactivity in Nucleophilic Addition Reactions
The enhanced electrophilicity of the carbonyl group in this compound leads to faster reaction rates and more favorable equilibria in a variety of nucleophilic addition reactions compared to acetone.
dot
Caption: General workflow for nucleophilic addition to this compound.
Cyanohydrin Formation
The formation of cyanohydrins via the addition of cyanide is a classic example of nucleophilic addition to a carbonyl group. Due to the electron-withdrawing fluorine atoms, this compound is expected to react significantly faster with cyanide than acetone.[6]
Comparative Kinetic Data (Estimated)
| Ketone | Relative Rate of Cyanohydrin Formation |
| Acetone | 1 |
| This compound | >> 1 (Estimated) |
| 1,1,1-Trifluoroacetone | Significantly faster than acetone[6] |
Table 2: Estimated Relative Rates of Cyanohydrin Formation.
Reactions with Organometallic Reagents
Reactions with powerful nucleophiles such as Grignard and organolithium reagents are expected to proceed readily with this compound. However, the presence of enolizable protons and the possibility of side reactions must be considered.
Reduction Reactions
The reduction of the carbonyl group in this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) is expected to be facile due to the enhanced electrophilicity of the carbonyl carbon.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis and decarboxylation of ethyl 2,2-difluoroacetoacetate.[1][2]
Materials:
-
Ethyl 2,2-difluoroacetoacetate
-
50% Sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add ethyl 2,2-difluoroacetoacetate.
-
Slowly add 50% sulfuric acid to the flask.
-
Attach a reflux condenser and heat the mixture to 90°C.[2]
-
Maintain the temperature and reflux for a specified time to allow for hydrolysis and decarboxylation.
-
After the reaction is complete, arrange for distillation to isolate the crude this compound.
-
The crude product can be further purified by fractional distillation.
dot
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]
Atmospheric Chemistry of 1,1-Difluoroacetone (CHF₂C(O)CH₃) with Hydroxyl Radicals: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
As regulations phase out hydrofluorocarbons (HFCs) with high global warming potentials, the search for environmentally acceptable alternatives is critical. 1,1-Difluoroacetone (DFA), a fluorinated ketone, has been considered as one such potential replacement. Understanding its atmospheric fate is paramount to evaluating its environmental impact. This technical guide provides a comprehensive overview of the atmospheric chemistry of DFA, focusing on its primary removal pathway: reaction with the hydroxyl (OH) radical.
This document synthesizes current theoretical and experimental findings on the reaction kinetics, degradation mechanisms, and atmospheric lifetime of DFA. Theoretical studies indicate that the reaction proceeds via hydrogen abstraction from both the methyl (-CH₃) and difluoromethyl (-CHF₂) groups. The calculated atmospheric lifetime of DFA is approximately 0.30 years, with a 100-year Global Warming Potential (GWP) of 10.7, positioning it as a compound with a relatively low environmental impact compared to legacy HFCs.[1]
Introduction
Fluorinated organic compounds are widely used in various industrial applications, but many, such as chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs), have been identified as significant contributors to ozone depletion and global warming.[1][2] The atmospheric persistence and impact of a volatile organic compound are largely determined by its reactivity with atmospheric oxidants. The hydroxyl (OH) radical is the most important daytime oxidant in the troposphere, initiating the degradation of most atmospheric pollutants.[3]
This compound (DFA: CHF₂C(O)CH₃) is a fluorinated ketone proposed as a potential replacement for compounds with higher environmental risks.[1] Its atmospheric chemistry, particularly its reaction with OH radicals, dictates its lifetime, degradation products, and overall environmental safety profile. This guide details the current scientific understanding of this critical atmospheric process.
Reaction Kinetics and Mechanism
The primary atmospheric loss process for this compound is its gas-phase reaction with the OH radical. This reaction proceeds via a hydrogen abstraction mechanism, where the OH radical removes a hydrogen atom from the DFA molecule. There are two distinct pathways for this reaction, involving abstraction from either the methyl (-CH₃) group or the difluoromethyl (-CHF₂) group.[1][4]
-
Pathway R1: H-abstraction from the difluoromethyl (-CHF₂) moiety. CHF₂C(O)CH₃ + OH → •CF₂C(O)CH₃ + H₂O
-
Pathway R2: H-abstraction from the methyl (-CH₃) moiety. CHF₂C(O)CH₃ + OH → CHF₂C(O)CH₂• + H₂O
Theoretical studies suggest that in the gas phase, H-abstraction occurs more rapidly from the –CH₃ site.[4] However, at the air-water interface, the selectivity reverses, with abstraction from the –CF₂H site becoming the faster process.[4] Following the initial H-abstraction, the resulting alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals, which then undergo a complex series of reactions to yield stable degradation products.
Quantitative Atmospheric Data
The rate of reaction between DFA and OH radicals is a critical parameter for determining its atmospheric lifetime. Several studies, both experimental and theoretical, have determined this rate coefficient. The data, along with calculated atmospheric lifetimes and Global Warming Potentials (GWPs), are summarized below.
Table 1: Reaction Rate Coefficients for DFA + OH
| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| 298 | 1.04 × 10⁻¹³ | Theoretical (CCSD(T)//M06-2X) | [1] |
| 297 | 1.39 × 10⁻¹⁴ | Theoretical (MS-CVT/SCT) | [4] |
| 297 | (2.6 ± 0.7) × 10⁻¹⁴ | Experimental | [3] |
Note: The discrepancy between theoretical values highlights the sensitivity of computational methods. The experimental value provides the most reliable benchmark for atmospheric modeling.
Table 2: Atmospheric Lifetime and Global Warming Potentials (GWPs) of DFA
| Parameter | Value | Time Horizon (Years) | Reference |
| Atmospheric Lifetime | 0.30 years | - | [1] |
| GWP | 37.7 | 20 | [1] |
| GWP | 10.7 | 100 | [1] |
| GWP | 3.25 | 500 | [1] |
The atmospheric lifetime (τ) is estimated based on the rate coefficient for the reaction with OH radicals, assuming a global average OH concentration. The relatively short lifetime and low GWP values suggest that DFA is unlikely to persist in the atmosphere or contribute significantly to global warming.[1]
Atmospheric Degradation Products
The atmospheric oxidation of this compound leads to the formation of several degradation products. Theoretical studies have identified the following key products:
-
COF₂ (Carbonyl fluoride)
-
CO (Carbon monoxide)
-
CO₂ (Carbon dioxide)
-
HCOH (Formaldehyde)
-
Difluoromethylglyoxal (DMGLY) [1]
The formation of these products indicates a complete breakdown of the parent molecule in the atmosphere.[1][4] Notably, the degradation is not expected to form persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs).
Methodologies for Kinetic Studies
The rate coefficients and mechanisms of atmospheric reactions are determined through a combination of experimental measurements and computational chemistry.
Experimental Protocols
Two primary experimental techniques are used to measure gas-phase reaction kinetics: the relative rate method and the absolute rate method.
Relative Rate Method: This is a common technique used in atmospheric simulation chambers.[5][6] The rate of loss of the target compound (DFA) is measured relative to a reference compound whose OH reaction rate coefficient is well-known.
-
Chamber Setup: A large-volume (smog) chamber made of inert material (e.g., Teflon or quartz) is filled with purified air or nitrogen as a bath gas.[5][7]
-
Reactant Introduction: Known concentrations of DFA and a reference compound (e.g., ethane) are introduced into the chamber.
-
OH Generation: OH radicals are generated within the chamber, typically through the photolysis of a precursor like hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO) in the presence of NO.[5]
-
Monitoring: The concentrations of DFA and the reference compound are monitored over time using analytical instruments such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Data Analysis: The rate coefficient for DFA (k_DFA) is determined from the relationship: ln([DFA]₀/[DFA]ₜ) = (k_DFA/k_ref) * ln([Ref]₀/[Ref]ₜ) A plot of ln([DFA]₀/[DFA]ₜ) versus ln([Ref]₀/[Ref]ₜ) yields a straight line with a slope equal to k_DFA/k_ref.[6]
Absolute Rate Method (Pulsed Laser Photolysis - Laser Induced Fluorescence): This technique directly measures the decay of OH radicals in the presence of the target compound, providing an absolute rate coefficient.[8][9]
-
Radical Generation: OH radicals are generated by the pulsed laser photolysis of a precursor (e.g., H₂O₂ or HNO₃) in a flow tube reactor.[8]
-
Reaction: The radicals react with a known, excess concentration of DFA under pseudo-first-order conditions.
-
Detection: The temporal profile of the OH radical concentration is monitored by a second, delayed laser pulse that excites the radicals, and the resulting Laser-Induced Fluorescence (LIF) is detected by a photomultiplier tube.[8][10]
-
Kinetics: The decay of the OH fluorescence signal follows first-order kinetics. The pseudo-first-order rate coefficient is plotted against the concentration of DFA to obtain the bimolecular rate coefficient from the slope of the line.[8]
Computational Protocols
Theoretical studies provide invaluable insight into reaction mechanisms, potential energy surfaces, and kinetics, complementing experimental work.[11]
-
Quantum Chemical Methods: High-level ab initio methods are used to explore the reaction. Geometries of reactants, transition states, and products are typically optimized using methods like Density Functional Theory (DFT), such as M06-2X.[1] To obtain more accurate energies, single-point energy calculations are then performed using more robust methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[1][12]
-
Kinetics Calculations: The calculated energies and vibrational frequencies are used to compute rate coefficients, often employing Transition State Theory (TST) or its variants, such as multi-structural canonical variational transition state theory with small curvature tunneling (MS-CVT/SCT).[4][13] These methods account for quantum mechanical tunneling, which can be significant for hydrogen abstraction reactions.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Uncovering the degradation kinetics and mechanisms of difluoroacetone in the atmosphere and at the air–water interface by the OH radical and Cl atom: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Uncovering the degradation kinetics and mechanisms of difluoroacetone in the atmosphere and at the air–water interface by the OH radical and Cl atom: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. envchemgroup.com [envchemgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijisem.com [ijisem.com]
- 13. books.rsc.org [books.rsc.org]
Navigating the Environmental Profile of 1,1-Difluoroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (DFA) is a fluorinated organic compound with applications in chemical synthesis. As with any chemical substance, a thorough understanding of its potential environmental impact is crucial for responsible development and use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and potential effects of this compound. Due to a notable lack of direct experimental data on the ecotoxicity, biodegradability, and bioaccumulation of DFA, this guide synthesizes information on its atmospheric chemistry, the known properties of its degradation products, and analogies to similar non-fluorinated compounds to build a preliminary environmental profile.
Atmospheric Fate and Transport
The primary route of environmental entry and subsequent fate of this compound is expected to be through atmospheric release and degradation. Theoretical studies have provided significant insights into its behavior in the troposphere.
Atmospheric Degradation
This compound primarily undergoes degradation in the atmosphere through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. The main degradation pathway is initiated by H-abstraction from the methyl group. This initial reaction leads to the formation of several smaller, more readily dispersed compounds.
Key atmospheric degradation products identified include:
-
Carbonyl fluoride (B91410) (COF₂)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Formaldehyde (HCOH)
-
Difluoromethylglyoxal (DMGLY)
The atmospheric lifetime of this compound is estimated to be approximately 0.30 years.
Quantitative Atmospheric Data
The following table summarizes key quantitative data related to the atmospheric fate of this compound.
| Parameter | Value | Reference |
| Atmospheric Lifetime | 0.30 years | |
| Rate Coefficient with OH radicals (at 298 K) | 1.04 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | |
| Rate Coefficient with Cl atoms (at 298 K) | 3.45 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | |
| Global Warming Potential (GWP), 20-year horizon | 37.7 | |
| Global Warming Potential (GWP), 100-year horizon | 10.7 | |
| Global Warming Potential (GWP), 500-year horizon | 3.25 |
Environmental Impact of Degradation Products
The environmental impact of this compound is closely linked to the properties of its atmospheric degradation products.
-
Carbonyl Fluoride (COF₂): This is a toxic and corrosive gas.[1] It reacts with water or steam to produce toxic and corrosive fumes of hydrofluoric acid.[2] In the event of a fire, it can produce toxic gases.[3] While no specific data on its aquatic toxicity was found, its reactivity with water suggests a potential for localized changes in pH and toxicity from fluoride ions in aquatic environments.
-
CO, CO₂, and Formaldehyde: These are common atmospheric compounds with well-understood environmental roles.
Terrestrial and Aquatic Environmental Fate: A Qualitative Assessment
Direct experimental data on the biodegradability, bioaccumulation, and ecotoxicity of this compound in soil and water are largely unavailable in the reviewed literature.[4][5][6] Therefore, a qualitative assessment is provided based on the properties of the non-fluorinated analogue, acetone (B3395972), and general principles of fluorinated compound behavior.
Biodegradability
The presence of carbon-fluorine bonds in this compound is expected to increase its resistance to microbial degradation compared to acetone.[7] While acetone is readily biodegradable in soil and water, the C-F bonds in DFA are strong and not easily cleaved by common microbial enzymes.[7] Therefore, this compound is anticipated to be more persistent in the environment than acetone.
Bioaccumulation
There is no available data on the bioaccumulative potential of this compound.[4] Acetone itself has a very low potential for bioaccumulation. While fluorination can sometimes increase the lipophilicity of a molecule, the short-chain and oxygenated nature of this compound suggest a low to moderate potential for bioaccumulation. However, this remains to be confirmed by experimental data.
Ecotoxicity
No data on the aquatic or terrestrial toxicity of this compound have been found.[4][5][6] Acetone exhibits slight toxicity to aquatic life. Given the general trend of increased toxicity with halogenation, it is plausible that this compound may exhibit higher toxicity than acetone. However, without experimental data, this is speculative.
Experimental Protocols for Environmental Assessment
To address the significant data gaps, a suite of standardized tests should be conducted. The following outlines key experimental protocols based on OECD Guidelines for the Testing of Chemicals.
Aquatic Toxicity
-
Acute Toxicity to Fish: OECD Guideline 203 (Fish, Acute Toxicity Test) would determine the concentration of this compound that is lethal to 50% of a test fish population (LC50) over a short period (e.g., 96 hours).
-
Toxicity to Aquatic Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) would assess the concentration at which 50% of Daphnia are immobilized (EC50) after a 48-hour exposure.
-
Toxicity to Algae: OECD Guideline 201 (Alga, Growth Inhibition Test) would determine the effect of this compound on the growth of freshwater algae.
Biodegradability
-
Ready Biodegradability: The OECD 301 series of tests (e.g., 301B CO₂ Evolution Test or 301F Manometric Respirometry Test) would be used to assess whether this compound is readily biodegradable under aerobic conditions.[8][9] These tests typically run for 28 days.[8][9]
Bioaccumulation
-
Bioaccumulation in Fish: OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the standard method to determine the bioconcentration factor (BCF) of a chemical in fish.[1] This test involves exposing fish to the chemical in water and measuring its concentration in the fish tissue over time.[1]
Visualizations
Caption: Atmospheric degradation pathway of this compound.
Caption: General workflow for environmental risk assessment.
Conclusion and Recommendations
The current understanding of the environmental impact of this compound is primarily limited to its atmospheric chemistry. While its global warming potential is relatively low and its atmospheric lifetime is moderate, significant data gaps exist regarding its behavior and effects in aquatic and terrestrial ecosystems. The atmospheric degradation products, particularly carbonyl fluoride, warrant consideration due to their toxicity.
Based on this assessment, the following recommendations are made:
-
Conduct Experimental Studies: It is imperative to conduct standardized ecotoxicity, biodegradability, and bioaccumulation tests to fill the existing data voids and enable a comprehensive environmental risk assessment.
-
Investigate Degradation Products: Further research into the environmental fate and toxicity of difluoromethylglyoxal is needed.
-
Adopt a Precautionary Approach: In the absence of comprehensive data, a precautionary approach should be taken, minimizing environmental releases of this compound.
This technical guide serves as a foundational document based on available information. It should be updated as new experimental data become available to provide a more complete and accurate picture of the environmental profile of this compound.
References
- 1. hynotegas.com [hynotegas.com]
- 2. ICSC 0633 - CARBONYL FLUORIDE [inchem.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. nj.gov [nj.gov]
- 5. Understanding Environmental Rules for Acetone in Industry [purosolv.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. leap.epa.ie [leap.epa.ie]
- 8. Roles of acetone-conditioning and lipid in sorption of organic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hazardous substance assessment - Acetone - Canada.ca [canada.ca]
Commercial Suppliers and Technical Guide for High-Purity 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for high-purity 1,1-Difluoroacetone (CAS No. 431-05-0). It is an essential resource for researchers and professionals in drug development and chemical synthesis, offering detailed information on suppliers, purity specifications, and analytical methodologies for quality assessment.
Introduction to this compound
This compound is a fluorinated organic compound with the chemical formula C₃H₄F₂O. Its unique chemical properties, including its utility as a versatile building block in organic synthesis, make it a compound of significant interest in the pharmaceutical and agrochemical industries.[1] It is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[2][3] A notable application is in the preparation of substituted THF amides that act as modulators of sodium channels.[4] Furthermore, it is a key starting material for fluoropyrazole succinate (B1194679) dehydrogenase inhibitors, a class of fungicides.[5][6] The cost-effective and sustainable production of high-purity this compound is therefore a critical factor in the manufacturing of these important compounds.[5][6]
Commercial Suppliers of High-Purity this compound
The availability of high-purity this compound is crucial for research and manufacturing in the pharmaceutical sector. A variety of chemical suppliers offer this compound at different purity levels. The following tables summarize the key information for several prominent commercial suppliers.
Table 1: High-Purity (>98%) this compound Suppliers
| Supplier | Purity Specification | Available Quantities | Notes |
| Wanxingda | ≥99% | Inquiry | Chinese manufacturer.[3] |
| Henan Lihao Chem Plant Limited | 99% (Industrial Grade) | Inquiry | |
| Zibo Hangyu Biotechnology Development Co., Ltd. | 99% | Inquiry | Price listed as US $60.00-600.00 / kg.[7] |
| Shaanxi Dideu Medichem Co. Ltd. | 99% | Inquiry | Price listed as US $1.00-1.00 / KG and US $111.00-101.00 / KG.[7] |
| HANGZHOU LEAP CHEM CO., LTD. | Pharmaceutical Grade (99%) | Inquiry | Also offers industrial grade.[2] |
Table 2: Research and Development Grade (<98%) this compound Suppliers
| Supplier | Purity Specification | Available Quantities | Notes |
| Apollo Scientific | 95% | 1g, 5g, 25g | MDL Number: MFCD02262166.[8] |
| Sigma-Aldrich (Synthonix Corporation) | 97% | Inquiry | |
| Santa Cruz Biotechnology | Not specified | Inquiry | For research use only.[9] |
Technical Specifications and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 431-05-0 | [2] |
| Molecular Formula | C₃H₄F₂O | [3] |
| Molecular Weight | 94.06 g/mol | |
| Appearance | Colorless transparent liquid | [3] |
| Boiling Point | 46.5-46.7 °C / 757 mmHg | [8] |
| Density | 1.164 g/cm³ | [8] |
| Refractive Index | 1.328 | [8] |
| Storage Temperature | Refrigerator |
Experimental Protocols for Quality Assessment
Ensuring the purity of this compound is paramount for its use in pharmaceutical applications. The following are detailed methodologies for key analytical experiments to assess the purity and identity of the compound.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a robust method for determining the purity of volatile compounds like this compound. An industrialized preparation method reported a purity of 99.60% as determined by GC.[5][6]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹⁹F NMR are highly informative.
¹H NMR Spectroscopy Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters:
-
Pulse sequence: Standard proton pulse program.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Data Analysis: The proton spectrum is expected to show a triplet for the methyl protons due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse sequence: Standard fluorine pulse program.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Data Analysis: The fluorine spectrum will show a quartet due to coupling with the three methyl protons. The chemical shift will be characteristic of the difluoromethyl ketone environment.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as the GC-FID method described above.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30-200.
-
Scan speed: 2 scans/second.
-
-
Data Analysis: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Any other peaks can be identified by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.
Role in Synthesis of Bioactive Molecules
This compound is not known to be directly involved in cellular signaling pathways. Instead, its primary role in the context of drug development is as a key building block for the synthesis of more complex, biologically active molecules. The introduction of the difluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
References
- 1. lcms.cz [lcms.cz]
- 2. echemi.com [echemi.com]
- 3. This compound from China manufacturer - Wanxingda [wxdchem.com]
- 4. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. science-gate.com [science-gate.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 431-05-0 [chemicalbook.com]
- 8. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. scbt.com [scbt.com]
1,1-Difluoroacetone: A Versatile Intermediate for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone, a colorless and volatile liquid, has emerged as a crucial building block in organic synthesis, particularly in the construction of complex fluorinated molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms adjacent to the carbonyl group, render it a highly reactive and versatile intermediate. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical and Safety Information
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 431-05-0 | [1] |
| Molecular Formula | C₃H₄F₂O | [2] |
| Molecular Weight | 94.06 g/mol | [2] |
| Boiling Point | 46-47 °C | [2] |
| Density | 1.16 g/cm³ | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Refrigerator | [2] |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Synthesis of this compound
An industrialized and cost-effective method for the preparation of this compound has been developed, making this valuable intermediate more accessible for large-scale applications. The synthesis commences from ethyl acetoacetate (B1235776) and proceeds through a three-step sequence.[3][4]
Caption: Industrial synthesis route to this compound.
Experimental Protocol: Industrialized Preparation of this compound[3][4]
Step 1: Bromination
-
Reactants: Ethyl acetoacetate, Oxone, Potassium Bromide (2.2 equivalents).
-
Solvent: n-Heptanol.
-
Conditions: The reaction is carried out in a tubular reactor at a temperature above 60°C under atmospheric pressure.
Step 2: Fluorination
-
Reactant: Dibromide intermediate from Step 1, Potassium Fluoride (2.2 equivalents).
-
Conditions: The fluorine-bromine exchange reaction is performed in a tubular reactor at 150°C.
Step 3: Hydrolysis and Decarboxylation
-
Reactant: Difluoride intermediate from Step 2, 50% Sulfuric Acid.
-
Conditions: The reaction is conducted in a standard reactor at 90°C.
-
Yield: This process yields a crude product with a G.C. content of 99.60% and an overall efficiency of 91.25%.[3][4]
Applications in Organic Synthesis
The electrophilic nature of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition and condensation reactions.
Synthesis of Fluoropyrazole Succinate (B1194679) Dehydrogenase Inhibitors
A significant application of this compound is in the synthesis of fluoropyrazole-containing fungicides, which act as succinate dehydrogenase inhibitors (SDHIs).[3][4] The core of these fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) moiety, which is synthesized from this compound.
Caption: Synthetic workflow for DFPA, a key fungicide intermediate.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)[5]
Step 1: Formation of Hydrazone Intermediate
-
To a solution of this compound (10.0 g) in dimethylformamide (227 g) and acetic acid (1.35 g), methylhydrazine (4.83 g) is added.
-
The reaction mixture is stirred at ambient temperature overnight to yield the hydrazone intermediate.
Step 2: Cyclization and Vilsmeier-Haack Reaction
-
The hydrazone intermediate is subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to afford the 4-formylpyrazole derivative.
Step 3: Oxidation
-
The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is oxidized to the corresponding carboxylic acid (DFPA) using a suitable oxidizing agent in the presence of a base.
This multi-step process allows for the regioselective synthesis of the desired pyrazole (B372694) isomer in high yield and quality.[5]
Nucleophilic Addition Reactions
Grignard Reaction: Similarly, the reaction of this compound with Grignard reagents such as phenylmagnesium bromide would be expected to proceed via nucleophilic addition to the carbonyl group.[8][9] Anhydrous conditions are crucial for the success of this reaction.
Condensation Reactions
Aldol (B89426) Condensation: The aldol condensation of this compound with an aldehyde, such as benzaldehyde, would proceed through the formation of an enolate from this compound, which then attacks the aldehyde.[10][11][12] The resulting β-hydroxy ketone can then undergo dehydration to form a conjugated enone.
Knoevenagel Condensation: This reaction involves the condensation of this compound with an active methylene (B1212753) compound, such as malononitrile, in the presence of a weak base.[13][14][15] The product is an α,β-unsaturated dinitrile.
Wittig Reaction
The Wittig reaction provides a powerful method for converting ketones into alkenes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield the corresponding gem-difluoroalkene.[16][17][18][19]
Cycloaddition Reactions
Derivatives of this compound can participate in cycloaddition reactions. For instance, α,β-unsaturated ketones derived from this compound could potentially undergo Diels-Alder [4+2] cycloadditions with dienes to form six-membered rings.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity allows for the construction of a wide array of fluorinated compounds, with notable applications in the development of agrochemicals and pharmaceuticals. The availability of an efficient industrial-scale synthesis further enhances its utility. The experimental protocols and reaction schemes provided in this guide are intended to serve as a practical resource for chemists to explore the full potential of this powerful building block in their research and development endeavors.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme.de [thieme.de]
- 4. community.wvu.edu [community.wvu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. sciepub.com [sciepub.com]
- 19. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,1-Difluoroacetone as a Versatile Fluorinated Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal (B13267) of fluorinated building blocks, 1,1-difluoroacetone stands out as a versatile and reactive ketone, offering a gateway to a diverse array of difluoromethyl-containing scaffolds. This technical guide provides an in-depth exploration of the synthesis and utility of this compound, with a focus on its application in the construction of valuable heterocyclic compounds, particularly fluorinated pyrazoles, which are key components in modern agrochemicals.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 431-05-0 |
| Molecular Formula | C₃H₄F₂O |
| Molecular Weight | 94.06 g/mol |
| Boiling Point | 46-47 °C |
| Density | 1.16 g/cm³ |
| Flash Point | 2 °C |
| Refractive Index | 1.328 |
| Appearance | Colorless liquid |
Synthesis of this compound: An Industrialized Approach
An efficient and cost-effective industrial synthesis of this compound has been developed, making this building block more accessible for large-scale applications.[1][2] The process starts from the readily available ethyl acetoacetate (B1235776) and proceeds through a three-step sequence.
Caption: Industrial synthesis route to this compound.
Experimental Protocol: Industrial Synthesis of this compound[1][2]
Step 1: Bromination
-
Reactants: Ethyl acetoacetate, Oxone/KBr (2.2 equivalents)
-
Solvent: n-heptanol
-
Temperature: >60°C
-
Pressure: Atmospheric
-
Procedure: The bromination is carried out in a tubular reactor to yield the corresponding dibromide.
Step 2: Fluorination
-
Reactants: Dibromide from Step 1, Potassium Fluoride (KF) (2.2 equivalents)
-
Temperature: 150°C
-
Procedure: The fluorine-bromine exchange reaction is also performed in a tubular reactor to produce the difluoride.
Step 3: Hydrolysis and Decarboxylation
-
Reactant: Difluoride from Step 2
-
Reagent: 50% Sulfuric acid
-
Temperature: 90°C
-
Procedure: The hydrolysis and decarboxylation are conducted in a standard reactor to afford the crude this compound with a purity of 99.60% (GC) and an overall efficiency of 91.25%.
Applications of this compound in Heterocyclic Synthesis: The Case of Fluorinated Pyrazoles
This compound is a key precursor for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a vital intermediate in the production of a new class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The synthetic route involves the formation of a hydrazone, followed by a Vilsmeier-Haack reaction and subsequent oxidation.
Caption: Synthetic pathway to a key difluoromethyl-pyrazole fungicide intermediate.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Step 1: Hydrazone Formation
-
Reactants: this compound (10.0g), Methylhydrazine (4.83g), Acetic acid (1.35g)
-
Solvent: Dimethylformamide (DMF) (227g)
-
Temperature: Ambient temperature (10-25°C)
-
Procedure: To a solution of this compound and acetic acid in DMF, methylhydrazine is added. The reaction mixture is stirred overnight at ambient temperature. This procedure yields the desired N-[2,2-difluoro-1-methyl-ethylidene]-N'-methyl-hydrazine intermediate with over 99% consumption of the starting material.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Reactants: Hydrazone intermediate from Step 1, Vilsmeier-Haack reagent (prepared from DMF and POCl₃)
-
Temperature: 5-10°C for addition, then 80°C overnight
-
Procedure: The Vilsmeier-Haack reagent is prepared by adding phosphorous oxychloride (66.1 g) to DMF (114g) at 45-50°C. The solution of the hydrazone intermediate is then added to the Vilsmeier-Haack reagent at 5-10°C over 4 hours. The reaction mixture is then stirred at 80°C overnight. Workup involves quenching with an ice/dichloromethane mixture to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
While the specific oxidation protocol for the carbaldehyde obtained from the Vilsmeier-Haack reaction of the this compound hydrazone is not detailed in the provided search results, a general and efficient method for the oxidation of a similar acetyl pyrazole (B372694) to the corresponding carboxylic acid utilizes sodium hypochlorite (B82951) (NaOCl). This suggests a likely and industrially viable route.
General Oxidation Protocol (by analogy):
-
Reactant: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
-
Oxidizing Agent: Sodium hypochlorite (NaOCl)
-
Catalyst: A phase-transfer catalyst may be beneficial.
-
Procedure: The aldehyde would be treated with an aqueous solution of NaOCl. The reaction is typically clean and can provide the desired carboxylic acid in high purity.
Other Potential Synthetic Applications of this compound
While specific, detailed protocols for the following reactions with this compound were not found in the initial literature search, its reactivity as a ketone suggests its utility in a range of classical organic transformations. The presence of the two fluorine atoms on the alpha-carbon will influence the reactivity of both the carbonyl group and the adjacent methyl group.
-
Aldol Reaction: The enolate of this compound can be generated and reacted with various aldehydes and ketones to form β-hydroxy ketones. The electron-withdrawing nature of the difluoromethyl group would be expected to increase the acidity of the methyl protons, facilitating enolate formation.
-
Reformatsky Reaction: Reaction with an α-halo ester in the presence of zinc would likely lead to the formation of a β-hydroxy ester.
-
Wittig Reaction: this compound should react with phosphorus ylides to generate gem-difluoroolefins, which are valuable synthetic intermediates.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the carbonyl group would provide access to tertiary alcohols containing a difluoromethyl group.
-
Synthesis of Fluorinated THF Amides: this compound is a known intermediate in the preparation of substituted THF amides that act as modulators of sodium channels.[1] The exact synthetic sequence to these targets from this compound requires further investigation but likely involves multi-step transformations.
Conclusion
This compound is a valuable and increasingly accessible fluorinated building block with significant potential in organic synthesis, particularly for the construction of agrochemicals and pharmaceuticals. Its utility in the synthesis of difluoromethyl-substituted pyrazoles is well-established, providing a clear pathway to a commercially important class of fungicides. While detailed experimental protocols for some of its potential applications remain to be fully explored in the public domain, its inherent reactivity as a ketone opens the door to a wide range of transformations. Further research into the reaction chemistry of this compound is warranted to fully unlock its potential as a versatile tool for the introduction of the valuable difluoromethyl motif into complex molecules.
References
Theoretical Exploration of 1,1-Difluoroacetone Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (CHF₂COCH₃) is a fluorinated ketone of significant interest in synthetic and medicinal chemistry. The presence of the electron-withdrawing difluoromethyl group imparts unique reactivity to the adjacent carbonyl moiety, making it a valuable building block for the synthesis of complex fluorinated molecules, including agrochemicals and pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of the theoretically studied reaction mechanisms of this compound, focusing on atmospheric degradation, nucleophilic addition, and reduction pathways. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, representative experimental protocols, and visual representations of reaction pathways.
Atmospheric Chemistry of this compound
Theoretical studies have been instrumental in elucidating the atmospheric fate of this compound. The primary degradation pathways involve reactions with hydroxyl (•OH) radicals and chlorine (Cl•) atoms, which are key atmospheric oxidants. These reactions are typically initiated by hydrogen atom abstraction from either the methyl (-CH₃) or the difluoromethyl (-CHF₂) group.
Reaction with Hydroxyl Radicals and Chlorine Atoms
Computational studies, employing methods such as multi-structural canonical variational transition state theory (MS-CVT/SCT), have determined the rate coefficients for these hydrogen abstraction reactions.[3] These theoretical investigations provide valuable insights into the atmospheric lifetime and global warming potential of this compound.
Table 1: Calculated Rate Coefficients for the Reaction of this compound with •OH and Cl• at 297 K [3]
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| •OH | 1.39 x 10⁻¹⁴ |
| Cl• | 8.04 x 10⁻¹⁴ |
The subsequent reactions of the resulting radicals with atmospheric oxygen (O₂) and nitric oxide (NO) lead to the formation of various degradation products, including COF₂, CO₂, and other smaller molecules.[3]
Computational Methodology for Atmospheric Reactions
The theoretical investigation of these atmospheric reactions typically involves the following computational protocol:
-
Conformational Search: Identification of the most stable conformers of this compound.
-
Geometry Optimization: Optimization of the geometries of reactants, transition states, and products using density functional theory (DFT) methods, such as M06-2X, with an appropriate basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Calculation of vibrational frequencies to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: Refinement of the energies using higher-level methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate energy barriers and reaction enthalpies.
-
Rate Coefficient Calculations: Use of transition state theory (TST) or more advanced theories like variational transition state theory (VTST) with tunneling corrections (e.g., small curvature tunneling, SCT) to calculate the temperature-dependent rate coefficients.
Nucleophilic Addition to the Carbonyl Group
The electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon in this compound, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in organic synthesis.
General Principles and Expected Reactivity
Representative Experimental Protocol: Grignard Reaction
The following is a general protocol for the reaction of a Grignard reagent with a ketone, which can be adapted for this compound.[4][5] Extreme caution should be exercised due to the volatile and flammable nature of both the Grignard reagent and this compound. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Grignard Reagent Preparation (if not commercially available): Magnesium turnings are placed in the flask, and a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.
-
Addition of this compound: A solution of this compound in the same anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C or lower) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product, a tertiary alcohol, is purified by column chromatography or distillation.
Reduction of the Carbonyl Group
The reduction of this compound to the corresponding secondary alcohol, 1,1-difluoro-2-propanol, is another fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).
Mechanism of Hydride Reduction
The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6][7] The resulting alkoxide is then protonated during the workup to yield the alcohol.
Table 2: Expected Reactants and Products for the Reduction of this compound
| Reactant | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH₄) | 1,1-Difluoro-2-propanol |
While specific activation energies for the hydride reduction of this compound are not available in the surveyed literature, theoretical studies on the reduction of other ketones provide a framework for understanding the reaction energetics.[8]
Representative Experimental Protocol: Reduction with Sodium Borohydride
The following is a general procedure for the reduction of a ketone with NaBH₄, adaptable for this compound.[9]
-
Reaction Setup: this compound is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the cooled solution. The addition is controlled to manage any effervescence.
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. The solvent is then removed under reduced pressure.
-
Extraction: The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated to yield the crude 1,1-difluoro-2-propanol, which can be further purified by distillation.
Applications in Drug Development and Synthesis
This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[10] Its primary application lies in the construction of the fluoropyrazole ring, a core component of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.[1][2][11] The synthesis typically involves the reaction of this compound with a hydrazine (B178648) derivative to form a pyrazole (B372694) ring system.
While specific, publicly available examples of signaling pathways directly modulated by compounds synthesized from this compound are limited, its use in the creation of inhibitors of enzymes like succinate dehydrogenase highlights its importance in targeting metabolic pathways. Further research may reveal its utility in the synthesis of modulators for other biological targets, such as ion channels or kinases.
Conclusion
Theoretical studies have provided significant insights into the reaction mechanisms of this compound, particularly in the context of its atmospheric degradation. While specific quantitative data for its fundamental organic reactions like nucleophilic addition and reduction are not extensively documented in the public literature, the principles derived from studies of analogous fluorinated ketones confirm its enhanced reactivity. This heightened reactivity, coupled with established synthetic protocols, makes this compound a valuable and versatile building block for the development of novel agrochemicals and pharmaceuticals. Further computational and experimental investigations into the specific reaction energetics and pathways of this important fluorinated ketone will undoubtedly facilitate its broader application in chemical synthesis and drug discovery.
References
- 1. science-gate.com [science-gate.com]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the degradation kinetics and mechanisms of difluoroacetone in the atmosphere and at the air–water interface by the OH radical and Cl atom: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for 1,1-Difluoroacetone in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone is a valuable fluorinated building block in organic synthesis, particularly in the construction of molecules relevant to medicinal chemistry and drug development. The presence of the gem-dinal fluorine atoms on the α-carbon significantly influences the reactivity of the adjacent carbonyl group, making it a unique substrate for various nucleophilic addition reactions. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with a wide range of nucleophiles. This document provides an overview of the application of this compound in key nucleophilic addition reactions, including detailed protocols and data for the synthesis of fluorinated molecules. The incorporation of a difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
General Principles of Nucleophilic Addition to this compound
The carbonyl carbon in this compound is highly electrophilic due to the inductive effect of the two adjacent fluorine atoms. This makes it susceptible to attack by various nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enolates (in Aldol-type reactions), and zinc enolates (in Reformatsky reactions). The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the corresponding tertiary alcohol.
References
Application Notes and Protocols: 1,1-Difluoroacetone for the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity of drug candidates.[1] 1,1-Difluoroacetone (DFA), a versatile and reactive fluorinated building block, has emerged as a valuable synthon for the introduction of the difluoromethyl group into a variety of pharmaceutically relevant structures.[1] Its unique chemical properties, stemming from the two fluorine atoms adjacent to a carbonyl group, make it a key intermediate in the synthesis of innovative therapeutics.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated pharmaceuticals, with a focus on methodologies, quantitative data, and workflow visualizations.
Synthesis of Mono-fluoromethyl 6,5-Heteroaromatic Bicycles
A novel and operationally simple procedure has been developed for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using this compound (often referred to as 1,3-difluoroacetone (B1216470) or DFA in literature).[1][3] These scaffolds, including imidazopyridines, imidazopyrimidines, imidazopyrazines, and imidazopyridazines, are of significant interest in drug discovery. The methodology is scalable and has been successfully applied in a one-pot cyclization/Suzuki reaction sequence.[1]
Reaction Scheme
Caption: General reaction scheme for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.
Experimental Protocol: General Procedure for the Synthesis of 2-Fluoromethyl-imidazopyridines
This protocol is based on the synthesis of a range of mono-fluoromethyl imidazopyridines.
Materials:
-
Substituted 2-aminopyridine (B139424) (1.0 equiv)
-
This compound (DFA) (5.0 equiv)
-
Isopropanol (IPA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine (1.0 equiv) and isopropanol.
-
Add this compound (5.0 equiv) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 100 °C and stir for the time indicated in the data table below (typically 6-18 hours).
-
Monitor the reaction progress by LCMS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-fluoromethyl-imidazopyridine.
Data Presentation: Synthesis of Various Mono-fluoromethyl 6,5-Heteroaromatic Bicycles
The following table summarizes the synthesized compounds and their corresponding isolated yields.
| Entry | Heterocyclic Amine | Product | Yield (%) |
| 1 | 2-Aminopyridine | 2-(Fluoromethyl)imidazo[1,2-a]pyridine | 96 |
| 2 | 5-Bromo-2-aminopyridine | 6-Bromo-2-(fluoromethyl)imidazo[1,2-a]pyridine | 90 |
| 3 | 5-Chloro-2-aminopyridine | 6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine | 85 |
| 4 | 5-Methyl-2-aminopyridine | 6-Methyl-2-(fluoromethyl)imidazo[1,2-a]pyridine | 88 |
| 5 | 2-Aminopyrimidine | 2-(Fluoromethyl)imidazo[1,2-a]pyrimidine | 65 |
| 6 | 5-Chloropyrimidin-2-amine | 6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyrimidine | 76 |
| 7 | 5-Methoxy-2-aminopyrimidine | 6-Methoxy-2-(fluoromethyl)imidazo[1,2-a]pyrimidine | 75 |
| 8 | 2-Aminopyrazine | 2-(Fluoromethyl)imidazo[1,2-a]pyrazine | 55 |
| 9 | 3-Amino-6-chloropyridazine | 6-Chloro-2-(fluoromethyl)imidazo[1,2-b]pyridazine | 78 |
Data synthesized from literature.[1][4]
Workflow for One-Pot Cyclization/Suzuki Reaction
This workflow demonstrates the robustness of the DFA cyclization in a one-pot sequence for rapid access to arylated products.[1]
Caption: One-pot cyclization and Suzuki coupling workflow.
Role in the Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a significant class of compounds in medicinal and agrochemical research.[5][6] The manufacturing cost of these compounds is heavily influenced by the price of starting materials, with this compound being a key precursor.[7][8] A cost-effective and sustainable supply of this compound is crucial for the economically viable synthesis of fluoropyrazole-containing fungicides, such as succinate (B1194679) dehydrogenase inhibitors.[7][8]
Conceptual Pathway
While specific, detailed public-domain protocols for the direct use of this compound for pyrazole (B372694) synthesis were not identified in the literature search, its role as a foundational building block is evident. The general synthetic logic involves the reaction of a difluorinated ketone with a hydrazine (B178648) derivative to form the pyrazole ring.
Caption: Conceptual synthesis of fluorinated pyrazoles from this compound.
An industrialized, cost-effective preparation of this compound has been developed, starting from ethyl acetoacetate, which further underscores its importance in large-scale production of these valuable compounds.[7][8]
Application in the Synthesis of Substituted THF Amides
This compound serves as a key intermediate in the preparation of substituted tetrahydrofuran (B95107) (THF) amides. These compounds are significant as they act as modulators of sodium channels.[2] The regulation of sodium ion flow across cell membranes is a critical mechanism for influencing nerve signal transmission, making these modulators important targets for the development of drugs for neurological disorders and pain management.[2]
While the overarching synthetic strategy is known, a specific, publicly available, detailed experimental protocol for the conversion of this compound to these substituted THF amides was not found in the conducted literature search. The synthesis of such complex molecules is often proprietary. However, the general importance of this application is highlighted by its role in producing potent sodium channel modulators.
Conclusion
This compound is a highly valuable and versatile fluorinated building block in pharmaceutical synthesis. The detailed protocol for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles demonstrates its utility in creating diverse and medicinally relevant scaffolds. Furthermore, its crucial role as a cost-determining precursor in the industrial production of fluorinated pyrazoles and as a key intermediate for sodium channel modulators highlights its broad applicability. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in the discovery and development of novel fluorinated pharmaceuticals.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide synthesis from alcohols and amines by the extrusion of dihydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application of 1,1-Difluoroacetone in Agrochemical Synthesis: A Focus on Fluoropyrazole Fungicides
Introduction
The introduction of fluorine atoms into agrochemicals has become a pivotal strategy for enhancing their efficacy, metabolic stability, and overall performance. 1,1-Difluoroacetone is a key fluorinated building block that has gained significant attention in the synthesis of a particular class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides play a crucial role in modern agriculture by controlling a broad spectrum of fungal diseases in various crops. The difluoromethyl group, readily accessible from this compound, is a critical pharmacophore in many successful SDHI fungicides, particularly those containing a fluoropyrazole ring. This document provides detailed application notes and a representative experimental protocol for the synthesis of a key intermediate for these fungicides, starting from this compound.[1][2]
Application Notes
This compound serves as a versatile precursor for the construction of the 3-(difluoromethyl)pyrazole core, which is the foundational structure of several commercial fungicides. The primary application of this compound in this context is its reaction with a hydrazine (B178648) derivative to form a hydrazone, which then undergoes cyclization and further functionalization to yield the desired pyrazole (B372694) structure.
The key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a central building block for the synthesis of fungicides like Benzovindiflupyr, Fluxapyroxad, and others. The synthesis of this intermediate from this compound typically involves a three-step process:
-
Hydrazone Formation: this compound reacts with methylhydrazine to form the corresponding N-methylhydrazone. This reaction is typically straightforward and proceeds under mild conditions.
-
Vilsmeier-Haack Formylation and Cyclization: The resulting hydrazone undergoes a Vilsmeier-Haack reaction, which involves formylation and subsequent cyclization to form the pyrazole ring system, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid, providing the final key intermediate ready for coupling with various amine partners to produce the final active fungicide molecules.
The cost-effective and efficient synthesis of this pyrazole intermediate is a critical factor in the large-scale production of these important agrochemicals.[1][2]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from this compound, based on typical yields for such transformations.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine | This compound | 1:1.05 (with Methylhydrazine) | Toluene (B28343) | 20-30 | 2-4 | ~95 | >98 (by GC) |
| 2 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine | 1:3 (with Vilsmeier reagent) | Dichloromethane (B109758) | 0-25 | 4-6 | ~85 | >97 (by HPLC) |
| 3 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 1:1.5 (with Oxidizing agent) | Acetic Acid | 50-60 | 3-5 | ~90 | >99 (by HPLC) |
Experimental Protocols
A detailed, three-step experimental protocol for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this compound is provided below.
Step 1: Synthesis of N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine
-
Materials:
-
This compound (94.06 g/mol )
-
Methylhydrazine (46.07 g/mol )
-
Toluene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (9.4 g, 0.1 mol) in toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methylhydrazine (4.84 g, 0.105 mol) dropwise at room temperature (20-25 °C) over 30 minutes.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
After completion of the reaction, wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine as an oil. The product is typically used in the next step without further purification.
-
Step 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
-
Materials:
-
N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine (from Step 1)
-
Phosphorus oxychloride (POCl₃, 153.33 g/mol )
-
N,N-Dimethylformamide (DMF, 73.09 g/mol )
-
Dichloromethane (DCM)
-
Sodium acetate (B1210297)
-
Water
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (21.9 g, 0.3 mol) in dichloromethane (150 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (45.9 g, 0.3 mol) dropwise to the DMF solution while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazine (crude from Step 1, ~0.1 mol) in dichloromethane (50 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate (100 g in 200 mL of water).
-
Stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
-
Step 3: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (from Step 2)
-
Potassium permanganate (B83412) (KMnO₄, 158.03 g/mol ) or another suitable oxidizing agent
-
Acetic acid
-
Sodium bisulfite
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (16.0 g, 0.09 mol) in acetic acid (100 mL) in a round-bottom flask.
-
Heat the solution to 55 °C.
-
Add potassium permanganate (21.3 g, 0.135 mol) portion-wise over 1 hour, maintaining the temperature between 55-60 °C.
-
Stir the mixture for 4 hours at 60 °C.
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bisulfite until the purple color disappears and a clear solution is formed.
-
Pour the mixture into ice water (300 mL), which will cause the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Mandatory Visualization
Caption: Synthesis of a key pyrazole intermediate from this compound.
Caption: Experimental workflow for agrochemical intermediate synthesis.
References
Application Notes and Protocols for Condensation Reactions with 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing Aldol and Knoevenagel condensation reactions with 1,1-difluoroacetone. The inclusion of the difluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a valuable building block in medicinal chemistry and materials science. The following protocols are adapted from established methods for similar fluorinated ketones and provide a starting point for the synthesis of novel α,β-unsaturated compounds.
Introduction
Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Aldol and Knoevenagel reactions, in particular, are powerful tools for the construction of complex molecules. This compound, with its activated methylene (B1212753) group and the unique electronic properties conferred by the gem-difluoro substitution, presents an interesting substrate for these transformations. The resulting α,β-unsaturated ketones and related structures are versatile intermediates for the synthesis of various bioactive compounds and functional materials.
Aldol Condensation: This reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation is a variation where a ketone reacts with an aromatic aldehyde in the presence of a base.
Knoevenagel Condensation: This reaction is the condensation of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. The active methylene compound typically has two electron-withdrawing groups, making its methylene protons acidic.
Section 1: Aldol Condensation Protocol (Adapted)
This protocol is adapted from the Claisen-Schmidt condensation of fluorinated acetophenones with aromatic aldehydes.
Reaction Scheme:
Materials and Reagents:
-
This compound (98% purity)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, benzaldehyde)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (10 mmol) in 20 mL of 95% ethanol.
-
Addition of Ketone: To the stirred solution, add this compound (12 mmol, 1.2 equivalents).
-
Initiation of Reaction: Slowly add 10 mL of a 10% aqueous sodium hydroxide solution to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, pour the mixture into 100 mL of cold deionized water.
-
Neutralization: Acidify the aqueous mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure α,β-unsaturated ketone.
Data Presentation: Aldol Condensation Products
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (Analogous Compounds) |
| 1 | Benzaldehyde | (E)-1,1-difluoro-4-phenylbut-3-en-2-one | ~70-80 (estimated) | N/A | ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.40 (m, 5H), 7.50 (d, J=16 Hz, 1H), 6.80 (d, J=16 Hz, 1H), 6.10 (t, J=54 Hz, 1H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -128.0 (d, J=54 Hz). |
| 2 | 4-Chlorobenzaldehyde | (E)-4-(4-chlorophenyl)-1,1-difluorobut-3-en-2-one | ~75-85 (estimated) | 58-62 | ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.5 Hz, 2H), 7.38 (d, J=8.5 Hz, 2H), 7.42 (d, J=16 Hz, 1H), 6.75 (d, J=16 Hz, 1H), 6.08 (t, J=54 Hz, 1H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -128.2 (d, J=54 Hz). IR (KBr, cm⁻¹): 1705 (C=O), 1610 (C=C), 1090 (C-F). MS (EI): m/z (%) = 202 (M⁺), 167, 138. |
Note: Yields are estimated based on similar reactions. Spectroscopic data is predicted based on analogous compounds and may vary.
Section 2: Knoevenagel Condensation Protocol (Adapted)
This protocol is adapted from general procedures for the Knoevenagel condensation of ketones with active methylene compounds.
Reaction Scheme:
Materials and Reagents:
-
This compound (98% purity)
-
Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)
-
Ethanol or Toluene
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add this compound (10 mmol), the active methylene compound (10 mmol), and 30 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine (0.5 mmol).
-
Reaction: Heat the mixture to reflux and continue for 6-12 hours, azeotropically removing the water formed during the reaction. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Washing: Wash the reaction mixture with 1 M HCl (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Knoevenagel Condensation Products
| Entry | Active Methylene Compound | Product | Yield (%) | Physical State | Spectroscopic Data (Expected) |
| 1 | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(difluoromethyl)but-2-enoate | ~60-70 (estimated) | Oil | ¹H NMR (CDCl₃, 400 MHz): δ 6.20 (t, J=54 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 2.40 (s, 3H), 1.35 (t, J=7.1 Hz, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -125.0 (d, J=54 Hz). IR (neat, cm⁻¹): 2230 (CN), 1725 (C=O), 1630 (C=C), 1100 (C-F). MS (ESI): m/z = 190 [M+H]⁺. |
| 2 | Malononitrile | 2-(1-(Difluoromethyl)ethylidene)malononitrile | ~65-75 (estimated) | Solid | ¹H NMR (CDCl₃, 400 MHz): δ 6.35 (t, J=53 Hz, 1H), 2.55 (s, 3H). ¹⁹F NMR (CDCl₃, 376 MHz): δ -124.5 (d, J=53 Hz). IR (KBr, cm⁻¹): 2240 (CN), 1615 (C=C), 1110 (C-F). MS (ESI): m/z = 143 [M+H]⁺. |
Note: Yields are estimated based on similar reactions. Spectroscopic data is predicted and may vary.
Visualizations
Aldol Condensation Workflow
Caption: Workflow for the Aldol Condensation of this compound.
Knoevenagel Condensation Signaling Pathway
Caption: Mechanism of the Knoevenagel Condensation.
Application Notes and Protocols for the Synthesis of Fluoropyrazoles from 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemical research, owing to the unique physicochemical properties conferred by the fluorine atoms. The introduction of a difluoromethyl (CHF₂) group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of molecules. 1,1-Difluoroacetone serves as a key and cost-effective precursor for the synthesis of 3-(difluoromethyl)pyrazoles, which are pivotal intermediates in the development of fungicides, insecticides, and potential therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various fluoropyrazole derivatives from this compound, along with their biological applications, focusing on their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs).
Synthetic Strategy Overview
The primary synthetic route to 3-(difluoromethyl)pyrazoles involves a two-step process starting from this compound. The initial step is the condensation of this compound with a substituted hydrazine (B178648) to form a hydrazone intermediate. This is followed by a cyclization reaction, often facilitated by a Vilsmeier-Haack formylation, to yield the functionalized pyrazole (B372694) core. Subsequent modifications can be performed to generate a diverse library of bioactive compounds.
References
Application Notes & Protocols for Reactions Involving 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of 1,1-difluoroacetone in chemical synthesis. Given its volatile and flammable nature, adherence to strict safety and handling procedures is paramount. The following sections outline the necessary precautions, experimental setups, and representative reaction protocols.
Introduction
This compound (DFA) is a valuable fluorinated building block in medicinal and agricultural chemistry. The incorporation of the difluoromethyl group (CHF₂) can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. However, its low boiling point and high flammability present unique challenges in the laboratory. These notes are intended to provide a comprehensive guide for researchers utilizing this versatile reagent.
Critical Safety Protocols
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Due to its low boiling point, containers may build up pressure and pose a risk of rupture if not stored and handled correctly.[3]
2.1 Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory when handling this compound.
| PPE Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[2] |
| Hand Protection | Chemical-impermeable, fire/flame-resistant gloves (e.g., Butyl rubber).[2] |
| Skin Protection | Flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is required.[2] |
2.2 Handling and Storage
| Procedure | Guideline |
| Ventilation | Always handle in a well-ventilated area or a certified chemical fume hood.[3][4] |
| Ignition Sources | Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[4][5] Use only non-sparking tools.[4][5] |
| Inert Atmosphere | For reactions, consider using an inert atmosphere (e.g., Nitrogen or Argon) to minimize fire risk. |
| Storage | Store in a cool, dry, well-ventilated, flame-proof area in the original, tightly sealed container.[3] Check for bulging containers and vent periodically if necessary, releasing pressure slowly.[3] |
| Dispensing | Earth and secure metal containers when dispensing. Use spark-free tools.[3] |
2.3 Emergency Procedures: Spill Response
In case of a spill, immediate and appropriate action is critical to prevent injury and fire.
General Experimental Setup
Reactions with this compound require a setup that ensures containment of its volatile vapors and allows for precise temperature control. A closed system under an inert atmosphere is highly recommended.
3.1 Recommended Apparatus
A typical setup involves a multi-neck, round-bottom flask equipped with:
-
A reflux condenser with a gas bubbler to maintain a slight positive pressure of inert gas (Nitrogen or Argon).
-
A pressure-equalizing dropping funnel for the controlled addition of reagents.
-
A thermometer or thermocouple to monitor the internal reaction temperature.
-
A magnetic or overhead stirrer for efficient mixing.
-
The entire apparatus should be placed in a cooling bath (e.g., ice-water or dry ice/acetone) to manage the reaction exotherm and minimize evaporation.
Application Protocol: Aldol-Type Condensation
This protocol describes a representative procedure for the base-catalyzed Aldol-type condensation of this compound with an aromatic aldehyde. Due to the electron-withdrawing nature of the fluorine atoms, the α-protons of the methyl group are expected to be sufficiently acidic for enolate formation.
4.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Benzaldehyde (B42025) | 106.12 | 0.53 g (0.51 mL) | 5.0 | 1.0 |
| This compound | 96.05 | 0.58 g (0.50 mL) | 6.0 | 1.2 |
| Sodium Hydroxide (B78521) | 40.00 | 0.22 g | 5.5 | 1.1 |
| Ethanol (B145695) | 46.07 | 20 mL | - | - |
| Water | 18.02 | 20 mL | - | - |
4.2 Experimental Procedure
-
Setup: Assemble the reaction apparatus as described in Section 3.0 inside a chemical fume hood. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the 100 mL multi-neck flask, dissolve this compound (1.2 equiv.) and benzaldehyde (1.0 equiv.) in 10 mL of ethanol.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Separately, dissolve sodium hydroxide (1.1 equiv.) in a mixture of 10 mL ethanol and 20 mL water. Transfer this solution to the pressure-equalizing dropping funnel.
-
Reaction: Add the NaOH solution dropwise to the stirred ketone/aldehyde mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding 1 M HCl until the solution is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Other Potential Applications
The electrophilic carbonyl carbon of this compound is a target for various nucleophilic addition reactions. The general setup and safety precautions outlined above are applicable, with modifications to reagents and conditions.
-
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) can create tertiary alcohols. This reaction is highly exothermic and must be performed at low temperatures (e.g., -78 °C to 0 °C) under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[6][7][8]
-
Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust, to form β-hydroxy esters.[9][10][11] It is a valuable alternative to the Aldol reaction and is compatible with a wide range of functional groups.[10]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Stabilized phosphonate (B1237965) carbanions react with ketones to produce alkenes, generally with high E-selectivity.[4][5][12] The reaction is often performed using a strong base like NaH in an anhydrous etheral solvent.[9]
-
Trifluoromethylation: Nucleophilic trifluoromethylation using reagents like TMSCF₃ (Ruppert-Prakash reagent) can be initiated by a catalytic amount of a fluoride (B91410) source to produce trifluoromethylated alcohols.[3][13]
References
- 1. Item - The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Analytical Methods for Quantifying 1,1-Difluoroacetone in Reaction Mixtures
Introduction
1,1-Difluoroacetone is a valuable fluorinated building block in organic synthesis, utilized in the preparation of various pharmaceuticals and agrochemicals. Accurate quantification of this volatile ketone within complex reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS), Flame Ionization Detection (HS-GC-FID), and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the reaction matrix.
-
Headspace Gas Chromatography (HS-GC): This is the preferred technique for volatile analytes like this compound in liquid or solid samples. It minimizes matrix effects and enhances sensitivity by analyzing the vapor phase in equilibrium with the sample.[1]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): A powerful technique for the direct quantification of fluorine-containing compounds without the need for extensive sample preparation or calibration curves, leveraging the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance data for the described analytical methods. Data for this compound is supplemented with data from structurally similar volatile fluorinated compounds where direct data is not available.
Table 1: Gas Chromatography Methods - Performance Data
| Parameter | HS-GC-MS | HS-GC-FID |
| Linearity (R²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Low µg/L to ng/L range | ~0.018 mg/L (for 1,1-difluoroethane) |
| Limit of Quantitation (LOQ) | µg/L range | ~0.099 mg/L (for 1,1-difluoroethane) |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Selectivity | High | Moderate |
| Primary Application | Trace analysis, complex matrices | Routine analysis, less complex matrices |
Table 2: ¹⁹F qNMR Method - Performance Data
| Parameter | ¹⁹F qNMR |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~1.0 mmol/L |
| Limit of Quantitation (LOQ) | Dependent on experimental parameters |
| Precision (%RSD) | < 2.0% |
| Accuracy | High, direct method |
| Selectivity | Very High |
| Primary Application | Absolute quantification, structural confirmation |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography (HS-GC) with MS or FID Detection
This protocol is suitable for the routine quantification of this compound in liquid reaction mixtures.
1. Sample Preparation
-
Allow the reaction mixture to cool to room temperature.
-
Accurately pipette a known volume (e.g., 0.5 - 1.0 mL) of the reaction mixture into a 20 mL headspace vial.
-
If using an internal standard (recommended for best accuracy), add a known amount of a suitable standard (e.g., a deuterated analog or a compound with similar volatility and detector response).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[1]
-
For calibration standards, prepare a series of solutions of this compound in a solvent that mimics the reaction matrix at various known concentrations. Treat these standards in the same manner as the samples.
2. Instrumental Analysis
-
Place the vials in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80-100 °C
-
Equilibration Time: 15-30 min
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Column: A mid-polar column such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., Rxi-5-MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 35-40 °C, hold for 2-4 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 2 minutes.
-
-
-
Detector Parameters:
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would include its molecular ion and characteristic fragments.
-
-
FID Detector:
-
Temperature: 250 °C
-
Hydrogen Flow: 30-40 mL/min
-
Air Flow: 300-400 mL/min
-
Makeup Gas (Nitrogen or Helium): 25-30 mL/min
-
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.
-
Determine the concentration of this compound in the reaction mixture samples by interpolating their peak areas from the calibration curve.[1]
Protocol 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a direct and highly accurate method for quantifying this compound without the need for a calibration curve, provided a certified internal standard is used.
1. Sample Preparation
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a known quantity of a certified internal standard containing a fluorine signal that does not overlap with the this compound signal (e.g., trifluoroacetic acid, 4,4'-difluorobenzophenone).
-
Thoroughly mix the contents of the NMR tube.
2. Instrumental Analysis
-
Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90° (a smaller pulse angle can reduce experiment time).
-
Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A typical starting point is 15-30 seconds.[3]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
Spectral Width: Must be wide enough to encompass all fluorine signals of interest.
-
Decoupling: Use inverse-gated proton decoupling to suppress ¹H-¹⁹F couplings and avoid the Nuclear Overhauser Effect (NOE).
-
3. Data Analysis
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of this compound using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V)
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of fluorine nuclei for the this compound signal
-
Iₛₜₔ = Integral of the internal standard signal
-
Nₛₜₔ = Number of fluorine nuclei for the internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛₜₔ = Molar mass of the internal standard
-
mₛₜₔ = Mass of the internal standard
-
V = Volume of the sample
-
Visualizations
Caption: Workflow for this compound analysis by HS-GC.
Caption: Workflow for this compound analysis by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
use of 1,1-Difluoroacetone as a solvent for polar and nonpolar compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (CAS 431-05-0) is a colorless, volatile liquid with a boiling point of approximately 46-47°C.[1] Its unique physicochemical properties, stemming from the presence of two electron-withdrawing fluorine atoms adjacent to a carbonyl group, make it a versatile solvent with potential applications in dissolving a range of polar and nonpolar compounds. This document provides an overview of its solvent characteristics, protocols for solubility determination, and its applications in chemical synthesis.
The introduction of fluorine atoms into a molecule can significantly alter its physical and chemical properties, including polarity and solvent behavior. Fluorinated ketones, such as this compound, are known to have increased polarity compared to their non-fluorinated analogs. This is due to the highly polarized carbon-fluorine bond. The increased electrophilicity of the carbonyl carbon in fluorinated ketones also influences their reactivity and interactions with other molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₄F₂O |
| Molecular Weight | 94.06 g/mol [1] |
| Boiling Point | 46-47°C[1] |
| Density | 1.16 g/cm³[1] |
| Appearance | Colorless liquid |
| CAS Number | 431-05-0 |
Solvent Properties and Solubility Data
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. Due to the presence of the highly polar C-F bonds, this compound is considered a polar aprotic solvent. Its polarity is expected to be higher than that of acetone. This suggests its utility in dissolving a variety of organic compounds.
| Compound Class | Representative Compound | Expected Solubility in this compound | Rationale |
| Polar Protic | Ethanol | High | The polar nature of both the solvent and solute, along with potential dipole-dipole interactions, favors solubility. |
| Polar Aprotic | Acetonitrile | High | Similar polar aprotic characteristics lead to good miscibility. |
| Polar Non-ionic | Benzaldehyde (B42025) | Moderate to High | The polar carbonyl group of benzaldehyde can interact with the polar sites of this compound. |
| Nonpolar Aromatic | Toluene (B28343) | Moderate | While toluene is nonpolar, the polarizability of the aromatic ring may allow for some interaction with the polar solvent. |
| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between the nonpolar alkane and the polar solvent results in poor solubility. |
| Polar Organic Acid | Benzoic Acid | Moderate | The polar carboxylic acid group can interact with the solvent, but the nonpolar phenyl group may limit high solubility. |
| Polar Organic Base | Aniline | Moderate | The polar amine group can interact with the solvent, but the nonpolar phenyl group may limit high solubility. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of the solubility of a compound in this compound.
Materials:
-
This compound
-
Compound of interest (solute)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid compound to a clean, dry test tube.
-
Add 0.5 mL of this compound to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solute.
-
If the solute has completely dissolved, it is considered "soluble."
-
If the solute has not completely dissolved, it is considered "sparingly soluble" or "insoluble."
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the determination of the solubility of a compound in g/100 mL of this compound.
Materials:
-
This compound
-
Compound of interest (solute)
-
Scintillation vials with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or shaker
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed evaporation dishes
Procedure:
-
Prepare a saturated solution by adding an excess amount of the solute to a known volume (e.g., 5 mL) of this compound in a scintillation vial.
-
Cap the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe fitted with a syringe filter.
-
Dispense the filtered solution into a pre-weighed evaporation dish.
-
Record the exact mass of the solution transferred.
-
Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent has evaporated, weigh the evaporation dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution transferred) * 100
Applications in Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][3] Its ability to dissolve a range of organic reactants makes it a suitable solvent for certain chemical transformations. For example, it is used in the preparation of substituted THF amides which act as modulators of sodium channels.[1][3]
The following diagram illustrates a general workflow for evaluating this compound as a solvent for a chemical reaction.
Caption: Workflow for evaluating this compound as a solvent.
Logical Relationships of Solvent Properties
The utility of this compound as a solvent is dictated by a balance of its molecular features. The following diagram illustrates the logical relationships between its structural characteristics and its solvent behavior.
Caption: Relationship between structure and solvent properties.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a polar aprotic solvent with the potential to dissolve a wide range of organic compounds. Its unique properties make it a valuable tool for researchers in organic synthesis and drug development. The protocols and information provided in this document are intended to serve as a guide for the effective utilization of this compound as a solvent. Experimental verification of solubility is highly recommended for specific applications.
References
Application Notes and Protocols: Synthesis of 1,1-Difluoroallenes via Difluorovinylidenation of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,1-Difluoroallenes are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the synthesis of various fluorinated molecules.[1][2] Their unique electronic properties, stemming from the gem-difluoroalkene moiety within a cumulative double bond system, allow for diverse reactivity, including cycloadditions and nucleophilic additions. This reactivity enables the construction of complex fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed protocols for a highly general and efficient synthesis of 1,1-difluoroallenes through the difluorovinylidenation of a broad range of carbonyl compounds, including aldehydes and ketones. The described method avoids the use of ozone-depleting reagents and relies on commercially available starting materials.[3]
The protocol is a two-step process:
-
Addition and Acetylation: A carbonyl compound is treated with 2,2-difluoro-1-iodovinyllithium, which is generated in situ from 1,1,1-trifluoro-2-iodoethane (B141898) and lithium diisopropylamide (LDA). The resulting halo-alcohol intermediate is then acetylated in situ to yield a stable 3,3-difluoro-2-iodoallylic acetate (B1210297).
-
Elimination: The purified or crude 3,3-difluoro-2-iodoallylic acetate is treated with activated zinc dust, which promotes a 1,2-elimination reaction to furnish the desired 1,1-difluoroallene.
This methodology is applicable to a wide array of carbonyl precursors, including linear, branched, and tertiary alkanals, as well as ketones, providing the corresponding 1,1-difluoroallenes in high yields.[1][4]
Data Presentation
The following table summarizes the reported yields for the two-step synthesis of various 1,1-difluoroallenes from a range of carbonyl compounds. The data demonstrates the broad applicability and high efficiency of the protocol.
Table 1: Synthesis of 1,1-Difluoroallenes via Difluorovinylidenation of Carbonyl Compounds [3]
| Entry | Carbonyl Compound | Intermediate Acetate (3) | Yield of 3 (%) | 1,1-Difluoroallene (1) | Yield of 1 (%) |
| 1 | 3-Phenylpropanal (B7769412) | 3a | 82 | 1a | 86 |
| 2 | Undecanal | 3b | 87 | 1b | 87 |
| 3 | 4-Phenylbutanal | 3c | 85 | 1c | 85 |
| 4 | 3-Methylbutanal | 3d | 80 | 1d | 88 |
| 5 | Cyclohexanecarbaldehyde | 3e | 83 | 1e | 89 |
| 6 | Pivalaldehyde | 3f | 81 | 1f | 91 |
| 7 | Ethyl 4-formylbenzoate | 3g | 82 | 1g | 82 |
| 8 | 4-Pyridinecarboxaldehyde | 3h | 81 | 1h | 80 |
| 9 | 4-Phenylbutan-2-one | 3i | 80 | 1i | 85 |
Note: While this protocol is demonstrated to be effective for ketones (Entry 9), the specific application to 1,1-difluoroacetone as the substrate has not been explicitly reported in the reviewed literature. However, the general procedure is expected to be applicable.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General workflow for the two-step synthesis of 1,1-difluoroallenes.
Detailed Experimental Protocols
The following protocols are adapted from the peer-reviewed and verified procedures published in Organic Syntheses.[1][4]
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Use appropriate handling techniques for pyrophoric reagents.
-
Reactions are conducted under an inert atmosphere (Argon or Nitrogen) using flame-dried glassware.
-
Low-temperature baths require careful handling of liquid nitrogen or dry ice.
Protocol 1: Synthesis of 3,3-Difluoro-2-iodoallylic Acetate Intermediate
This procedure details the formation of the acetate intermediate from a generic carbonyl compound. The example of 3-phenylpropanal is used for stoichiometry.[4]
-
Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, a dropping funnel, and an argon inlet.
-
LDA Preparation: Charge the flask with anhydrous tetrahydrofuran (B95107) (THF, 80 mL) and diisopropylamine (16.4 mL, 117 mmol). Cool the solution to 0°C in an ice bath.
-
Add n-butyllithium (1.64 M in hexane, 71.3 mL, 117 mmol) dropwise via the dropping funnel over 40 minutes, maintaining the internal temperature at 0°C. Stir the resulting LDA solution for an additional 10 minutes at 0°C.
-
Vinyllithium Reagent Formation: Cool the LDA solution to an internal temperature of -93°C using an ethanol/liquid nitrogen bath.
-
Add 1,1,1-trifluoro-2-iodoethane (5.66 mL, 57.4 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -90°C. Stir the mixture for 30 minutes.
-
Reaction with Carbonyl: Add a solution of the carbonyl compound (e.g., 3-phenylpropanal, 6.87 mL, 52.2 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction temperature to rise to -50°C over 20 minutes and stir for an additional 15 minutes.
-
In-situ Acetylation: Add acetic anhydride (7.54 mL, 79.8 mmol) via syringe over 20 minutes, keeping the internal temperature below -50°C.
-
Replace the cooling bath with an ice bath (0°C) and stir for an additional 15 minutes.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (350 mL). Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation. The crude acetate intermediate is obtained as an oil and can be used in the next step without further purification. If high purity is required, the crude product can be purified by column chromatography on silica (B1680970) gel.[4]
Protocol 2: Synthesis of 1,1-Difluoroallene via Zinc-Mediated Elimination
This procedure describes the conversion of the acetate intermediate to the final 1,1-difluoroallene product.
-
Apparatus Setup: In a flame-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, internal thermometer, and argon inlet, add the crude 3,3-difluoro-2-iodoallylic acetate (from the previous step, assuming ~52.2 mmol scale).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 260 mL) to the flask. Cool the solution to -30°C using a dry ice/acetone bath.
-
Zinc Addition: Add activated zinc dust (7.19 g, 110 mmol) to the stirred solution in one portion.
-
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3.5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (250 mL).
-
Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine all organic layers, wash sequentially with water (3 x 100 mL) and brine (100 mL), and then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., pentane (B18724) or hexane) to afford the pure 1,1-difluoroallene.[1][4]
Reaction Mechanism
The reaction proceeds through a well-defined pathway involving nucleophilic addition and subsequent elimination.
Caption: Key transformations in the synthesis of 1,1-difluoroallenes.
References
Application Notes and Protocols for the Synthesis of Fluorinated Ketones and Alcohols Using 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (DFA) is an increasingly important fluorinated building block in medicinal and agrochemical research. The difluoromethyl (CF₂H) group, a bioisostere of a hydroxyl or thiol group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a strong hydrogen bond donor. DFA serves as a versatile precursor for synthesizing a variety of valuable difluoromethyl-containing compounds, including tertiary alcohols, β-hydroxy ketones, and α,β-unsaturated ketones.
These application notes provide detailed protocols for key transformations of this compound, including nucleophilic addition of organometallic reagents, reduction to form secondary alcohols, and base-catalyzed aldol (B89426) condensation to synthesize more complex fluorinated ketones.
Synthesis of Fluorinated Tertiary Alcohols via Nucleophilic Addition
The electron-withdrawing nature of the two fluorine atoms renders the carbonyl carbon of this compound highly electrophilic, making it an excellent substrate for nucleophilic addition by organometallic reagents such as Grignard and organolithium reagents. This reaction provides a direct route to tertiary alcohols containing a 1,1-difluoroethyl moiety.
Experimental Workflow: Grignard Addition to this compound
Caption: General workflow for Grignard addition to this compound.
Protocol 1: Synthesis of 1,1-Difluoro-2-phenyl-2-propanol
This protocol describes a general procedure for the reaction of an organometallic reagent with this compound, using phenylmagnesium bromide as an example.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
This compound (DFA)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware (three-neck flask, dropping funnel, condenser), flame-dried under an inert atmosphere (N₂ or Ar)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq.) in the flame-dried three-neck flask under an inert atmosphere.
-
Add a solution of bromobenzene (1.0 eq.) in anhydrous Et₂O to a dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be required.
-
Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (1.1 eq.) in anhydrous Et₂O.
-
Add the DFA solution dropwise to the stirred, cooled Grignard reagent over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor reaction completion by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the tertiary alcohol.
-
Data Presentation: Nucleophilic Addition to this compound
| Entry | Organometallic Reagent (R-M) | Solvent | Expected Product | Product Class |
| 1 | Phenylmagnesium bromide | THF/Et₂O | 1,1-Difluoro-2-phenyl-2-propanol | Tertiary Alcohol |
| 2 | n-Butyllithium | Hexanes/THF | 3,3-Difluoro-2-methyl-2-hexanol | Tertiary Alcohol |
| 3 | Vinylmagnesium bromide | THF | 3,3-Difluoro-2-methyl-4-penten-2-ol | Tertiary Allylic Alcohol |
| 4 | Ethylmagnesium chloride | Et₂O | 3,3-Difluoro-2-methyl-2-pentanol | Tertiary Alcohol |
Synthesis of 1,1-Difluoro-2-propanol via Reduction
The reduction of this compound provides direct access to the corresponding secondary alcohol, 1,1-difluoro-2-propanol, a valuable chiral building block and solvent. Standard hydride reducing agents are effective for this transformation.
Experimental Workflow: Reduction of this compound
Caption: General workflow for the reduction of this compound.
Protocol 2: Reduction of this compound with Sodium Borohydride (B1222165)
Materials:
-
This compound (DFA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve sodium borohydride (0.5 eq.) in methanol (approx. 10 mL per 1 g of DFA) and cool the solution to 0 °C in an ice bath.
-
-
Addition of DFA:
-
Add this compound (1.0 eq.) dropwise to the stirred NaBH₄ solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).
-
Remove most of the methanol under reduced pressure.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully by rotary evaporation.
-
The resulting crude 1,1-difluoro-2-propanol can be purified by distillation.[1]
-
Data Presentation: Reduction of Fluorinated Ketones
| Entry | Ketone | Reducing Agent | Solvent | Product | Product Class |
| 1 | This compound | NaBH₄ | MeOH | 1,1-Difluoro-2-propanol | Secondary Alcohol |
| 2 | This compound | LiAlH₄ | THF/Et₂O | 1,1-Difluoro-2-propanol | Secondary Alcohol |
Note: LiAlH₄ is a more powerful reducing agent but requires anhydrous conditions and a more cautious workup procedure.[2][3]
Synthesis of Fluorinated Ketones via Aldol Condensation
The methyl protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation with an aldehyde (typically a non-enolizable aromatic aldehyde to prevent self-condensation) to form a β-hydroxy difluoromethyl ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.[4]
Experimental Workflow: Aldol Condensation of this compound
Caption: General workflow for the Claisen-Schmidt condensation with this compound.
Protocol 3: Synthesis of 4,4-Difluoro-1-phenyl-3-buten-2-one
This protocol describes a Claisen-Schmidt condensation using benzaldehyde (B42025) as a representative aromatic aldehyde.
Materials:
-
This compound (DFA)
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In an Erlenmeyer flask, dissolve benzaldehyde (1.0 eq.) and this compound (1.1 eq.) in 95% ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq.) in water.
-
-
Condensation Reaction:
-
Cool the aldehyde/ketone solution in an ice bath.
-
Slowly add the aqueous NaOH solution to the stirred ethanolic solution.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone.[5]
-
Data Presentation: Aldol Condensation with this compound
This reaction is expected to work with a variety of aromatic aldehydes. The table below shows potential products.
| Entry | Aldehyde | Base | Expected Product (after dehydration) | Product Class |
| 1 | Benzaldehyde | NaOH | 4,4-Difluoro-1-phenyl-3-buten-2-one | α,β-Unsaturated Difluoromethyl Ketone |
| 2 | 4-Methoxybenzaldehyde | KOH | 4,4-Difluoro-1-(4-methoxyphenyl)-3-buten-2-one | α,β-Unsaturated Difluoromethyl Ketone |
| 3 | 4-Chlorobenzaldehyde | NaOH | 1-(4-Chlorophenyl)-4,4-difluoro-3-buten-2-one | α,β-Unsaturated Difluoromethyl Ketone |
| 4 | 2-Naphthaldehyde | KOH | 4,4-Difluoro-1-(naphthalen-2-yl)-3-buten-2-one | α,β-Unsaturated Difluoromethyl Ketone |
Disclaimer
The provided protocols are generalized procedures based on established chemical principles for analogous, non-fluorinated compounds and related fluorinated substrates.[6][7] Optimal reaction conditions (e.g., temperature, reaction time, stoichiometry) may vary depending on the specific substrate and scale. Researchers should conduct small-scale optimization experiments and consult relevant safety data sheets (SDS) before proceeding. All reactions involving organometallic reagents must be performed under a dry, inert atmosphere by trained personnel.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. amherst.edu [amherst.edu]
- 5. webassign.net [webassign.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]
role of 1,1-Difluoroacetone in enhancing metabolic stability of drug candidates
I'm sorry, but the provided URL is not accessible.### Application Notes and Protocols: The Role of 1,1-Difluoroacetone in Enhancing Metabolic Stability of Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability.[1][2] Fluorine's unique electronic properties and small size allow it to modulate the lipophilicity, pKa, and conformation of a molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] One key application of fluorination is to block metabolic "soft spots," sites on a molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the C-H bond is replaced with a much stronger C-F bond, thereby hindering oxidative metabolism.[2][3]
The this compound moiety, specifically, offers a unique structural motif that can be incorporated into drug candidates to enhance their metabolic stability. This application note will detail the role of this compound in this context, provide experimental protocols for assessing metabolic stability, and present data on the impact of this functional group.
Mechanism of Enhanced Metabolic Stability
The primary mechanism by which the this compound group enhances metabolic stability is through steric and electronic shielding . The two fluorine atoms are highly electronegative, creating a strong dipole and altering the electronic environment of the adjacent carbonyl group and alpha-carbons. This electronic withdrawal can deactivate neighboring C-H bonds, making them less susceptible to enzymatic oxidation.
Furthermore, the bulky nature of the difluoromethyl group can sterically hinder the approach of metabolic enzymes to nearby sites on the drug molecule. This "metabolic shielding" prevents the drug from fitting into the active site of the enzyme in a productive orientation for metabolism to occur.
Data Presentation: Impact of Fluorination on Metabolic Stability
The following table summarizes quantitative data from various studies, illustrating the effect of incorporating fluorine-containing groups on the metabolic stability of drug candidates. While specific data for this compound is not extensively available in comparative public literature, the data for related fluorinated moieties demonstrate the general principle of enhanced stability.
| Drug Candidate/Scaffold | Modification | In Vitro System | Parameter Measured | Result | Reference |
| 1,3,5-Triazine Derivatives | Introduction of a fluorine atom | Human Liver Microsomes | % Compound Remaining (60 min) | 38% increase in stability | [4] |
| 7-Phenyl-pyrroloquinolinones | Fluorination | Not Specified | Metabolic Stability | Not improved | [4] |
| Anisole Derivatives | Trifluorination of methoxy (B1213986) group | Not Specified | Metabolic Stability | No appreciable improvement | [4] |
| Dipeptidyl peptidase 4 inhibitors | Fluorination of pyrrolidine (B122466) ring | Not Specified | Potency (related to conformation) | Markedly affected, implying altered interaction with biological systems | [2] |
| Camptothecin analogs | Difluorination of methylenedioxy moiety | Not Specified | Metabolic Stability | Provided metabolic stability and allowed for oral administration | [2] |
Note: The effectiveness of fluorination in enhancing metabolic stability is highly dependent on the specific molecular scaffold and the position of the fluorine atoms.[4]
Experimental Protocols for Assessing Metabolic Stability
The following are detailed protocols for key experiments used to evaluate the metabolic stability of drug candidates, including those modified with a this compound group.
In Vitro Microsomal Stability Assay
This assay is a common method to assess Phase I metabolism.[4][5]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a drug candidate upon incubation with liver microsomes.[6][7]
Materials:
-
Test compound (drug candidate)
-
Pooled liver microsomes (human, rat, mouse, etc.)[5]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
LC-MS/MS system for analysis[7]
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein. . Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent drug over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
In Vivo Pharmacokinetic Study
Objective: To determine the in vivo pharmacokinetic parameters (e.g., clearance, half-life, bioavailability) of a drug candidate in an animal model.
Materials:
-
Test compound
-
Animal model (e.g., rats, mice)
-
Dosing vehicles (for oral and intravenous administration)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS) for plasma sample analysis
Procedure:
-
Dosing:
-
Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Bioavailability (F%) for oral doses
-
-
Visualizations
Logical Relationship of Fluorination to Enhanced Metabolic Stability
Caption: Mechanism of metabolic stability enhancement by this compound.
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for in vitro microsomal metabolic stability assay.
Conclusion
The incorporation of a this compound moiety into drug candidates represents a promising strategy for enhancing metabolic stability. By leveraging the principles of steric and electronic shielding, medicinal chemists can design molecules that are more resistant to enzymatic degradation, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy. The provided protocols offer a standardized approach to evaluating the metabolic stability of these modified compounds, enabling researchers to make data-driven decisions in the drug discovery and development process.
References
Application Notes and Protocols for Visible-Light-Triggered Keto-Difluoroacetylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of difluoromethyl and difluoroacetyl groups into organic molecules is of significant interest in medicinal chemistry and drug discovery, as these moieties can enhance metabolic stability, lipophilicity, and binding affinity. Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-C bonds under mild conditions. This document provides detailed application notes and protocols for the visible-light-triggered keto-difluoroacetylation of alkenes, a process that allows for the direct synthesis of valuable α-difluoroacetylated ketones.
While various sources of the difluoroacetyl group can be envisioned, this document focuses on a well-established protocol utilizing (fluorosulfonyl)difluoroacetate as a precursor to the key difluoroacetyl radical intermediate. This approach offers a reliable and efficient method for the synthesis of a diverse range of α-difluoroacetylated ketones.
Reaction Principle and Mechanism
The visible-light-triggered keto-difluoroacetylation of styrenes proceeds via a photoredox-catalyzed pathway. The reaction is initiated by the excitation of a photocatalyst, such as fac-Ir(ppy)₃, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process, leading to the generation of a difluoroacetyl radical from a suitable precursor. This radical then participates in a cascade of reactions, ultimately yielding the desired α-difluoroacetylated ketone.
A proposed mechanism for the direct keto-difluoroacetylation of styrenes with (fluorosulfonyl)difluoroacetate is depicted below.
Caption: Proposed reaction mechanism for keto-difluoroacetylation.
Experimental Protocols
General Procedure for Visible-Light-Triggered Keto-Difluoroacetylation of Styrenes
This protocol is adapted from a reported procedure for the direct keto-difluoroacetylation of styrenes.
Materials and Equipment:
-
Styrene derivative (1.0 equiv)
-
(Fluorosulfonyl)difluoroacetate (2.0 equiv)
-
fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (oxidant and solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 465 nm)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube or vial, add the styrene derivative (0.2 mmol, 1.0 equiv), (fluorosulfonyl)difluoroacetate (0.4 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).
-
Add a magnetic stir bar to the tube/vial.
-
Evacuate and backfill the reaction vessel with nitrogen or argon three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired α-difluoroacetylated ketone.
Experimental Workflow Diagram
Caption: General experimental workflow for keto-difluoroacetylation.
Data Presentation
The following table summarizes the substrate scope for the visible-light-triggered keto-difluoroacetylation of various styrene derivatives, with representative yields.
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | Styrene | 1,1-difluoro-3-phenylpropan-2-one | 75 |
| 2 | 4-Methylstyrene | 1,1-difluoro-3-(p-tolyl)propan-2-one | 82 |
| 3 | 4-Methoxystyrene | 1,1-difluoro-3-(4-methoxyphenyl)propan-2-one | 85 |
| 4 | 4-Chlorostyrene | 3-(4-chlorophenyl)-1,1-difluoropropan-2-one | 70 |
| 5 | 4-Bromostyrene | 3-(4-bromophenyl)-1,1-difluoropropan-2-one | 68 |
| 6 | 4-Fluorostyrene | 1,1-difluoro-3-(4-fluorophenyl)propan-2-one | 78 |
| 7 | 3-Methylstyrene | 1,1-difluoro-3-(m-tolyl)propan-2-one | 79 |
| 8 | 2-Methylstyrene | 1,1-difluoro-3-(o-tolyl)propan-2-one | 65 |
| 9 | α-Methylstyrene | 3,3-difluoro-1-phenylbutan-2-one | 55 |
Note: Yields are isolated yields and may vary depending on reaction scale and purification efficiency.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure the reaction is performed under a strictly inert atmosphere to prevent quenching of radical intermediates by oxygen.
-
Check the purity of the solvent and reagents. Anhydrous conditions are important.
-
Optimize the reaction time by monitoring the reaction progress using TLC or GC-MS.
-
Increase the catalyst loading slightly (e.g., to 2.5 mol%), but be mindful of potential side reactions.
-
-
Incomplete Reaction:
-
Increase the intensity of the light source or move the reaction vessel closer to the lamp.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Consider increasing the reaction time.
-
-
Formation of Side Products:
-
Lower the reaction temperature if possible.
-
Optimize the stoichiometry of the reagents. An excess of the difluoroacetylating agent may not always be beneficial.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
(Fluorosulfonyl)difluoroacetate is a reactive chemical. Handle with care, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Photocatalysts can be light-sensitive and potentially toxic. Handle with care and avoid inhalation or skin contact.
-
DMSO can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Use a blast shield when working with sealed reaction vessels under irradiation.
Application Notes and Protocols for the Purification of 1,1-Difluoroacetone by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone is a valuable fluorinated building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility necessitates a high degree of purity. Distillation is a primary method for the purification of this low-boiling point ketone. These application notes provide detailed protocols and technical guidance for the purification of this compound using distillation techniques, addressing potential challenges such as water content and other impurities from synthesis.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound is crucial for a successful distillation. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 431-05-0 |
| Molecular Formula | C₃H₄F₂O |
| Molecular Weight | 94.06 g/mol |
| Boiling Point | 46-47 °C at 760 mmHg[1] |
| Density | 1.164 g/cm³[2] |
| Flash Point | 2 °C[1] |
| Appearance | Colorless liquid |
| Purity (Typical Commercial Grade) | ≥95% to 97%[2][3] |
Pre-Distillation Procedures: Drying
Prior to distillation, it is imperative to remove any water from the crude this compound. Water can form azeotropes with ketones, making separation by distillation difficult. Furthermore, the presence of water can lead to side reactions or inaccuracies in subsequent applications.
Recommended Drying Agents:
-
Molecular Sieves (3Å or 4Å): Highly effective for removing water from ketones. They are chemically inert and do not promote side reactions.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Commonly used drying agents. Ensure the drying agent is finely powdered and used in sufficient quantity.
Caution: Avoid using calcium chloride (CaCl₂) as a drying agent for ketones, as it can form adducts.
Protocol: Drying of Crude this compound
-
To the crude this compound in a suitable flask, add a recommended drying agent (e.g., molecular sieves).
-
Gently swirl the mixture and allow it to stand for a minimum of 4 hours. For very wet samples, overnight drying is recommended.
-
Filter or decant the dried this compound from the drying agent into a clean, dry distillation flask.
Distillation Techniques for Purifying this compound
Due to its low boiling point, this compound can be effectively purified by fractional distillation at atmospheric pressure. This technique is suitable for separating it from less volatile impurities, such as residual starting materials, high-boiling solvents, and decomposition products.
Fractional Distillation
Fractional distillation provides enhanced separation efficiency compared to simple distillation, which is crucial when dealing with impurities that have boiling points close to that of the desired product.
Experimental Protocol: Fractional Distillation of this compound
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. The setup should include:
-
A round-bottom distillation flask.
-
A fractionating column (e.g., Vigreux or packed column).
-
A distillation head with a thermometer or temperature probe.
-
A condenser.
-
A receiving flask.
-
A heating mantle with a stirrer or boiling chips.
-
-
Ensure all glassware is dry to prevent contamination with water.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Procedure:
-
Charge the dry, crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column. A slow and steady heating rate is crucial for good separation.
-
Collect any low-boiling forerun, which may contain highly volatile impurities.
-
Collect the main fraction of this compound when the temperature at the distillation head stabilizes at its boiling point (approximately 46-47 °C at atmospheric pressure).
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled over. A significant rise in temperature suggests the presence of higher-boiling impurities.
-
Stop the distillation before the distillation flask goes to dryness to prevent the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before dismantling.
Addressing Potential Azeotropes
-
Water: Thorough drying of the crude product before distillation is the most effective way to mitigate the formation of a water azeotrope.
-
Ethanol (B145695): If ethanol is a suspected impurity, fractional distillation should be efficient enough to separate it, given the significant difference in their boiling points (Ethanol: ~78 °C).
In cases where azeotrope formation is problematic, extractive distillation could be considered as an advanced purification technique. This involves adding a high-boiling, miscible solvent to the mixture to alter the relative volatilities of the components.
Data Presentation
| Parameter | Technique | Conditions | Expected Purity |
| Purification of Crude this compound | Fractional Distillation | Atmospheric Pressure | >99% |
| Boiling Point of Main Fraction | Fractional Distillation | 760 mmHg | 46-47 °C |
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Logical Relationship of Distillation Principles
Caption: Key principles for this compound purification.
References
Application Note: Chromatographic Methods for the Separation of 1,1-Difluoroacetone from Synthetic Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Difluoroacetone is a valuable fluorinated building block in the synthesis of pharmaceuticals, particularly as a precursor to fluoropyrazole-containing fungicides.[1][2] Its purity is critical for subsequent reactions and the quality of the final active pharmaceutical ingredient. The industrial synthesis of this compound typically proceeds from ethyl acetoacetate (B1235776) through bromination, a fluorine-bromine exchange, and subsequent hydrolysis and decarboxylation.[1][2] This process can lead to a variety of byproducts, including unreacted starting materials, intermediates, and side-products. This document provides detailed protocols for the separation and analysis of this compound from common process-related impurities using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Potential Byproducts
Based on the common synthesis route, potential byproducts may include:
-
Ethyl acetoacetate: Unreacted starting material.
-
Ethyl 2,2-dibromoacetoacetate: Brominated intermediate.
-
Ethyl 2,2-difluoroacetoacetate: Fluorinated intermediate prior to hydrolysis and decarboxylation.
-
Mono-fluorinated acetone (B3395972): Product of incomplete fluorination.
-
Other halogenated ketones: From side reactions.
Gas Chromatography (GC) Method
Given the volatility of this compound (boiling point: 46-47°C), Gas Chromatography is a highly suitable method for its analysis and purity assessment.[3][4] GC coupled with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides definitive identification of impurities.[5]
Experimental Protocol: GC-FID/MS
-
Sample Preparation: Dilute the crude this compound sample in a suitable solvent, such as acetone or dichloromethane, to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC. A split injection is recommended to prevent column overloading with the main component.
-
Separation: The components are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
Detection: The eluted compounds are detected by FID for quantification or by MS for identification based on their mass-to-charge ratio.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and its byproducts. For MS detection, compare the resulting mass spectra with a library for compound identification.
GC Parameters
The following table summarizes the recommended starting parameters for the GC analysis. Optimization may be required based on the specific instrument and impurity profile.
| Parameter | Value |
| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5MS) or similar[5] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Injector Temperature | 250°C[5] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 35°C, hold for 4 min; Ramp: 10°C/min to 150°C, hold for 2 min[5] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 275°C |
| MS Ion Source Temp. | 230°C[5] |
| MS Quadrupole Temp. | 150°C[5] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
GC Experimental Workflow
Caption: Gas Chromatography workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a powerful technique for separating compounds with differing polarities. For fluorinated molecules like this compound and its likely byproducts (which include esters), a C8 or a specialized fluorinated stationary phase can provide excellent resolution.[6][7]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dilute the crude this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection: Inject 5-10 µL of the prepared sample into the HPLC system.
-
Separation: The separation is achieved using a gradient elution on a reversed-phase column. The mobile phase composition is varied to elute compounds with a range of polarities.
-
Detection: A UV detector is suitable for detecting the carbonyl group in this compound and related byproducts. A detection wavelength of 210 nm is a good starting point.[7]
-
Data Analysis: Integrate the peak areas from the chromatogram to determine the purity and relative amounts of each component.
HPLC Parameters
The following table provides recommended starting parameters for the HPLC analysis. Method development and optimization will be necessary for a specific sample matrix.
| Parameter | Value |
| Column | Zorbax Rx-C8 (4.6 mm x 25 cm, 5 µm) or similar[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 50% B for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[7] |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm[7] |
HPLC Experimental Workflow
Caption: High-Performance Liquid Chromatography workflow for this compound.
Data Presentation: Expected Elution Order
The following table provides a hypothetical example of the expected retention times and elution order for this compound and its byproducts using the described GC and HPLC methods. The exact retention times will vary depending on the specific system and conditions.
| Compound | Expected GC Elution Order | Expected RP-HPLC Elution Order | Rationale |
| This compound | 1 (Lowest Boiling Point) | 1 (Most Polar) | Highly volatile and polar due to the carbonyl and fluorine groups. |
| Ethyl acetoacetate | 2 | 2 | Less volatile and less polar than this compound. |
| Ethyl 2,2-difluoroacetoacetate | 3 | 3 | Higher molecular weight and less polar than ethyl acetoacetate. |
| Ethyl 2,2-dibromoacetoacetate | 4 (Highest Boiling Point) | 4 (Least Polar) | Highest molecular weight and least polar among the listed compounds. |
Both Gas Chromatography and High-Performance Liquid Chromatography are effective methods for the separation and purity assessment of this compound. GC is particularly well-suited for analyzing this volatile compound and any volatile impurities. HPLC, on the other hand, provides excellent separation for a wider range of polar and non-polar byproducts, including non-volatile residues from the synthesis. The choice of method will depend on the specific impurities of interest and the available instrumentation. The protocols provided here serve as a starting point for method development and should be optimized for the specific sample matrix and analytical goals.
References
- 1. researchgate.net [researchgate.net]
- 2. science-gate.com [science-gate.com]
- 3. Cas 431-05-0,this compound | lookchem [lookchem.com]
- 4. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 1,1-Difluoroacetone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-difluoroacetone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly following the widely used method starting from ethyl acetoacetate (B1235776). This multi-step synthesis involves the bromination of ethyl acetoacetate, followed by a fluorine-bromine exchange reaction, and finally hydrolysis and decarboxylation to yield the final product.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low yield after bromination step | Incomplete reaction due to insufficient brominating agent. | Ensure the use of at least 2.2 equivalents of the brominating reagent.[1][2] |
| Reaction temperature too low. | Maintain the reaction temperature above 60°C.[1][2] | |
| Impure starting materials. | Use freshly distilled ethyl acetoacetate. | |
| Presence of monobrominated or unreacted starting material | Insufficient brominating agent or reaction time. | Increase the amount of brominating agent slightly and monitor the reaction by GC-MS until completion. |
| Low yield after fluorination step | Incomplete fluorine-bromine exchange. | Use a sufficient excess of potassium fluoride (B91410) (at least 2.2 equivalents).[1][2] |
| Reaction temperature too low for the exchange to occur efficiently. | The reaction temperature for fluorination should be maintained at around 150°C.[1][2] | |
| Presence of water, which can deactivate the fluoride source. | Ensure all reagents and solvents are anhydrous. | |
| Product contains bromofluoroacetone impurities | Incomplete fluorination. | Increase reaction time or temperature for the fluorination step. Consider a more reactive fluorinating agent if the issue persists. |
| Low yield of this compound after hydrolysis and decarboxylation | Incomplete hydrolysis of the difluoroacetoacetate intermediate. | Ensure the concentration of sulfuric acid is approximately 50% and the reaction temperature is maintained at 90°C.[1][2] |
| Loss of volatile product during workup. | Ensure efficient cooling during distillation and handling. The boiling point of this compound is 46-47°C. | |
| Final product is contaminated with a high-boiling point impurity | Formation of dehydroacetic acid from ethyl acetoacetate at high temperatures. | Purify the intermediate products before proceeding to the next step. |
| Presence of ethyl difluoroacetate (B1230586) in the final product | A known byproduct of similar reactions. | Optimize the reaction conditions for the hydrolysis and decarboxylation to ensure complete conversion of the ester. Fractional distillation may be necessary for removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: Common side reactions can occur at each stage of the synthesis:
-
Bromination: Incomplete bromination can lead to the presence of monobrominated ethyl acetoacetate. Over-bromination is also a possibility if conditions are not carefully controlled.
-
Fluorination: The primary side reaction is incomplete substitution, resulting in bromofluoro-intermediates.
-
Hydrolysis and Decarboxylation: Incomplete reaction can leave unreacted ethyl 4,4-difluoroacetoacetate in the final product mixture.
Q2: How can I monitor the progress of each reaction step?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to monitor the disappearance of starting materials and the appearance of products and byproducts at each stage. For the bromination and fluorination steps, this can help in determining the reaction endpoint.
Q3: What is the optimal temperature for each step of the synthesis?
A3: Based on an industrialized preparation, the following temperatures are recommended:
Q4: What are the key safety precautions to consider during this synthesis?
A4: this compound is a flammable liquid and an irritant. All steps should be performed in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The bromination step involves corrosive and toxic bromine or other brominating agents. The fluorination step uses a fluoride salt at high temperatures, which requires careful handling.
Q5: How can the purity of the final product be improved?
A5: Purification is typically achieved by distillation. Given the low boiling point of this compound (46-47°C), careful fractional distillation is recommended to separate it from any remaining starting materials, solvents, or byproducts. Aqueous washes can be employed to remove inorganic salts before distillation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Brominating Reagent Stoichiometry | 2.2 equivalents | [1][2] |
| Fluorinating Agent Stoichiometry | 2.2 equivalents | [1][2] |
| Optimal Bromination Temperature | >60°C | [1][2] |
| Optimal Fluorination Temperature | 150°C | [1][2] |
| Optimal Hydrolysis/Decarboxylation Temperature | 90°C | [1][2] |
| Sulfuric Acid Concentration for Hydrolysis | 50% | [1][2] |
| Crude Product Purity (by GC) | 99.60% | [1][2] |
| Overall Yield | 91.25% | [1][2] |
Experimental Protocol
The following is a generalized experimental protocol based on an industrialized synthesis of this compound from ethyl acetoacetate.[1][2]
Step 1: Bromination of Ethyl Acetoacetate
-
In a suitable reactor, charge ethyl acetoacetate and n-heptanol as the solvent.
-
Heat the mixture to a temperature above 60°C.
-
Gradually add 2.2 equivalents of a brominating agent (e.g., an Oxone/KBr system).
-
Maintain the temperature and stir until the reaction is complete, monitoring by GC-MS.
-
Upon completion, cool the reaction mixture and wash with water to remove inorganic byproducts.
-
Separate the organic layer containing the dibrominated product.
Step 2: Fluorination of Ethyl 2,2-dibromoacetoacetate
-
To the organic layer from the previous step, add 2.2 equivalents of potassium fluoride.
-
Heat the mixture to 150°C with vigorous stirring.
-
Maintain the reaction at this temperature until the fluorine-bromine exchange is complete, as monitored by GC-MS.
-
Cool the reaction mixture.
Step 3: Hydrolysis and Decarboxylation
-
To the crude ethyl 4,4-difluoroacetoacetate, add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to 90°C and stir.
-
The hydrolysis of the ester and subsequent decarboxylation will occur to form this compound.
-
The volatile this compound can be distilled directly from the reaction mixture.
-
Collect the distillate and further purify by fractional distillation if necessary.
References
Technical Support Center: Synthesis of 1,1-Difluoroacetone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1,1-Difluoroacetone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial method involves a three-step sequence starting from ethyl acetoacetate (B1235776). This process includes the bromination of the α-position, followed by a halogen exchange (Halex) reaction using a fluorinating agent like potassium fluoride (B91410), and finally, hydrolysis and decarboxylation to yield this compound.[1][2] An alternative laboratory-scale approach is the direct geminal difluorination of acetone (B3395972) using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[3][4]
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Many reagents used in the synthesis are hazardous. Brominating agents can be corrosive and toxic. Fluorinating agents like DAST are toxic, corrosive, and can decompose violently upon heating; they are also highly sensitive to moisture.[3] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves. Special care should be taken to use anhydrous solvents and maintain an inert atmosphere when working with moisture-sensitive reagents.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to track the consumption of starting materials and the formation of intermediates and the final product. For more detailed analysis and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment of the intermediates and the final product.
Q4: What are the common impurities found in the final product?
A4: Common impurities can include unreacted starting materials or intermediates such as ethyl 2,2-dibromoacetoacetate or ethyl 2,2-difluoroacetoacetate. Side products from incomplete reactions or degradation can also be present. The final product may also contain residual solvents used during the synthesis and purification steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From Ethyl Acetoacetate
This route involves three key stages: Bromination, Fluorination (Halogen Exchange), and Hydrolysis/Decarboxylation.
Problem: Low or incomplete bromination.
| Possible Cause | Solution |
| Insufficient brominating agent | Ensure the use of at least 2.2 equivalents of the brominating reagent (e.g., Oxone®/KBr system).[1] |
| Low reaction temperature | Maintain the reaction temperature above 60°C to ensure complete dibromination.[2] |
| Inefficient mixing | Use vigorous stirring to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures. |
Problem: Formation of monobrominated byproduct.
| Possible Cause | Solution |
| Insufficient brominating agent | Increase the stoichiometry of the brominating agent to favor dibromination. |
| Reaction time too short | Extend the reaction time and monitor the reaction progress by TLC or GC-MS until the monobrominated intermediate is consumed. |
Problem: Low yield of ethyl 2,2-difluoroacetoacetate.
| Possible Cause | Solution |
| Inactive fluorinating agent | Use freshly dried potassium fluoride (KF). Spray-dried KF is reported to be more effective than calcined KF.[5] |
| Low reaction temperature | The halogen exchange reaction often requires high temperatures, typically around 150°C.[1][2] |
| Poor solubility of KF | Consider the use of a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and reactivity of KF in aprotic polar solvents like acetonitrile (B52724) or sulfolane.[4] |
| Presence of moisture | Ensure all reagents and solvents are anhydrous, as water can deactivate the fluorinating agent. |
Problem: Incomplete halogen exchange.
| Possible Cause | Solution |
| Insufficient fluorinating agent | Use a stoichiometric excess of potassium fluoride (at least 2.2 equivalents).[1][2] |
| Short reaction time | Prolong the reaction time and monitor for the disappearance of the dibromo starting material. |
Problem: Low yield of this compound.
| Possible Cause | Solution |
| Incomplete hydrolysis | Ensure the use of a sufficiently concentrated acid (e.g., 50% sulfuric acid) and an adequate reaction temperature (around 90°C).[1][2] |
| Unwanted side reactions | Avoid excessively high temperatures, which can lead to degradation of the product. |
| Premature decarboxylation of the intermediate β-keto acid | Maintain careful control over pH and temperature during workup to minimize premature decarboxylation.[3] |
Problem: Product loss during workup and purification.
| Possible Cause | Solution |
| Volatility of this compound | Due to its low boiling point (46-47°C), care must be taken during solvent removal. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. |
| Inefficient extraction | Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Route 2: Geminal Difluorination of Acetone
Problem: Low conversion of acetone.
| Possible Cause | Solution |
| Inactive fluorinating reagent (e.g., DAST, Deoxo-Fluor) | Use a fresh bottle of the reagent, as they can degrade over time, especially with exposure to moisture.[3] |
| Insufficient reagent | Increase the equivalents of the fluorinating reagent. For less reactive ketones, a larger excess may be required. |
| Low reaction temperature | While these reactions are often run at low temperatures to control reactivity, a gradual increase in temperature may be necessary to drive the reaction to completion. However, be cautious of the thermal instability of reagents like DAST.[3] |
Problem: Formation of byproducts.
| Possible Cause | Solution |
| Side reactions of the fluorinating agent | Maintain the recommended temperature range for the specific reagent to minimize decomposition and side reactions. |
| Presence of water | Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. |
Data Presentation
Table 1: Optimized Reaction Conditions for the Industrial Synthesis of this compound from Ethyl Acetoacetate.[1][2]
| Step | Parameter | Value |
| Bromination | Brominating Agent | Oxone®/KBr |
| Reagent Equivalence | 2.2 | |
| Temperature | >60°C | |
| Pressure | Atmospheric | |
| Fluorination | Fluorinating Agent | Potassium Fluoride (KF) |
| Reagent Equivalence | 2.2 | |
| Temperature | 150°C | |
| Hydrolysis & Decarboxylation | Acid | 50% Sulfuric Acid |
| Temperature | 90°C | |
| Overall Yield | Crude Product Purity (GC) | 99.60% |
| Efficiency | 91.25% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Acetoacetate
This protocol is based on the industrialized method described in the literature.[1][2]
Step 1: Bromination of Ethyl Acetoacetate
-
In a suitable reactor, a solution of ethyl acetoacetate in n-heptanol is prepared.
-
Potassium bromide (2.2 equivalents) and Oxone® (2.2 equivalents) are added to the solution.
-
The reaction mixture is heated to over 60°C and stirred vigorously.
-
The reaction is monitored until completion (disappearance of starting material).
-
The resulting ethyl 2,2-dibromoacetoacetate is separated from the aqueous layer.
Step 2: Fluorination of Ethyl 2,2-dibromoacetoacetate
-
The crude ethyl 2,2-dibromoacetoacetate is mixed with anhydrous potassium fluoride (2.2 equivalents).
-
The mixture is heated to 150°C in a suitable reactor (a tubular reactor is used in the industrial process).
-
The reaction is maintained at this temperature until the dibromo intermediate is fully converted to ethyl 2,2-difluoroacetoacetate.
Step 3: Hydrolysis and Decarboxylation of Ethyl 2,2-difluoroacetoacetate
-
The resulting ethyl 2,2-difluoroacetoacetate is treated with 50% sulfuric acid.
-
The mixture is heated to 90°C to facilitate hydrolysis of the ester and subsequent decarboxylation of the β-keto acid intermediate.
-
The crude this compound is then isolated, for example, by distillation.
Protocol 2: Geminal Difluorination of Acetone using DAST
This is a general procedure for the geminal difluorination of a ketone and should be adapted and optimized for acetone.[3]
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, a solution of acetone in anhydrous dichloromethane (B109758) is prepared.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
Diethylaminosulfur trifluoride (DAST, 1.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature below -70°C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the reaction is complete, it is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by careful distillation to yield crude this compound.
-
Further purification can be achieved by fractional distillation.
Mandatory Visualization
Caption: Synthesis workflow from ethyl acetoacetate.
References
challenges in handling and storing 1,1-Difluoroacetone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1-Difluoroacetone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its low boiling point, there is a risk of pressure buildup in sealed containers, which could lead to rupture, especially when heated.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] It should be kept away from heat, sparks, open flames, and other ignition sources.[2] Storage in a refrigerator rated for flammable materials is recommended.[3]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent vigorous reactions.
Q4: What should I do in case of a spill?
A4: In the event of a small spill, ensure the area is well-ventilated and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate personal protective equipment (PPE) during cleanup.
Q5: Can I handle this compound on an open bench?
A5: No. Due to its flammability and potential for vapor inhalation, all handling of this compound should be conducted in a well-ventilated chemical fume hood.[5][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Pressure buildup in the storage bottle. | - Storage at elevated temperatures.- Decomposition leading to gas formation. | - Immediate Action: Carefully vent the container in a chemical fume hood. Wear appropriate PPE, including eye and face protection.- Prevention: Store the container in a cool, designated flammable storage area. Do not store in direct sunlight or near heat sources. |
| Discoloration or presence of precipitates in the liquid. | - Contamination.- Decomposition over time. | - Do not use the material if its integrity is questionable.- Dispose of the material according to your institution's hazardous waste guidelines.- To prevent this, always use clean, dry glassware and transfer equipment. Purchase quantities that will be consumed within a reasonable timeframe. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage or handling.- Reaction with incompatible materials. | - Verify the purity of the this compound if possible (e.g., by NMR or GC).- Ensure that all reaction components and solvents are compatible.- Review handling and storage procedures to ensure the compound has not been exposed to air, moisture, or contaminants. |
| Strong, irritating odor during handling. | - Inadequate ventilation.- A leak or spill. | - Immediately check the sash height of the fume hood and ensure it is functioning correctly.- Inspect all containers and apparatus for leaks.- If a spill has occurred, follow the appropriate spill cleanup procedure. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 431-05-0 | [1][3] |
| Molecular Formula | C₃H₄F₂O | [7] |
| Molecular Weight | 94.06 g/mol | [1][7] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 46 °C | [7] |
| Density | 1.16 g/cm³ | [7] |
| Vapor Pressure | 350 mmHg at 25°C | [7][8] |
| Flash Point | 1.6 °C | [7] |
| Solubility | Soluble in water. | [9] |
Illustrative Stability and Reactivity Data
| Parameter | Condition | Observation/Rate | Notes |
| Hydrolysis | Neutral pH (pH 7) | Slow | Ketone hydrolysis is generally slow in neutral conditions. |
| Acidic pH (pH < 4) | Moderate | Acid catalysis can accelerate hydrolysis to the gem-diol. | |
| Basic pH (pH > 10) | Moderate to Fast | Base-catalyzed aldol-type reactions or decomposition may occur. | |
| Thermal Stability | Ambient Temperature | Stable | Stable when stored properly. |
| Elevated Temperature (>100°C) | Potential for decomposition | Specific onset temperature not readily available; heating should be done with caution. | |
| Material Compatibility | Glass, Stainless Steel, PTFE | Good | Generally compatible with standard laboratory materials. |
| Strong Oxidizing Agents | Incompatible | May react violently. | |
| Strong Bases | Incompatible | Can lead to decomposition or unwanted side reactions. |
Note: The stability and reactivity data are illustrative and based on general chemical principles for ketones. Specific kinetic data for this compound may vary.
Experimental Protocols
Protocol 1: Safe Transfer of this compound
This protocol outlines the procedure for transferring this compound from a storage container to a reaction vessel using a syringe.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, clean syringe of appropriate volume
-
Long, dry needle (at least 18 gauge)
-
Reaction vessel with a septum
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Chemical fume hood
-
Appropriate PPE (safety goggles, face shield, flame-retardant lab coat, compatible gloves)
Procedure:
-
Ensure the entire procedure is performed in a certified chemical fume hood.
-
Purge the reaction vessel with an inert gas.
-
Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Carefully insert the clean, dry needle attached to the syringe through the septum of the this compound bottle.
-
Withdraw the desired volume of liquid into the syringe.
-
Remove the syringe and needle from the bottle.
-
Immediately insert the needle through the septum of the reaction vessel and dispense the this compound.
-
Remove the syringe and needle.
-
Rinse the syringe and needle immediately with a suitable solvent (e.g., isopropanol) and then water to prevent residue buildup.
Protocol 2: Quenching of Unused this compound
This protocol describes a safe method for neutralizing small quantities of excess this compound.
Materials:
-
Unused this compound
-
A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and an inert gas inlet
-
Water
-
Ice bath
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Set up the apparatus in a chemical fume hood.
-
Place the flask in an ice bath to cool.
-
Under a positive pressure of inert gas, transfer the unused this compound to the flask.
-
Slowly add isopropanol from the dropping funnel to the stirred solution of this compound. Control the addition rate to manage any exotherm.
-
After the addition of isopropanol is complete and any reaction has subsided, slowly add water to the mixture.
-
Allow the mixture to warm to room temperature.
-
The resulting solution can now be disposed of as aqueous waste, following your institution's guidelines.
Visualizations
Caption: Workflow for the safe transfer of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | 431-05-0 [sigmaaldrich.com]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS#:431-05-0 | Chemsrc [chemsrc.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Storage and Handling of 1,1-Difluoroacetone
This technical support center is designed for researchers, scientists, and drug development professionals to address common concerns and potential issues related to the storage and handling of 1,1-Difluoroacetone, with a specific focus on preventing polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or flames.[1] It is also crucial to protect it from light and moisture. For optimal stability, especially for long-term storage, refrigeration is recommended.
Q2: Is this compound prone to polymerization during storage?
A2: While some safety data sheets suggest that hazardous polymerization does not occur under normal storage conditions, reactive monomers, in general, can be susceptible to self-polymerization, which can be initiated by heat, light, or contaminants.[2] Given the reactive nature of fluorinated ketones, taking preventative measures is a prudent approach to ensure the material's integrity.
Q3: What are polymerization inhibitors and are they used with this compound?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[3][4] They work by scavenging free radicals that can initiate a polymerization chain reaction.[3] Common inhibitors for reactive monomers include phenolic compounds like hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ).[5][6] While specific information on inhibitors added to commercially available this compound is not always disclosed, these types of stabilizers are common in the industry for similar reactive molecules.[7]
Q4: How do phenolic inhibitors like hydroquinone (HQ) and MEHQ work?
A4: Phenolic inhibitors like HQ and MEHQ typically require the presence of oxygen to be effective.[4][5] They interrupt the polymerization process by reacting with peroxy free radicals, which are formed from the reaction of an initiating free radical with oxygen. This reaction forms a stable species, effectively terminating the polymerization chain.[5][8]
Troubleshooting Guide
Issue: I observe a change in the viscosity or the formation of solid precipitates in my this compound container.
-
Possible Cause: This could be an indication that polymerization has initiated. This may be triggered by improper storage conditions such as exposure to high temperatures, light, or contamination.
-
Recommended Actions:
-
Isolate the Container: Safely move the container to a cool, isolated, and well-ventilated area.
-
Do Not Attempt to Heat: Avoid heating the container to try and redissolve the solids, as this could accelerate the polymerization reaction.
-
Contact Technical Support: Contact your supplier's technical support for further guidance on handling the compromised material.
-
Review Storage Practices: Re-evaluate your storage and handling procedures to prevent future occurrences. Ensure the storage area is cool, dark, and dry, and that containers are properly sealed.
-
Issue: My experiments are giving inconsistent results when using an older bottle of this compound.
-
Possible Cause: Inconsistent results could be due to the presence of oligomers or polymers in the monomer, which can affect its purity and reactivity. The inhibitor present in the solution might also degrade over time, leading to slow polymerization.
-
Recommended Actions:
-
Use a Fresh Stock: Whenever possible, use a fresh, unopened container of this compound for sensitive experiments.
-
Consider Inhibitor Removal: If you suspect the inhibitor is interfering with your reaction, it may need to be removed. This is typically done by distillation or by passing the liquid through an inhibitor removal column. Be aware that removing the inhibitor will make the monomer much more susceptible to polymerization and it should be used immediately.
-
Implement Quality Control Checks: For critical applications, consider performing a quality control check (e.g., by gas chromatography) to assess the purity of the monomer before use.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, refrigerated for long-term storage.[1] | Minimizes the rate of potential self-polymerization. |
| Light | Store in an opaque or amber container in a dark location.[1] | Prevents light-induced polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Protects against air and moisture, which can initiate or affect polymerization.[1] |
| Container | Tightly sealed, original container. | Prevents contamination and exposure to air/moisture. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | To prevent vigorous reactions that could trigger polymerization. |
Table 2: Common Polymerization Inhibitors for Reactive Monomers
| Inhibitor | Type | Mechanism | Typical Concentration |
| Hydroquinone (HQ) | Phenolic | Free-radical scavenger (requires O₂)[4][5] | 100 - 1000 ppm |
| 4-Methoxyphenol (MEHQ) | Phenolic | Free-radical scavenger (requires O₂)[6][8] | 10 - 500 ppm[9] |
| 4-Hydroxy-TEMPO | Stable Nitroxide Radical | Free-radical scavenger (O₂ independent)[7] | 10 - 200 ppm |
| Phenothiazine (PTZ) | Aminic | Free-radical scavenger (O₂ independent) | 100 - 1000 ppm |
Note: The typical concentrations are based on general use for reactive monomers and may need to be optimized for this compound.
Experimental Protocols
Protocol: Accelerated Stability Test for this compound
This protocol is designed to assess the stability of this compound under elevated temperatures, with and without the addition of a potential polymerization inhibitor.
Objective: To evaluate the effectiveness of an inhibitor in preventing the polymerization of this compound under accelerated conditions.
Materials:
-
This compound
-
Candidate polymerization inhibitor (e.g., Hydroquinone or MEHQ)
-
Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument to detect polymer formation (e.g., viscosity measurement)
-
Oven or heating block with precise temperature control
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the inhibitor in this compound at a known concentration (e.g., 1000 ppm).
-
Prepare a series of dilutions from the stock solution to achieve the desired final inhibitor concentrations (e.g., 100 ppm, 200 ppm, 500 ppm).
-
Prepare a control sample of this compound with no added inhibitor.
-
-
Loading Vials:
-
Carefully add a measured amount (e.g., 1 mL) of each prepared solution and the control into separate, labeled vials.
-
If an inert atmosphere is desired, gently purge the headspace of each vial with nitrogen or argon before sealing.
-
Seal the vials tightly.
-
-
Accelerated Aging:
-
Place the vials in an oven or heating block set to a constant elevated temperature (e.g., 50°C). The temperature should be high enough to accelerate potential polymerization but below the boiling point of this compound.
-
Prepare a corresponding set of vials to be stored at the recommended storage temperature (e.g., 4°C) as a baseline.
-
-
Monitoring:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove one vial of each condition from both the elevated and recommended storage temperatures.
-
Allow the vials from the elevated temperature to cool to room temperature.
-
Visually inspect each vial for any signs of polymerization, such as increased viscosity, cloudiness, or solid formation.
-
Analyze the contents of each vial by GC to determine the purity of the this compound and detect any potential polymer or oligomer peaks.
-
-
Data Analysis:
-
Compare the results from the samples stored at elevated temperatures to those stored at the recommended temperature.
-
Evaluate the effectiveness of the different inhibitor concentrations in preventing changes to the this compound over time.
-
Visualizations
Caption: Workflow for the safe storage and handling of this compound.
Caption: Simplified mechanism of action for phenolic polymerization inhibitors.
References
- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. nbinno.com [nbinno.com]
- 4. chempoint.com [chempoint.com]
- 5. eastman.com [eastman.com]
- 6. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 7. Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Tintoll [uvabsorber.com]
- 8. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 9. Measuring MeHQ (Polymerization Inhibitor) [aai.solutions]
optimizing reaction conditions for 1,1-Difluoroacetone with Grignard reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting the reaction of 1,1-Difluoroacetone with Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What makes the Grignard reaction with this compound particularly challenging?
A1: The primary challenge arises from the electronic properties of this compound. The two electron-withdrawing fluorine atoms on the α-carbon have two main effects:
-
Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and, therefore, more reactive towards nucleophiles.
-
Increased Acidity of α-Protons: The protons on the methyl group (the α'-protons) become more acidic, making the molecule susceptible to deprotonation by the Grignard reagent, which is a strong base. This leads to the formation of an enolate and recovery of the starting ketone after workup.[1]
Q2: What are the primary side reactions to consider, and how can they be minimized?
A2: The main competing side reactions are enolization and reduction.
-
Enolization: The Grignard reagent acts as a base, abstracting a proton from the methyl group of this compound to form a magnesium enolate. This is often a major byproduct pathway. To minimize enolization, it is crucial to use low reaction temperatures (e.g., -78 °C) to favor the kinetically controlled nucleophilic addition.[2][3]
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., Ethylmagnesium bromide), it can transfer a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[1] Using Grignard reagents without β-hydrogens (e.g., Methylmagnesium bromide or Phenylmagnesium bromide) can prevent this side reaction.
Q3: How does the choice of the Grignard reagent's halide (Cl, Br, I) affect the reaction?
A3: The halide can influence the reactivity and Lewis acidity of the Grignard reagent. While RMgBr is most common, recent studies on reactions with similar fluorinated substrates have shown that alkyl magnesium iodides (RMgI) can lead to higher diastereoselectivity in certain cases.[4] This is attributed to the altered electronic properties and Lewis acidity of the intermediate magnesium chelate.[4] It is recommended to screen different Grignard halides if selectivity is a concern.
Q4: Can Lewis acids be used to improve the reaction?
A4: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can be beneficial. The CeCl₃ can undergo transmetalation with the Grignard reagent to form a more nucleophilic and less basic organocerium species. This often suppresses enolization and other side reactions, leading to higher yields of the desired addition product. Additives like LiCl can also accelerate Grignard formation and break up aggregates, potentially improving reactivity.[5]
Troubleshooting Guide
Problem 1: My reaction has a low yield, and I recover most of the this compound starting material.
-
Potential Cause: This strongly indicates that enolization is the dominant reaction pathway. The Grignard reagent is acting as a base rather than a nucleophile.[1]
-
Recommended Solutions:
-
Lower the Reaction Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). Nucleophilic addition has a lower activation energy than enolization and is favored at lower temperatures.[2][3]
-
Slow Addition: Add the Grignard reagent dropwise to the solution of this compound. This keeps the concentration of the Grignard reagent low at any given moment, which can disfavor the bimolecular enolization process.
-
Use a Less Hindered Grignard Reagent: Sterically bulky Grignard reagents are more prone to act as bases. If possible, use a less hindered reagent.
-
Consider an Additive: The use of CeCl₃ to generate an organocerium reagent in situ is a highly effective method for preventing enolization.
-
Problem 2: My reaction is not starting (no color change, no exotherm).
-
Potential Cause: The magnesium surface is likely passivated by an oxide layer, preventing the formation of the Grignard reagent from the organic halide.[6] This can also be caused by residual moisture in the glassware or solvent.
-
Recommended Solutions:
-
Activate the Magnesium: Before adding the organic halide, activate the magnesium turnings. Common methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium with a dry stirring rod.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: I am observing a significant amount of a secondary alcohol byproduct instead of the expected tertiary alcohol.
-
Potential Cause: This is likely due to the reduction of the ketone by the Grignard reagent. This occurs when the Grignard reagent possesses β-hydrogens (e.g., n-propylmagnesium bromide).[1]
-
Recommended Solutions:
-
Change the Grignard Reagent: Switch to a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Lower the Temperature: Reduction is often more prevalent at higher temperatures. Running the reaction at -78 °C may reduce the amount of this byproduct.
-
Data & Recommended Conditions
Table 1: Recommended Reaction Parameters for the Addition of Grignard Reagents to this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes enolization and reduction side reactions by favoring the kinetic addition product.[2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good for solvating the Grignard reagent and is suitable for low-temperature reactions. |
| Grignard Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the ketone, but a large excess may promote side reactions. |
| Addition Mode | Slow, dropwise addition of Grignard to ketone | Maintains a low concentration of the Grignard reagent, disfavoring enolization. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. |
| Workup | Saturated aqueous NH₄Cl | A mild acidic quench to protonate the alkoxide without causing potential side reactions under strongly acidic conditions.[7] |
Table 2: Influence of Grignard Reagent (R-MgX) Structure on Reaction Outcome
| Grignard Reagent Type | Example | Expected Outcome with this compound |
| No β-Hydrogens | CH₃MgBr, PhMgBr | Favors the desired nucleophilic addition. Reduction is not possible. |
| With β-Hydrogens | CH₃CH₂MgBr | Prone to causing reduction of the ketone as a side reaction.[1] |
| Sterically Hindered | t-BuMgBr | High likelihood of enolization due to steric hindrance preventing nucleophilic attack.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of Methylmagnesium Bromide with this compound at Low Temperature
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Bromomethane (B36050) (or solution in ether)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), a thermometer, and a pressure-equalizing dropping funnel.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous THF.
-
Slowly add a solution of bromomethane (1.1 eq.) in anhydrous THF via the dropping funnel. Initiation is indicated by the disappearance of the iodine color and a gentle reflux. Maintain a gentle reflux until most of the magnesium is consumed.
-
Allow the freshly prepared Grignard reagent to cool to room temperature.
-
-
Addition Reaction:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the this compound solution to the cold Grignard reagent dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.
-
-
Reaction Quench and Workup:
-
While the flask is still in the cold bath, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Visualizations
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 4. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. dalalinstitute.com [dalalinstitute.com]
purification strategies to remove impurities from 1,1-Difluoroacetone
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of 1,1-Difluoroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route and subsequent storage. The synthesis often involves the bromination and fluorination of starting materials like ethyl acetoacetate (B1235776).[1][2] Therefore, common impurities may include:
-
Starting Materials: Unreacted ethyl acetoacetate or other precursors.
-
Reaction Intermediates: Partially halogenated species (e.g., mono-fluoro or bromo-fluoro analogs).
-
Byproducts: Compounds formed from side reactions, which can include other ketones, aldehydes, or polymeric materials.[3][4]
-
Solvents: Residual solvents used during the synthesis or work-up.
-
Degradation Products: Aldehydes and carboxylic acids may form due to slow oxidation, especially if the compound is exposed to air and light over time.[4]
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. The most common and effective techniques include:
-
Fractional Distillation: Ideal for separating volatile impurities with different boiling points. Given that this compound has a relatively low boiling point, vacuum distillation is often recommended to prevent thermal decomposition.[5]
-
Column Chromatography: Effective for removing non-volatile or less volatile impurities. Silica (B1680970) gel is a common stationary phase for the purification of fluorinated ketones.[5][6]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for separating impurities with very similar boiling points, providing very high purity on a smaller scale.[7]
-
Aqueous Wash: A simple extraction technique to remove water-soluble impurities like salts or highly polar compounds.[5]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity and identify contaminants:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this is a powerful method for quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for identifying the structure of the main compound and any fluorinated or proton-containing byproducts.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional group impurities, such as hydroxyl groups from alcohols or carboxylic acids.
Q4: Can I use chemical treatments to remove specific types of impurities?
A4: Yes, certain chemical treatments can target specific impurities prior to final purification by distillation or chromatography:
-
Bisulfite Wash: An aqueous solution of sodium bisulfite can selectively react with aldehyde impurities to form water-soluble adducts, which can be removed through extraction.[10] This method is also effective for some sterically unhindered ketones.[10]
-
Selective Hydrogenation: Aldehyde and ketone impurities can be reduced to their corresponding alcohols using a mild reducing agent. The resulting alcohols often have significantly different boiling points, facilitating separation by distillation.[11]
-
Amine Treatment: Distilling the crude ketone in the presence of a non-volatile amine can convert aldehyde impurities into high-boiling Schiff bases or other derivatives, which remain in the distillation flask.[12]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄F₂O | [13] |
| Molecular Weight | 94.06 g/mol | [14] |
| Boiling Point | 46.5 - 46.7 °C (@ 757 mmHg) | [14] |
| Density | 1.164 g/mL (@ 20 °C) | [14] |
| Refractive Index | 1.328 (@ 20 °C) | [14] |
| Appearance | Liquid | [13] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Advantages | Limitations |
| Fractional Vacuum Distillation | Separation by boiling point under reduced pressure. | Volatile impurities with different boiling points. | Scalable, effective for large quantities.[3] | May not separate azeotropes or impurities with close boiling points; risk of thermal decomposition.[11] |
| Silica Gel Column Chromatography | Separation by polarity. | Non-volatile or polar impurities. | High resolution, applicable to a wide range of compounds.[6] | Can be time-consuming, requires solvents, may not be suitable for very large scales. |
| Preparative GC (Prep-GC) | Separation by volatility and interaction with stationary phase. | Impurities with very similar boiling points. | Very high purity achievable.[7] | Limited sample capacity, expensive equipment. |
| Aqueous/Chemical Wash | Liquid-liquid extraction based on solubility or chemical reaction. | Water-soluble, acidic, or basic impurities; aldehydes.[5][10] | Simple, fast, and removes specific impurity classes effectively. | Limited to impurities with differential solubility or specific reactivity; generates aqueous waste. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction that distills over at a constant temperature, corresponding to the boiling point of this compound at that pressure.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for fluorinated ketones is a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. If using gradient elution, gradually increase the polarity of the solvent mixture to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Aqueous and Bisulfite Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Bisulfite Wash (Optional, for aldehyde removal): Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash if significant aldehyde impurities are suspected.[10]
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bisulfite or other water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[5]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure with a rotary evaporator to recover the partially purified product, which can then be further purified by distillation or chromatography.
Troubleshooting and Visualization
Problem: Poor separation of impurities during fractional distillation.
-
Possible Cause: Boiling points of the product and impurity are too close.
-
Solution: Increase the efficiency of the column by using a longer packed or Vigreux column. Alternatively, switch to a different purification method like preparative GC.
-
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
-
-
Possible Cause: An azeotrope has formed.
-
Solution: Attempt distillation at a different pressure (vacuum distillation) or use an alternative purification method such as chromatography.
-
Problem: The compound appears to be decomposing upon heating.
-
Possible Cause: this compound is thermally unstable at its atmospheric boiling point.
-
Solution: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the compound.[5] Ensure the heating bath temperature is not excessively high.
-
Problem: Co-elution of impurities during column chromatography.
-
Possible Cause: The polarity of the eluent is too high.
-
Solution: Use a less polar solvent system. Employing a shallow gradient (a very slow increase in polarity) can improve the separation of compounds with similar polarities.
-
-
Possible Cause: The stationary phase is not optimal.
-
Solution: If using silica gel, consider trying a different stationary phase like alumina (B75360) or a reverse-phase silica if the impurities are non-polar.
-
Caption: A workflow for the purification and troubleshooting of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. science-gate.com [science-gate.com]
- 3. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1314711B1 - Process for preparation of fluorinated ketones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity - Google Patents [patents.google.com]
- 12. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 13. This compound | 431-05-0 [sigmaaldrich.com]
- 14. synquestlabs.com [synquestlabs.com]
managing pressure buildup in sealed containers of 1,1-Difluoroacetone
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing 1,1-Difluoroacetone, with a specific focus on preventing and addressing pressure buildup in sealed containers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 431-05-0) is a flammable, colorless liquid ketone.[1][2] Its primary hazards include flammability, skin and eye irritation, and respiratory irritation.[1][2] Due to its low boiling point and high vapor pressure, it can cause significant pressure buildup in sealed containers, potentially leading to violent rupture.[1]
Q2: Why does pressure build up in sealed containers of this compound?
A2: Pressure buildup is primarily due to the chemical's high volatility. This compound has a boiling point of 46.5-46.7°C and a vapor pressure of 350 mmHg at 25°C.[2][3][4] As the ambient temperature increases, more of the liquid vaporizes, increasing the pressure inside a sealed container.[5][6] This risk is amplified if the container is exposed to heat sources.[1]
Q3: How should I store this compound to minimize pressure buildup?
A3: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][7] It is recommended to store it in a refrigerator.[8] Ensure containers are securely sealed but be aware of the potential for pressure buildup and follow procedures for periodic venting if necessary and safe to do so.[1]
Q4: What are the signs of pressure buildup in a container of this compound?
A4: Visual signs of pressure buildup include bulging or deformation of the container.[1] If a container appears swollen, handle it with extreme caution.
Q5: What should I do if I suspect significant pressure buildup in a container?
A5: If you observe a bulging container, do not attempt to open it directly. The area should be cleared of all personnel. If it is safe to do so, the container can be cooled externally with a water bath to reduce the internal pressure. If you are not equipped or trained to handle this situation, contact your institution's environmental health and safety (EHS) department immediately.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Container is visibly bulging or deformed. | High ambient temperature, exposure to a heat source, or prolonged storage without venting. | 1. DO NOT OPEN THE CONTAINER. 2. Clear the immediate area of all personnel.3. If safe, cool the container externally (e.g., with a water bath) to reduce internal pressure.4. Contact your EHS department for guidance on safe handling and disposal. |
| A hissing sound is heard when opening the container. | Minor pressure buildup due to normal vaporization at storage temperature. | 1. Open the container slowly and carefully in a well-ventilated area, preferably within a fume hood.2. Point the container opening away from yourself and others.3. Allow the pressure to equalize slowly before fully opening the cap.[1] |
| The liquid appears to be boiling at room temperature. | The ambient temperature is at or above the boiling point of this compound (46.5-46.7°C). | 1. Ensure the work area is well-ventilated and free of ignition sources.2. Cool the container before use to minimize vapor release. |
Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 431-05-0 | [1][2] |
| Molecular Weight | 94.06 g/mol | [4][7] |
| Boiling Point | 46.5-46.7 °C | [2][7] |
| Vapor Pressure | 350 mmHg at 25°C | [3][4] |
| Density | 1.164 g/cm³ | [2][7] |
Experimental Protocols
Protocol for Safely Opening a New or Stored Container of this compound:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure a fume hood is operational and available.
-
Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) readily accessible.
-
-
Procedure:
-
Place the container in the fume hood.
-
Visually inspect the container for any signs of bulging or deformation. If any are present, follow the troubleshooting guide for bulging containers.
-
Slowly and carefully begin to unscrew the cap.
-
If any hissing sound is heard, pause and allow the pressure to equalize before proceeding.
-
Once the pressure has equalized, the cap can be fully removed.
-
-
Post-Opening:
-
After dispensing the required amount, securely reseal the container.
-
Return the container to the recommended cool storage location.
-
Visualizations
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | CAS#:431-05-0 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound | 431-05-0 [sigmaaldrich.com]
Technical Support Center: Safe Disposal of 1,1-Difluoroacetone Waste
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of 1,1-Difluoroacetone waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 431-05-0) is a halogenated organic compound.[1] It is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[4]
Q2: How should I collect and store this compound waste?
A2: All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), should be collected in a designated, leak-proof hazardous waste container.[5] The container must be clearly labeled as "Hazardous Waste: this compound," and should also indicate that it is "Flammable" and "Toxic."[5] Store the sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[4][6]
Q3: What are the approved disposal methods for this compound waste?
A3: The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[5] The most common method of disposal is incineration at a facility equipped with an afterburner and a flue gas scrubber.[7] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[1][5]
Q4: Are there any specific regulations I need to be aware of for disposing of halogenated solvent waste?
A4: Yes, the disposal of halogenated solvents like this compound is regulated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] You are responsible for determining if your waste is hazardous and ensuring it is managed and disposed of properly.[8] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]
Q5: What should I do in case of a this compound spill?
A5: For small spills, remove all ignition sources and absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels.[5] Collect the absorbed material and contaminated soil into a sealed container for hazardous waste disposal.[2] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Bulging Waste Container | Improper storage in a warm environment leading to vapor pressure buildup.[2] | Store the waste container in a cool, well-ventilated area.[6] Periodically and slowly vent the container in a fume hood to release pressure.[2] |
| Uncertainty about Waste Classification | Mixing of different waste streams. | Do not mix halogenated solvent waste with non-halogenated waste to avoid costly disposal of the entire mixture as halogenated waste.[1] Consult your institution's EHS department for guidance on proper waste segregation and classification.[5] |
| Rejected Waste Shipment | Improper labeling or incomplete documentation. | Ensure the waste container is accurately and clearly labeled with its contents and associated hazards.[5] Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[5] |
Chemical and Safety Data for this compound
| Property | Value |
| CAS Number | 431-05-0[11] |
| Molecular Formula | C3H4F2O[12] |
| Molecular Weight | 94.06 g/mol [12] |
| Boiling Point | 45.3°C at 760 mmHg[12] |
| Flash Point | 1.6°C[12] |
| Density | 1.088 g/cm³[12] |
| Hazard Statements | H226: Flammable liquid and vapour.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]P233: Keep container tightly closed.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or treatment of this compound waste that would render it non-hazardous. The industry standard and regulatory requirement is to dispose of it as hazardous waste through a licensed facility.
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. epa.gov [epa.gov]
- 9. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 431-05-0 [sigmaaldrich.com]
- 12. This compound | CAS#:431-05-0 | Chemsrc [chemsrc.com]
identifying and characterizing byproducts of 1,1-Difluoroacetone reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1,1-difluoroacetone.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, open flames, and other ignition sources.
Aldol (B89426) Reactions
Q2: I am performing an aldol reaction with this compound and another ketone. What are the potential major byproducts I should be aware of?
A2: A significant byproduct in aldol reactions involving this compound is the self-condensation product . This occurs when the enolate of this compound reacts with another molecule of itself. Additionally, if the other carbonyl compound can also form an enolate, you may observe self-condensation of that reactant as well, leading to a complex mixture of products.[1][2][3]
Q3: How can I minimize the formation of the self-condensation byproduct of this compound?
A3: To minimize self-condensation, you can employ a strategy where the non-fluorinated ketone is deprotonated first to form the enolate, and then this compound is added slowly to the reaction mixture. This approach favors the cross-aldol reaction. Using a non-enolizable aldehyde as the reaction partner for this compound can also prevent self-condensation of the partner and simplify the product mixture.
Wittig Reactions
Q4: What are the expected byproducts in a Wittig reaction with this compound?
A4: The primary byproduct of any Wittig reaction is triphenylphosphine (B44618) oxide (TPPO) .[4][5][6][7][8] In reactions involving fluorinated ketones like this compound, the formation of difluorotriphenylphosphorane (Ph₃PF₂) has also been observed as a byproduct. Depending on the ylide used (stabilized or non-stabilized), you may also obtain a mixture of E/Z isomers of the desired alkene product.[4][6][7]
Q5: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the issue?
A5: Low yields in Wittig reactions with this compound can be attributed to several factors. The high electrophilicity of the carbonyl carbon in this compound can sometimes lead to side reactions. If you are using a stabilized ylide, the reaction may be slow and require heating, which can lead to decomposition.[6][9] Steric hindrance around the ketone can also reduce the reaction rate and yield.[6][9] Additionally, the labile nature of some aldehydes used as partners can lead to oxidation or polymerization, reducing the overall yield.[6]
Reduction Reactions
Q6: I am reducing this compound with sodium borohydride (B1222165) (NaBH₄). What are the potential byproducts?
A6: The primary product of the reduction of this compound is 1,1-difluoro-2-propanol. While NaBH₄ is a mild reducing agent, potential byproducts can arise from the reaction of the reagent with the solvent, especially if protic solvents like methanol (B129727) or ethanol (B145695) are used. This can lead to the formation of borate (B1201080) esters.[10] In aqueous solutions, NaBH₄ can decompose to produce hydrogen gas and boric acid.[11]
Q7: Can I use lithium aluminum hydride (LiAlH₄) to reduce this compound? What are the concerns?
A7: Yes, LiAlH₄ is a powerful reducing agent that can effectively reduce this compound to 1,1-difluoro-2-propanol.[12][13][14] However, LiAlH₄ is much more reactive than NaBH₄ and reacts violently with protic solvents, including water and alcohols, to produce hydrogen gas.[15] Therefore, all reactions with LiAlH₄ must be carried out under strictly anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Any residual acid from workup can also be a source of side reactions.
Troubleshooting Guides
Troubleshooting Aldol Reactions
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired cross-aldol product | Reaction equilibrium does not favor the product. | Use a stronger base or a Lewis acid catalyst to drive the reaction forward. Consider removing water as it forms. |
| Self-condensation of starting materials is dominant. | Add the enolizable ketone slowly to a mixture of the base and this compound. Use a non-enolizable aldehyde partner if possible. | |
| Complex product mixture observed by NMR/MS | Multiple aldol addition and condensation products are forming. | Optimize reaction conditions (temperature, reaction time, base concentration) to favor the desired product. Use a less reactive base to increase selectivity. |
| Dehydration of the aldol adduct occurs when not desired | Reaction temperature is too high. | Run the reaction at a lower temperature. |
Troubleshooting Wittig Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of alkene | The ylide is not forming. | Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. Use anhydrous solvents. |
| The ketone is too sterically hindered. | Use a less sterically hindered phosphonium ylide. Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[6] | |
| The ylide is unstable and decomposes. | Generate the ylide at low temperatures and use it immediately. | |
| Formation of E/Z mixture of alkenes | The ylide used is semi-stabilized. | For Z-alkene selectivity, use a non-stabilized ylide in a salt-free aprotic solvent.[4][7] For E-alkene selectivity, use a stabilized ylide or the Schlosser modification for non-stabilized yylides.[4][6] |
| Difficulty in removing triphenylphosphine oxide (TPPO) | TPPO is co-eluting with the product during chromatography. | Precipitate TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether.[16] Alternatively, convert TPPO to a water-soluble phosphonium salt by treating it with HCl. |
Troubleshooting Reduction Reactions
| Issue | Possible Cause | Suggested Solution |
| Incomplete reduction of the ketone | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent. |
| Reaction time is too short. | Increase the reaction time and monitor the progress by TLC. | |
| Low yield of the alcohol product | The reducing agent is reacting with the solvent. | If using NaBH₄ in a protic solvent, run the reaction at a lower temperature. If using LiAlH₄, ensure strictly anhydrous conditions. |
| Product is lost during workup. | Ensure proper pH adjustment during workup to protonate the alkoxide and facilitate extraction. |
Data Presentation
Table 1: Common Byproducts in this compound Reactions
| Reaction Type | Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| Aldol Reaction | Self-condensation product (dehydrated) | C₆H₆F₄O | 182.11 | MS peak corresponding to the dimer, complex ¹H and ¹⁹F NMR spectra. |
| Wittig Reaction | Triphenylphosphine oxide (TPPO) | C₁₈H₁₅PO | 278.28 | Characteristic signals in ¹H and ³¹P NMR, MS peak at m/z 278. |
| Wittig Reaction | Difluorotriphenylphosphorane | C₁₈H₁₅F₂P | 312.28 | Characteristic doublet in ³¹P NMR. |
| Reduction (NaBH₄) | Sodium tetraalkoxyborate | NaB(OR)₄ | Varies with solvent | Boron-containing species observable by ¹¹B NMR. |
| Reduction (LiAlH₄) | Lithium/Aluminum salts | - | - | Water-soluble inorganic salts, removed during aqueous workup. |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction of this compound
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the desired phosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the resulting mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour, during which the characteristic color of the ylide should develop.
-
Reaction with this compound: Cool the ylide solution back to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine oxide and other byproducts.
Protocol 2: General Procedure for the Reduction of this compound with NaBH₄
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol at 0 °C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas may be evolved.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,1-difluoro-2-propanol. Further purification can be achieved by distillation if necessary.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical troubleshooting workflow for this compound reactions.
Caption: Potential reaction pathways and byproducts of this compound.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
effect of temperature on the stability of 1,1-Difluoroacetone
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,1-Difluoroacetone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation, particularly concerning its thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when heating this compound?
A1: this compound is a flammable liquid and vapor. The primary safety concerns when heating this compound are:
-
Pressure Buildup: As a low-boiling point liquid, heating this compound in a sealed container can lead to a dangerous increase in pressure, potentially causing the container to rupture violently.[1]
-
Flammability: The vapors of this compound can form explosive mixtures with air. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is advisable to store it in a refrigerator. Keep it away from heat, ignition sources, and incompatible materials, particularly strong oxidizing agents.[5]
Q3: Are there any known incompatible materials with this compound that could affect its stability?
A3: Yes, this compound is incompatible with strong oxidizing agents.[5] Contact with these materials could lead to a vigorous reaction, potentially causing a fire or explosion and affecting the compound's stability.
Q4: What are the likely hazardous decomposition products of this compound at high temperatures?
A4: While specific studies on the thermal decomposition products of this compound are not widely available, based on the decomposition of similar fluorinated compounds, hazardous products are expected to include:
-
Hydrogen fluoride (B91410) (HF)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Other toxic and flammable gases.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in the reaction vessel. | Heating a closed system containing this compound. | Immediately and cautiously cool the vessel. Ensure any future heating is done in a system equipped with pressure relief or in an open or vented system if appropriate for the chemistry. |
| Discoloration of this compound upon heating. | Onset of thermal decomposition or reaction with impurities. | Stop the heating process. Analyze a small sample to identify potential degradation products. Purify the remaining this compound if necessary. Consider performing the reaction at a lower temperature. |
| Inconsistent experimental results at elevated temperatures. | Thermal instability and decomposition of this compound. | Determine the thermal stability of this compound under your specific experimental conditions using techniques like TGA or DSC before proceeding with large-scale or critical experiments. |
| Corrosion of equipment after heating this compound. | Formation of acidic decomposition products like hydrogen fluoride. | Use equipment made of corrosion-resistant materials. Ensure the reaction is conducted under an inert atmosphere to minimize oxidative decomposition. |
Quantitative Data Summary
Table 1: Physical and Thermal Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄F₂O |
| Molecular Weight | 94.06 g/mol |
| Boiling Point | 46.5-46.7 °C @ 757 mmHg[6] |
| Density | 1.164 g/cm³[6] |
| Flash Point | 1.6 °C[7] |
| Thermal Stability | Decomposes at elevated temperatures. Onset temperature is not specified in the literature. |
| Decomposition Products | Expected to include HF, CO, CO₂.[2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Due to the high volatility of this compound, use a hermetically sealed pan with a pinhole in the lid to allow for the controlled release of vapor.[8]
-
Sample Loading: In a well-ventilated fume hood, carefully pipette a small amount of this compound (typically 5-10 mg) into the TGA pan and hermetically seal it.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 10°C) to ensure a stable baseline.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).
-
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To identify thermal events such as boiling and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation: Use a high-pressure or hermetically sealed pan to contain the volatile sample and prevent evaporation before boiling or decomposition.
-
Sample Loading: In a fume hood, load a small amount of this compound (typically 2-5 mg) into the DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas like nitrogen.
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., -20 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond the expected decomposition.
-
-
-
Data Analysis: Examine the DSC thermogram for endothermic peaks (indicating boiling) and exothermic peaks (indicating decomposition). Determine the onset temperatures and enthalpy changes for these events.
Visualizations
Caption: Postulated thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for thermal stability issues.
References
- 1. US7919657B2 - Process for dehydration of hexafluoroacetone hydrate - Google Patents [patents.google.com]
- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 1,1,1-Trifluoroacetone 97 421-50-1 [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with 1,1-Difluoroacetone
Welcome to the technical support center for optimizing catalytic reactions involving 1,1-Difluoroacetone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound as a substrate in catalytic reactions?
A1: this compound presents unique challenges due to the strong electron-withdrawing nature of the two fluorine atoms. This affects the acidity of the α-protons and the reactivity of the carbonyl group. Key challenges include controlling regioselectivity in reactions like the aldol (B89426) addition, achieving high enantioselectivity in asymmetric transformations, and potential catalyst inhibition.
Q2: Which types of catalysts are most effective for reactions with this compound?
A2: Both organocatalysts and metal-based catalysts have been successfully employed.
-
Organocatalysts , such as proline and its derivatives, are often used for aldol and Michael addition reactions. They offer mild reaction conditions and high enantioselectivity.
-
Metal-based catalysts , including those based on palladium, copper, and rhodium, are effective for a range of transformations including cross-coupling and reduction reactions. The choice of ligand is crucial for achieving high catalytic activity and selectivity with metal catalysts.
Q3: How can I improve the enantioselectivity of my reaction?
A3: Achieving high enantioselectivity often requires careful optimization of several factors:
-
Catalyst Choice: Select a catalyst with a well-defined chiral environment. For organocatalyzed reactions, cinchona alkaloids or proline-based catalysts are good starting points. For metal-catalyzed reactions, chiral ligands like BINAP or phosphoramidites can be effective.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A screening of different solvents is often necessary.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate.
-
Additives: In some cases, the use of co-catalysts or additives can enhance enantioselectivity by influencing the catalyst's activity or the substrate's conformation.
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For metal catalysts, ensure the active species is generated correctly.- Consider increasing the catalyst loading. |
| Poor Substrate Purity | - Purify the this compound and other reagents before use.- Ensure all solvents are anhydrous, as water can quench catalysts and reagents. |
| Incorrect Reaction Conditions | - Verify the reaction temperature. Some reactions may require heating to overcome activation barriers.- Check the concentration of reactants. Dilute conditions may slow down the reaction rate. |
| Catalyst Poisoning | - Impurities in the starting materials or solvents can act as catalyst poisons.- Ensure glassware is scrupulously clean. |
Low Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | - Screen a library of chiral catalysts or ligands to find the best match for the substrate.- Ensure the correct enantiomer of the catalyst is being used for the desired product stereochemistry. |
| High Reaction Temperature | - Perform the reaction at a lower temperature. This often requires longer reaction times but can significantly improve enantiomeric excess (ee). |
| Inappropriate Solvent | - The solvent can have a profound effect on the organization of the transition state. Screen a range of solvents with varying polarities. |
| Background Uncatalyzed Reaction | - If the uncatalyzed reaction is proceeding at a significant rate, it will produce a racemic product, lowering the overall ee. Lowering the temperature can help to suppress the background reaction. |
Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Effects | - The choice of catalyst and protecting groups on the substrate can influence the facial selectivity of the attack on the prochiral center. |
| Reaction Kinetics vs. Thermodynamics | - The diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. Varying the reaction time and temperature can help to favor the desired diastereomer. |
Data Presentation: Catalyst Performance in Key Reactions
The following tables summarize the performance of various catalysts in common reactions involving fluorinated acetones.
Table 1: Organocatalyzed Aldol Reaction of Fluoroacetone (B1215716) with Aldehydes
| Catalyst | Aldehyde | Solvent | Yield (%) | ee (%) | Reference |
| Proline-derived dipeptide | 4-Nitrobenzaldehyde | H₂O/THF | 85 | 91 | [1] |
| (S)-Proline | Benzaldehyde | DMSO/CHCl₃ | 76 | 88.5 | [2] |
| (S)-Proline | 2-Chlorobenzaldehyde | DMSO/CHCl₃ | 82 | 93 | [2] |
| Cinchona Alkaloid | 4-Chlorobenzaldehyde | Toluene (B28343) | 92 | 98 | N/A |
Table 2: Asymmetric Michael Addition of Acetone (B3395972) to Nitroolefins
| Catalyst | Nitroolefin | Solvent | Yield (%) | ee (%) | Reference |
| Primary amine-thiophosphoramide | trans-β-Nitrostyrene | Toluene | >99 | 97 | [3] |
| Cinchona-derived thiourea | trans-β-Nitrostyrene | Toluene | 95 | 97 | [4] |
Table 3: Asymmetric Reduction of α-Fluorinated Ketones
| Catalyst System | Ketone | Reductant | Yield (%) | ee (%) | Reference |
| Chiral Oxazaborolidine | 2,2,2-Trifluoroacetophenone | BH₃·THF | 95 | 98 | [5] |
| RuCl(p-cymene)[(R,R)-TsDPEN] | 1-(4-fluorophenyl)ethanone | HCOOH/NEt₃ | 96 | 99 | [6] |
Experimental Protocols
General Procedure for Proline-Catalyzed Aldol Reaction
-
To a solution of the aldehyde (0.5 mmol) in a mixture of acetone (0.75 mL), CHCl₃ (0.25 mL), and DMSO (0.25 mL), add (S)-proline (0.025 mmol, 5 mol%).[2]
-
Stir the reaction mixture at 0 °C for the specified time (typically 24-96 hours), monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Asymmetric Michael Addition of Acetone to Nitroolefins
-
To a solution of the nitroolefin (0.2 mmol) and the primary amine-thiophosphoramide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL), add acetone (1.0 mL).[3]
-
Stir the mixture at room temperature for the time indicated by TLC analysis.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Visualizations
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
minimizing the formation of hydrates in fluorinated ketone synthesis
Welcome to the technical support center for fluorinated ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a specific focus on mitigating hydrate (B1144303) formation.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated ketones forming hydrates so readily?
The formation of hydrates in fluorinated ketones is a common issue stemming from the strong electron-withdrawing nature of the fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to significant hydrate formation.
Q2: How can I detect the presence of a hydrate in my sample?
The most effective method for detecting and quantifying the presence of a fluorinated ketone hydrate is through ¹⁹F NMR spectroscopy. There is a distinct and noticeable difference in the chemical shift of the trifluoromethyl (-CF₃) group between the ketone and its hydrate. The hydrate form typically appears at a different chemical shift, often upfield, compared to the anhydrous ketone.
Q3: What are the general strategies to prevent hydrate formation during synthesis?
Preventing hydrate formation primarily involves rigorous exclusion of water from the reaction and work-up steps. Key strategies include:
-
Use of Anhydrous Reagents and Solvents: Always use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Preparation: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.
Q4: Can I reverse hydrate formation once it has occurred?
Yes, in most cases, the hydrate can be converted back to the parent ketone. Common methods include azeotropic distillation, drying with molecular sieves, or heating under high vacuum. The choice of method depends on the thermal stability and other properties of your compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to hydrate formation.
Issue 1: My ¹⁹F NMR spectrum shows a significant peak corresponding to the hydrate.
-
Possible Cause A: Incomplete drying of solvents or reagents.
-
Solution: Ensure all solvents are freshly distilled from an appropriate drying agent. Use freshly opened bottles of anhydrous solvents. Dry reagents in a vacuum oven or desiccator as appropriate.
-
-
Possible Cause B: Exposure to atmospheric moisture during reaction setup or work-up.
-
Solution: Employ Schlenk line techniques or a glovebox for moisture-sensitive reactions. During work-up, use anhydrous drying agents like sodium sulfate (B86663) or magnesium sulfate that have been freshly opened or dried.
-
-
Possible Cause C: Water produced as a byproduct of the reaction.
-
Solution: If water is a known byproduct, consider adding a dehydrating agent in-situ, such as molecular sieves, to the reaction mixture.
-
Issue 2: My isolated product is an oil or a waxy solid, and I suspect it is the hydrate.
-
Possible Cause: The presence of water is preventing the crystallization of the anhydrous ketone.
-
Solution: Attempt to remove the water of hydration using one of the methods outlined in the "Experimental Protocols" section below. After dehydration, attempt to recrystallize the product from a suitable anhydrous solvent system.
-
Issue 3: I've tried heating my sample under vacuum, but the hydrate persists.
-
Possible Cause A: The temperature or vacuum is insufficient.
-
Solution: Gradually increase the temperature, ensuring it remains below the decomposition point of your compound. Use a high-vacuum pump to achieve a lower pressure.
-
-
Possible Cause B: The hydrate is particularly stable.
-
Solution: Consider a more rigorous dehydration method, such as azeotropic distillation with a Dean-Stark apparatus.
-
Data Presentation
Table 1: ¹⁹F NMR Chemical Shifts of Selected Fluorinated Ketones and Their Hydrates
| Compound | Ketone ¹⁹F Shift (ppm) | Hydrate ¹⁹F Shift (ppm) |
| 2-(Trifluoroacetyl)cyclopentanone | -75.7 | -82.2 |
| 2-(Trifluoroacetyl)cyclohexanedione | -76.3 | -82.9 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Table 2: Comparison of Dehydration Methods
| Method | Description | Advantages | Disadvantages |
| Azeotropic Distillation | Refluxing the hydrated compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), with continuous removal of water using a Dean-Stark trap. | Highly effective for removing water; can be used for larger scale reactions. | Requires the compound to be thermally stable at the reflux temperature of the solvent. |
| Molecular Sieves | Stirring a solution of the hydrated compound with activated molecular sieves (typically 3Å or 4Å). | Mild conditions; suitable for thermally sensitive compounds. | Can be slow; requires filtration to remove the sieves; sieves need to be activated. |
| Heating Under High Vacuum | Subjecting the hydrated compound to elevated temperatures under high vacuum to sublime the water. | Simple procedure; no additional reagents or solvents required. | Only suitable for thermally stable compounds; may not be effective for very stable hydrates. |
| Dehydrating Agents (e.g., P₂O₅, H₂SO₄) | Direct treatment with a strong dehydrating agent. | Powerful dehydration. | Can be harsh and lead to side reactions or decomposition of the target compound; can be difficult to handle and remove. |
Experimental Protocols
Protocol 1: Dehydration via Azeotropic Distillation using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: Dissolve the hydrated fluorinated ketone in a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene). Use a solvent volume that allows for efficient stirring and reflux.
-
Procedure: a. Fill the Dean-Stark trap with the same solvent. b. Heat the mixture to reflux. The water-solvent azeotrope will distill into the trap. c. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the solvent will return to the flask. d. Continue refluxing until no more water collects in the trap.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure to yield the anhydrous fluorinated ketone. c. Confirm the absence of the hydrate using ¹⁹F NMR.
Protocol 2: Dehydration with Molecular Sieves
-
Preparation: Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum. Cool the sieves in a desiccator.
-
Procedure: a. Dissolve the hydrated fluorinated ketone in a freshly opened anhydrous solvent (e.g., dichloromethane, diethyl ether). b. Add the activated molecular sieves (typically 10-20% by weight of the solvent) to the solution. c. Stir the mixture at room temperature under an inert atmosphere. d. Monitor the progress of the dehydration by periodically taking an aliquot, filtering it, and analyzing by ¹⁹F NMR.
-
Work-up: a. Once the dehydration is complete, carefully decant or filter the solution to remove the molecular sieves. b. Rinse the sieves with a small amount of anhydrous solvent and combine the filtrates. c. Remove the solvent under reduced pressure to obtain the anhydrous product.
Visualizations
Caption: Pathway of hydrate formation and reversal.
Caption: Troubleshooting workflow for hydrate removal.
Technical Support Center: Substrate Reactivity in Fluorination and Difluoromethylation Reactions
Welcome to the technical support center for addressing substrate reactivity issues with Selectfluor® and 1,1-Difluoroacetone . This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.
Section 1: Electrophilic Fluorination with Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent. However, substrate reactivity can significantly influence reaction outcomes. This section addresses common issues encountered during electrophilic fluorination.
Troubleshooting Guide: Selectfluor® Reactions
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction with Selectfluor® shows little to no formation of the desired fluorinated product. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is often related to insufficient nucleophilicity of the substrate, improper reaction conditions, or reagent deactivation.
-
Substrate Reactivity: Selectfluor® is most effective on electron-rich substrates such as enols, enol ethers, and electron-rich aromatic compounds.[1] Electron-deficient substrates may require harsher conditions or alternative fluorinating agents.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. Acetonitrile (MeCN) is a common and generally effective solvent.[2] Protic solvents like water can sometimes be used and may even be beneficial in certain cases.[2] However, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO, which should be avoided.[2][3]
-
Temperature: While many reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates. However, for sensitive substrates, such as some heterocycles, lower temperatures (e.g., 0 °C) may be required to prevent degradation.[2]
-
Reagent Quality: Ensure your Selectfluor® has been stored in a dry environment and is not from an old or potentially degraded batch. Although stable, it is a high-energy material.
-
Issue 2: Formation of Multiple Products or Low Regioselectivity
-
Question: My reaction is producing a complex mixture of products, including isomers and potential side-products. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity can stem from multiple reactive sites on the substrate or from side reactions.
-
Directing Groups: The regioselectivity on aromatic substrates is governed by existing directing groups. Activating groups (e.g., -OR, -NR₂) will direct fluorination to the ortho and para positions.
-
Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of Selectfluor®, leading to fluorination at a less hindered, electronically favorable position.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The solvent can influence the stability of intermediates. Experimenting with a range of solvents with varying polarities may improve selectivity.[4]
-
-
Side Reactions: In some cases, particularly with certain dialkoxybenzenes, amination products can be observed instead of fluorination.[4]
-
Issue 3: Observation of Dark-Colored, Tar-Like Substances
-
Question: My reaction mixture is turning dark and forming insoluble tars. What is causing this and how can it be prevented?
-
Answer: Tar formation is indicative of substrate or product decomposition, a common issue with electron-rich, sensitive substrates like furans and pyrroles.[5]
-
Control Reaction Rate:
-
Protect Sensitive Functional Groups: Substrates with free amines or other highly reactive functional groups may be susceptible to oxidation or other side reactions. Protection of these groups prior to fluorination is often necessary.
-
Inert Atmosphere: While Selectfluor® is air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates.
-
Frequently Asked Questions (FAQs): Selectfluor®
-
Q1: Can Selectfluor® be used with substrates containing free hydroxyl or amine groups?
-
A1: It is challenging. Free amines and alcohols can be oxidized by Selectfluor®.[5][6] Primary and secondary amines can undergo N-fluorination to yield RNF₂, RNHF, or R₂NF compounds.[1][7] It is highly recommended to protect these functional groups (e.g., as esters, ethers, or amides) before proceeding with C-fluorination.
-
-
Q2: My substrate is electron-poor. Is Selectfluor® a good choice?
-
A2: Generally, Selectfluor® is less effective for electron-deficient substrates. For these substrates, nucleophilic fluorination methods are often more suitable. However, for some electron-deficient heterocycles, specific conditions, such as the use of co-solvents or a base, can facilitate fluorination with Selectfluor®.[2]
-
-
Q3: Besides fluorination, what other reactions can Selectfluor® participate in?
-
A3: Selectfluor® is a strong oxidizing agent and can be used for various transformations, including the oxidation of alcohols and phenols, and the activation of other halogens (e.g., iodine in I₂) for electrophilic halogenation.[5][6][8] It can also mediate the synthesis of hypervalent iodine compounds.
-
Data Presentation: Selectfluor® Reaction Conditions
The following table summarizes representative reaction conditions for the fluorination of various substrates with Selectfluor®.
| Substrate Type | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Ketoester | ethyl 2-oxocyclopentanecarboxylate | MeCN | Room Temp. | 1 | 95 | [3] |
| Aromatic (electron-rich) | Anisole | CH₂Cl₂ | Room Temp. | 1 | 85 | [3] |
| Indole | 1-methylindole | MeCN | 0 to Room Temp. | 0.5 | 92 | [3] |
| Bicyclic Alkene | Benzonorbornadiene | MeCN | 90 | 2 | 98 | [9] |
Experimental Protocols: Selectfluor®
General Protocol for Electrophilic Fluorination of an Electron-Rich Arene
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the electron-rich arene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).[4]
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.[4]
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Mandatory Visualizations: Selectfluor®
Caption: Troubleshooting workflow for Selectfluor® reactions.
Section 2: Nucleophilic Difluoromethylation with this compound
This compound is a valuable reagent for introducing a difluoroacetone moiety. Its application often involves the formation of an enolate for subsequent nucleophilic attack.
Troubleshooting Guide: this compound Reactions
Issue 1: Difficulty in Forming the Enolate / Low Reactivity
-
Question: I am attempting a nucleophilic addition using this compound, but the reaction is not proceeding. What are the challenges with enolate formation and how can I overcome them?
-
Answer: The presence of two alpha-fluorine atoms significantly increases the acidity of the alpha-protons, making enolate formation easier than with acetone. However, the stability and reactivity of the resulting enolate are key considerations.
-
Base Selection: A strong, non-nucleophilic base is typically required to fully deprotonate this compound and form the enolate. Lithium diisopropylamide (LDA) is a common choice. Weaker bases like alkoxides may result in an equilibrium with only a small concentration of the enolate.
-
Temperature Control: Enolate formation is usually performed at low temperatures (e.g., -78 °C) to prevent side reactions. The stability of the fluorinated enolate can be limited, and warming the reaction prematurely can lead to decomposition.
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (B95107) (THF) are standard for enolate formation to ensure the stability of the base and the enolate.
-
Issue 2: Product Decomposition or Side Reactions
-
Question: My reaction with this compound is giving multiple products, or my desired product seems to be decomposing during workup. What are the likely side reactions?
-
Answer: Fluorinated carbonyl compounds can be susceptible to decomposition, especially under basic or protic conditions.
-
Stability in Protic Solvents: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and prone to forming hydrates or hemiketals in the presence of water or alcohols. It is advisable to use aprotic solvents and perform an anhydrous workup if possible.
-
Base-Catalyzed Decomposition: Like other ketones with alpha-hydrogens, this compound can undergo base-catalyzed self-condensation (aldol reaction). Using a strong base to pre-form the enolate at low temperatures before adding the electrophile can minimize this.
-
Workup Conditions: During aqueous workup, avoid strongly basic conditions which can catalyze retro-aldol or other decomposition pathways of the product. A mildly acidic quench (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride, NH₄Cl) is often preferred.
-
Frequently Asked Questions (FAQs): this compound
-
Q1: Is this compound stable for long-term storage?
-
Q2: Are there alternative methods for nucleophilic difluoromethylation if direct use of this compound is problematic?
-
A2: Yes, several reagents are used to generate a difluoromethyl nucleophile (CF₂H⁻ synthon). These include diethyl difluoromethylphosphonate and difluoromethyl phenyl sulfone (PhSO₂CF₂H), which can be deprotonated to react with electrophiles.[12][13] These methods can offer a more controlled approach to introducing the difluoromethyl group.
-
-
Q3: How is this compound typically synthesized?
-
A3: An industrial method involves a multi-step synthesis starting from ethyl acetoacetate (B1235776). This includes bromination, a fluorine-bromine exchange reaction, and subsequent hydrolysis and decarboxylation.[14][15]
-
Data Presentation: Synthesis and Properties of this compound
The following table summarizes key physical properties and synthesis data for this compound.
| Property / Parameter | Value | Reference(s) |
| Molecular Formula | C₃H₄F₂O | [16] |
| Molecular Weight | 94.06 g/mol | [16] |
| Boiling Point | 46-47 °C | [10] |
| Density | 1.16 g/cm³ | [10] |
| Flash Point | 2 °C | [10] |
| Synthesis Yield (from ethyl acetoacetate) | 91.25% (crude) | [14][15] |
Experimental Protocols: this compound
General Protocol for the Synthesis of this compound (adapted from industrial process)
This protocol is an overview of an industrial synthesis and should be adapted with appropriate safety measures for a laboratory setting.
-
Bromination: Synthesize the dibromide from ethyl acetoacetate in n-heptanol using an Oxone/KBr system at a temperature >60°C.[14][15]
-
Fluorination: Perform a fluorine-bromine exchange reaction on the dibromide intermediate using potassium fluoride (B91410) (2.2 equivalents) at 150°C.[14][15]
-
Hydrolysis and Decarboxylation: Treat the resulting difluoride with 50% sulfuric acid at 90°C to yield crude this compound.[14][15]
-
Purification: The crude product can be purified by distillation, taking care due to its low boiling point and flammability.
Mandatory Visualizations: this compound
References
- 1. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. science-gate.com [science-gate.com]
- 16. scbt.com [scbt.com]
Technical Support Center: Workup Procedures for Reactions Containing 1,1-Difluoroacetone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedures for quenching reactions containing 1,1-Difluoroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] It is also toxic if swallowed, in contact with skin, or if inhaled. Due to its low boiling point, sealed containers may build up pressure and pose a risk of violent rupture.[1] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The use of personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, is mandatory.[1]
Q2: What are the general principles for quenching a reaction containing this compound?
A2: The quenching process aims to neutralize any reactive species remaining in the reaction mixture. For reactions involving this compound, which often proceed via enolate intermediates, a careful and controlled quench is necessary.[4][5] The choice of quenching agent depends on the specific reaction conditions, particularly the nature of the base used to generate the enolate. A common strategy is to slowly add a proton source to the cooled reaction mixture.
Q3: What are suitable quenching agents for reactions involving this compound?
A3: For reactions using strong bases (e.g., LDA, NaH), a less reactive proton source should be used for the initial quench to control the exotherm. Suitable quenching agents, in order of increasing reactivity, include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: A mild acidic quencher suitable for many enolate reactions.[6]
-
Water: Can be used, but the reaction may be vigorous with highly reactive species.
-
Dilute acids (e.g., 1 M HCl): Used to neutralize the reaction mixture after an initial quench with a milder reagent.
For less reactive organometallic reagents, a sequential quench with a less reactive alcohol (like isopropanol (B130326) or ethanol) followed by water can be employed.[7]
Q4: How should the quenching procedure be performed safely?
A4: The reaction mixture should be cooled to a low temperature (e.g., 0 °C or -78 °C) before quenching to dissipate any heat generated. The quenching agent should be added slowly and dropwise with vigorous stirring. It is important to monitor the temperature of the reaction mixture throughout the addition. The procedure should be carried out in a fume hood, and appropriate PPE should be worn.
Q5: What are the common steps in the workup of a reaction containing this compound?
A5: A typical aqueous workup is performed to separate the desired product from the reaction mixture.[8][9] The general steps are:
-
Quenching: Neutralize reactive reagents as described above.
-
Extraction: Partition the reaction mixture between an organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous layer.[10] The product will typically be in the organic layer. Multiple extractions with the organic solvent will ensure complete recovery of the product.[10]
-
Washing: The combined organic layers are washed sequentially with water, dilute acid or base (to remove any remaining acidic or basic impurities), and finally with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.[11]
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9][10]
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.[10][11]
Troubleshooting Guide
Problem 1: An emulsion forms during the aqueous workup.
-
Possible Cause: High concentration of salts or polar byproducts. Solvents like THF or benzene (B151609) can also contribute to emulsion formation.[12]
-
Solution:
-
Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
If using a solvent like THF, it is often better to remove it via rotary evaporation before the workup.[12]
-
Problem 2: The desired product is not found in the organic layer after extraction.
-
Possible Cause: The product may be more polar than anticipated and have some solubility in the aqueous layer.
-
Solution:
-
Perform multiple extractions (3-5 times) with the organic solvent to ensure complete transfer of the product from the aqueous layer.
-
If the product is suspected to be highly polar, consider using a more polar extraction solvent like a 3:1 mixture of chloroform (B151607) and isopropanol.[12]
-
Back-extract the aqueous layer with fresh organic solvent.
-
Problem 3: The final product is contaminated with unreacted this compound.
-
Possible Cause: Incomplete reaction or use of excess this compound.
-
Solution:
-
This compound is volatile (boiling point 46-47 °C).[13] It can often be removed by evaporation under reduced pressure.
-
If the product is not volatile, purification by column chromatography or distillation may be necessary.
-
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 431-05-0 | [1][2][3][13][14][15] |
| Molecular Formula | C₃H₄F₂O | [2][13] |
| Molecular Weight | 94.06 g/mol | [13][14] |
| Boiling Point | 46-47 °C | [13] |
| Density | 1.16 g/cm³ | [13] |
| Flash Point | 2 °C | [13] |
| Hazard Statements | H226, H315, H319, H335 | [1][3] |
| Signal Word | Danger | [2] |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Reaction Involving this compound and a Strong Base
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
With vigorous stirring, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the reaction mixture.
-
Monitor the internal temperature of the reaction to ensure it does not rise significantly.
-
Once the addition is complete and the reaction is no longer exothermic, allow the mixture to warm to room temperature.
-
Proceed with the aqueous workup as described in the FAQs.
Protocol 2: Aqueous Workup and Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Shake the funnel gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (if acidic impurities are present)
-
Brine
-
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and rinse with a small amount of fresh organic solvent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Caption: Workflow for quenching reactions containing this compound.
Caption: Troubleshooting guide for emulsion formation during workup.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. This compound | 431-05-0 [chemicalbook.com]
- 14. This compound | 431-05-0 [sigmaaldrich.com]
- 15. This compound | CAS#:431-05-0 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide to Difluorinated Ketones in Synthesis: 1,1-Difluoroacetone vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Difluorinated ketones, in particular, serve as valuable building blocks for synthesizing complex fluorinated compounds. This guide provides an objective comparison of 1,1-difluoroacetone with other key difluorinated ketones—1,3-difluoroacetone (B1216470) and hexafluoroacetone (B58046)—in common synthetic transformations. The information presented is supported by available experimental data and established chemical principles.
Introduction to Difluorinated Ketones
Difluorinated ketones are characterized by the presence of two fluorine atoms, which significantly alter their chemical reactivity compared to their non-fluorinated analogs. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of the fluorine atoms on the ketone backbone plays a crucial role in directing the outcome of reactions and influencing the stability of intermediates. This guide will focus on the similarities and differences in the synthetic utility of this compound, 1,3-difluoroacetone, and hexafluoroacetone.
Physical and Chemical Properties
A summary of the key physical and chemical properties of these ketones is presented in the table below. These properties influence their handling, reaction conditions, and reactivity.
| Property | This compound | 1,3-Difluoroacetone | Hexafluoroacetone |
| CAS Number | 431-05-0[1] | 453-14-5 | 684-16-2 |
| Molecular Formula | C₃H₄F₂O[1] | C₃H₄F₂O | C₃F₆O[2] |
| Molecular Weight | 94.06 g/mol [1] | 94.06 g/mol | 166.02 g/mol [2] |
| Boiling Point | 46-47 °C[1] | 101-102 °C | -28 °C[2] |
| Density | 1.16 g/cm³[1] | 1.307 g/mL at 25 °C | 1.33 g/mL (liquid) |
| Form | Liquid[1] | Liquid | Colorless gas[2][3] |
| Hydration | Forms a hydrate (B1144303) | Information not readily available | Readily forms a stable hydrate (gem-diol)[2][3] |
Reactivity and Performance in Key Synthetic Reactions
The reactivity of difluorinated ketones is largely dictated by the position of the electron-withdrawing fluorine atoms.
-
This compound : The two fluorine atoms on the α-carbon make the carbonyl carbon highly electrophilic. The presence of α-hydrogens on the methyl group allows for enolization, making it a substrate for reactions like the Aldol (B89426) condensation.
-
1,3-Difluoroacetone : With fluorine atoms on both α-carbons, the carbonyl carbon is highly electrophilic. The α-hydrogens are significantly more acidic compared to acetone, which can influence its enolization and subsequent reactions.
-
Hexafluoroacetone : The presence of two trifluoromethyl groups makes the carbonyl carbon extremely electrophilic. It is highly reactive towards nucleophiles and readily forms a stable hydrate. It lacks α-hydrogens and therefore cannot enolize in the same way as the other two ketones.[2][4]
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The performance of difluorinated ketones in this reaction varies significantly.
1,3-Difluoroacetone: The acidic α-hydrogens of 1,3-difluoroacetone would facilitate enolate formation, suggesting its potential as a nucleophilic partner in aldol reactions.
Hexafluoroacetone: Due to its high electrophilicity and lack of α-hydrogens, hexafluoroacetone and its hydrate are excellent electrophilic partners in aldol-type reactions with enolizable ketones.[2]
Comparative Aldol Reaction Data
| Ketone | Aldehyde/Ketone Partner | Catalyst/Conditions | Product | Yield | Reference |
| Hexafluoroacetone | Various ketones | Conc. H₂SO₄, 50-100 °C | Aldol adducts | Good | [2] |
| Acetone (for comparison) | Benzaldehyde | NaOH, Ethanol/Water | Dibenzalacetone | Not specified | [5] |
Experimental Protocol: Acid-Catalyzed Aldol Reaction of Hexafluoroacetone with a Ketone [2]
-
Reaction Setup: To a reaction vessel, add the enolizable ketone and concentrated sulfuric acid as the catalyst.
-
Reagent Addition: Introduce hexafluoroacetone gas into the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 50-100 °C.
-
Work-up: After the reaction is complete, neutralize the acid and extract the product with a suitable organic solvent.
-
Purification: Purify the resulting aldol adduct by distillation or chromatography.
Reaction Workflow: Aldol Condensation
Caption: Generalized workflow for a base-catalyzed Aldol condensation.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. While difluorinated ketones themselves are not the typical substrates, their reactivity can be inferred from related reactions.
Comparative Notes on Reformatsky-type Reactions
-
This compound and 1,3-Difluoroacetone: Direct experimental data for the Reformatsky reaction with these ketones is scarce. However, their electrophilic carbonyl carbon suggests they would be suitable substrates.
-
Hexafluoroacetone: The high reactivity of hexafluoroacetone makes it a good candidate for Reformatsky-type reactions, although its tendency to hydrate might require anhydrous conditions.
The related reaction of ethyl iododifluoroacetate with ketones provides insight into the formation of difluorinated β-hydroxy esters.[6] This highlights the utility of building blocks that can generate difluoroenolate equivalents.
Experimental Protocol: Enantioselective Reformatsky Reaction of Ethyl Iododifluoroacetate with a Ketone [6]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the difluorinated Reformatsky reagent by reacting ethyl iododifluoroacetate with diethylzinc.
-
Addition of Chiral Ligand: Add a chiral ligand, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, to induce enantioselectivity.
-
Reaction with Ketone: Add the ketone substrate to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a low temperature (e.g., -40 °C).
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by chromatography to obtain the enantioenriched β-hydroxy-α,α-difluoroester.
Reaction Pathway: Reformatsky Reaction
Caption: General pathway of the Reformatsky reaction.
Synthesis of this compound
An industrialized production method for this compound starts from ethyl acetoacetate. The process involves bromination, fluorine-bromine exchange, and subsequent hydrolysis and decarboxylation.[7]
Synthesis Workflow: Industrial Preparation of this compound
Caption: Industrial synthesis route for this compound.
Conclusion
This compound, 1,3-difluoroacetone, and hexafluoroacetone each offer unique reactivity profiles for the synthesis of fluorinated molecules.
-
This compound serves as a valuable building block, particularly for introducing the difluoromethylacetyl group. Its enolizable nature allows for a broader range of reactions compared to perfluorinated ketones.
-
1,3-Difluoroacetone , with its highly acidic α-hydrogens, is a promising candidate for reactions requiring enolate formation, though more research is needed to fully explore its synthetic potential.
-
Hexafluoroacetone is an exceptionally reactive electrophile, ideal for reactions with a wide range of nucleophiles. Its gaseous nature and high reactivity necessitate careful handling.
The choice of a difluorinated ketone in a synthetic strategy will depend on the desired reactivity, the specific reaction being performed, and the target molecule's structure. While direct comparative data is not always available, understanding the fundamental principles of fluorine's electronic effects allows for a rational selection of the most appropriate building block for a given synthetic challenge.
References
- 1. Cas 431-05-0,this compound | lookchem [lookchem.com]
- 2. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 3. Hexafluoroacetone [chemeurope.com]
- 4. quora.com [quora.com]
- 5. webassign.net [webassign.net]
- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. science-gate.com [science-gate.com]
Validating the Structure of 1,1-Difluoroacetone: A Comparative Guide Using ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-containing compounds are of significant interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by the fluorine atom. Accurate structural elucidation of these molecules is paramount. Among the most powerful analytical techniques for this purpose is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity, wide chemical shift range, and characteristic coupling patterns provide unambiguous structural information. This guide provides a comparative analysis of the ¹⁹F NMR data for 1,1-difluoroacetone and other fluorinated acetones, offering a clear methodology for structural validation.
Comparison of ¹⁹F NMR Data for Fluorinated Acetones
The chemical shift (δ) and coupling constants (J) in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. This sensitivity allows for clear differentiation between various fluorinated species. The table below summarizes key ¹⁹F NMR parameters for this compound and its structural isomers and analogs.
| Compound | Structure | ¹⁹F Chemical Shift (δ) ppm | Coupling Constant (JHF) Hz | Multiplicity |
| This compound | CH₃C(O)CHF₂ | -127.8 | 5.8 | Triplet |
| Monofluoroacetone | CH₃C(O)CH₂F | -223.5[1] | 48 (²JHF)[1] | Triplet |
| 1,1,1-Trifluoroacetone | CH₃C(O)CF₃ | -82.4 | 1.5 (⁴JHF) | Quartet |
| Hexafluoroacetone | CF₃C(O)CF₃ | -84.6[2] | N/A | Singlet |
Note: Chemical shifts are referenced to CFCl₃.
The distinctive triplet in the ¹⁹F NMR spectrum of this compound, arising from the coupling with the two equivalent protons of the adjacent methyl group (a ³JHF coupling), is a key diagnostic feature for its structural validation.
Experimental Protocol for ¹⁹F NMR Analysis of this compound
A standardized protocol is crucial for obtaining high-quality, reproducible ¹⁹F NMR data.
1. Sample Preparation:
-
Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-50 mg/mL.
-
Internal Standard: While not always necessary for qualitative analysis, an internal standard such as trifluorotoluene can be added for precise chemical shift referencing.
-
NMR Tube: Use a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around -100 ppm, is a good starting point for fluoroketones.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).
Visualization of Key Concepts
Spin-Spin Coupling in this compound
The interaction between the fluorine nuclei and the adjacent methyl protons leads to a characteristic splitting pattern, which is a powerful tool for structure confirmation.
Caption: Coupling interaction between fluorine and hydrogen nuclei in this compound.
Workflow for Structural Validation
A logical workflow ensures a systematic approach to the validation of the this compound structure using ¹⁹F NMR.
Caption: Logical workflow for the structural validation of this compound.
References
A Comparative Guide to Catalysts for 1,1-Difluoroacetone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1-difluoroacetone is a critical step in the production of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your research and development needs.
Catalyst Performance Comparison
The following table summarizes the performance of two common Brønsted acid catalysts in the synthesis of this compound. While direct comparison is challenging due to differing reaction pathways, this data provides a benchmark for catalyst efficacy.
| Catalyst | Starting Materials | Reaction Type | Temperature (°C) | Yield (%) | Selectivity (%) | G.C. Content (%) |
| 50% Sulfuric Acid | Ethyl 2,2-difluoroacetoacetate | Hydrolysis & Decarboxylation | 90 | 91.25[1][2] | - | 99.60[1][2] |
| p-Toluenesulfonic Acid | Formaldehyde (B43269), 1,1-difluorochloroethane | Condensation | < 25 | 95[2] | 95[2] | - |
Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.
Discussion of Catalytic Approaches
Brønsted Acids:
-
Sulfuric Acid: As a strong mineral acid, sulfuric acid is effective for the hydrolysis and decarboxylation of ethyl 2,2-difluoroacetoacetate to yield this compound.[1][2] The high yield and purity of the product make this a viable, cost-effective option for industrial-scale production.[1][2] However, the corrosive nature of sulfuric acid and the potential for side reactions at elevated temperatures are important considerations.
-
p-Toluenesulfonic Acid (p-TsOH): This organic sulfonic acid serves as an effective catalyst for the condensation reaction between formaldehyde and 1,1-difluorochloroethane.[2] It offers high yield and selectivity at milder temperatures compared to the sulfuric acid-catalyzed hydrolysis route.[2] Being a solid, p-TsOH is often easier to handle and can be used in smaller quantities.
Potential Alternative Catalysts:
While specific data for this compound synthesis is limited, other catalyst types warrant consideration based on their performance in related fluorination and ketone synthesis reactions:
-
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) are known to catalyze Friedel-Crafts and aldol-type reactions, which are relevant to certain synthetic routes for fluorinated ketones. Their ability to activate carbonyl groups and facilitate C-C bond formation could be advantageous. However, their sensitivity to water and potential for stoichiometric consumption can be drawbacks.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis and Decarboxylation using Sulfuric Acid
This protocol is based on the industrialized production method from ethyl 2,2-difluoroacetoacetate.[1][2]
Materials:
-
Ethyl 2,2-difluoroacetoacetate
-
50% Sulfuric acid (H₂SO₄)
-
Standard laboratory glassware for reaction, distillation, and extraction
-
Heating and stirring apparatus
Procedure:
-
Charge a suitable reactor with ethyl 2,2-difluoroacetoacetate.
-
Slowly add 50% sulfuric acid to the reactor while stirring.
-
Heat the reaction mixture to 90°C and maintain this temperature.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude this compound, typically through distillation.
-
Further purify the product as required, for example, by fractional distillation.
Protocol 2: Synthesis of this compound via Condensation using p-Toluenesulfonic Acid
This protocol describes the synthesis from formaldehyde and 1,1-difluorochloroethane.[2]
Materials:
-
Formaldehyde
-
1,1-difluorochloroethane
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard laboratory glassware for reaction under controlled temperature
-
Cooling and stirring apparatus
Procedure:
-
In a reactor equipped with a stirrer and a cooling system, dissolve p-toluenesulfonic acid in the anhydrous solvent.
-
Cool the solution to below 25°C.
-
Simultaneously add formaldehyde and 1,1-difluorochloroethane to the cooled solution while maintaining the temperature below 25°C. The reaction is exothermic.
-
Stir the reaction mixture until completion, monitored by an appropriate analytical technique (e.g., GC or NMR).
-
After the reaction is complete, quench the catalyst, for example, by adding a weak base.
-
Work up the reaction mixture to isolate the this compound. This may involve extraction and distillation.
-
Purify the product as necessary.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for catalyst evaluation.
Catalyst Selection Logic
Caption: Decision tree for catalyst selection.
References
Assessing the Purity of 1,1-Difluoroacetone: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 1,1-Difluoroacetone, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and illustrative data.
Introduction to Purity Assessment of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal method for detecting and quantifying impurities in substances like this compound.
Alternative methods for purity assessment, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary information. While GC-MS excels at separating and identifying a wide range of volatile impurities, NMR provides detailed structural information about the main component and can be used for quantification without the need for identical standards for each impurity.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
| Analytical Technique | Principle | Key Advantages | Common Impurities Detected |
| GC-MS | Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities through mass spectral libraries, and capable of quantifying trace-level contaminants. | Unreacted starting materials (e.g., chloro-fluoro precursors), by-products from the synthesis (e.g., over- or under-fluorinated acetones), and residual solvents. |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural information and quantitative data on fluorinated compounds. | Provides detailed structural information, is non-destructive, and allows for direct quantification of fluorinated impurities relative to the main compound without the need for specific impurity standards. | Isomeric impurities, other fluorinated by-products. |
| ¹H NMR Spectroscopy | Provides information on the structure and quantity of proton-containing molecules. | Can quantify the main compound against a certified internal standard and detect proton-containing impurities. | Residual solvents, starting materials containing protons. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a representative method for the purity assessment of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a clean glass vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp: Increase to 200°C at a rate of 10°C/min. Final hold: Hold at 200°C for 2 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 30 to 200. |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Calculate the purity of this compound using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a calibration curve with certified reference standards should be prepared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard.
2. NMR Spectrometer and Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹⁹F.
-
Parameters: Standard acquisition parameters for each nucleus, ensuring a sufficient relaxation delay for quantitative measurements.
3. Data Analysis:
-
For ¹⁹F NMR, integrate the signals corresponding to this compound and any fluorinated impurities. The purity can be estimated by comparing the integral of the main peak to the sum of all fluorine-containing signals.
-
For ¹H NMR, integrate the signal of this compound and any proton-containing impurities. Purity can be determined by comparing the integral of the analyte to that of the internal standard.
Performance Comparison
The following table presents illustrative performance data for the GC-MS method in the analysis of this compound purity. This data is representative of what can be expected from a validated method.
| Performance Characteristic | Illustrative Value |
| Limit of Detection (LOD) for a typical impurity | 0.005% |
| Limit of Quantitation (LOQ) for a typical impurity | 0.015% |
| Linearity (R²) | > 0.999 |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98-102% |
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Conclusion
GC-MS is a highly effective and sensitive method for the purity assessment of this compound, offering excellent capabilities for the separation and identification of volatile impurities. For a comprehensive analysis, especially for structural elucidation and orthogonal verification of purity, NMR spectroscopy serves as an invaluable complementary technique. The choice of method will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can ensure the quality and integrity of their this compound for successful downstream applications.
The Biological Frontier of 1,1-Difluoroacetone Derivatives: A Comparative Guide to Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
1,1-Difluoroacetone, a key fluorinated building block, has emerged as a critical starting material in the synthesis of a potent class of agricultural fungicides. This guide provides an objective comparison of the biological activity of compounds derived from this precursor, focusing on the well-documented class of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide succinate (B1194679) dehydrogenase inhibitors (SDHIs). Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in agrochemistry and drug discovery.
The primary application of this compound in synthesizing bioactive compounds is as a precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This acid is a crucial intermediate for a range of commercial fungicides, including Bixafen, Fluxapyroxad, and Sedaxane.[1][2] The synthesis involves treating the ethyl ester of difluoroacetoacetic acid (derived from this compound) with triethyl orthoformate and then methyl hydrazine (B178648) to form the pyrazole (B372694) ring, which is subsequently hydrolyzed to the carboxylic acid.[3]
Mechanism of Action: Inhibition of Fungal Respiration
The fungicidal activity of pyrazole carboxamides stems from their potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] By blocking the oxidation of succinate to fumarate, these inhibitors disrupt the fungus's cellular respiration and energy production, ultimately leading to cell death.[4][5] Molecular docking studies have shown that the carbonyl oxygen of the carboxamide group can form hydrogen bonds with key amino acid residues like TYR58 and TRP173 within the SDH enzyme complex.[1][2]
Comparative Antifungal Activity
A range of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested for their in vitro antifungal activity against various phytopathogenic fungi. The data below summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, demonstrating their potency, often superior to commercial standards like Boscalid and Thifluzamide.
| Compound ID | Target Fungus | EC50 (µg/mL) | IC50 (µM) | Reference |
| E1 | Rhizoctonia solani | 1.1 | - | [6][7] |
| Boscalid (Control) | Rhizoctonia solani | 2.2 | 7.9 | [6][7] |
| SCU3038 | Rhizoctonia solani | 0.016 | - | [8] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.033 | - | [8] |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | - | [9][10] |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | - | [9][10] |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | - | [9][10] |
| Thifluzamide (Control) | Rhizoctonia cerealis | 23.1 | - | [9][10] |
| 9cd | Sclerotinia sclerotiorum | 0.8 | - | [9][10] |
| Thifluzamide (Control) | Sclerotinia sclerotiorum | 4.9 | - | [9][10] |
| 7a | Gibberella zeae | 1.8 | - | [11] |
| 7c | Fusarium oxysporum | 1.5 | - | [11] |
| 7f | Phytophthora infestans | 6.8 | - | [11] |
| 7f | SDH Enzyme | - | 6.9 | [11] |
| Penthiopyrad (Control) | SDH Enzyme | - | 223.9 | [11] |
| 5e | Rhizoctonia solani | 0.039 | - | [12] |
| 5e | SDH Enzyme | - | 2.04 | [12] |
| Fluxapyroxad (Control) | SDH Enzyme | - | 6.15 | [12] |
| G22 | Valsa mali | 0.48 | - | [13] |
| Boscalid (Control) | Valsa mali | 2.80 | - | [13] |
Experimental Protocols
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides (General Procedure)
The synthesis of the title compounds is a key step in developing novel fungicides. The general workflow involves the creation of an acid chloride intermediate which is then reacted with a target amine.
Protocol:
-
Acid Chloride Formation: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
-
Amide Coupling: The target amine is dissolved in an anhydrous solvent with a base (e.g., triethylamine (B128534) or pyridine).
-
The crude acid chloride, dissolved in a suitable solvent, is added dropwise to the amine solution at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.[1]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay is a standard method to determine the efficacy of antifungal compounds against phytopathogenic fungi.[10]
Protocol:
-
Compound Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.
-
Media Preparation: Add the appropriate volume of the compound dilution to molten Potato Dextrose Agar (B569324) (PDA) medium to reach the final test concentration. Pour the mixture into sterile Petri dishes.
-
Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh, actively growing culture of the test fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the fungus on the control plate (with solvent only) to nearly cover the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both treated and control plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter on the treated plate.
-
-
EC50 Determination: Plot the inhibition percentages against the corresponding compound concentrations and calculate the EC50 value, which is the concentration that inhibits fungal growth by 50%.
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the synthesized compounds on the target enzyme, SDH.
Protocol:
-
Enzyme and Sample Preparation: Isolate mitochondria from the target fungal species or use a commercially available SDH assay kit.[5][14] Homogenize tissue or cells in an ice-cold assay buffer and centrifuge to obtain the supernatant containing the enzyme.[5]
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate. Each well should contain the assay buffer, an artificial electron acceptor (probe), and the enzyme sample.
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the sample wells. Include a positive control (a known SDH inhibitor) and a negative control (solvent only).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (succinate) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for colorimetric assays) in kinetic mode over a period of 10-30 minutes.[5][14] The rate of reaction is proportional to the SDH activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value, the concentration that inhibits 50% of the enzyme's activity, is determined by plotting the inhibition percentage against the log of the inhibitor concentration.[7]
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Efficacy of Fungicides Derived from 1,1-Difluoroacetone: A Comparative Analysis
A new generation of fungicides, synthesized from the foundational molecule 1,1-Difluoroacetone, is demonstrating significant potential in the management of a broad spectrum of plant pathogens. These fungicides, primarily belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, offer a distinct mode of action, crucial for effective disease control and resistance management. This guide provides a comprehensive comparison of the efficacy of these fluorinated fungicides against alternative solutions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Fungicides derived from this compound are characterized by a fluoropyrazole ring, a key structural component synthesized from this precursor. This specific molecular structure is instrumental in their ability to inhibit the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial electron transport chain. By disrupting this pathway, these fungicides effectively halt energy production within the fungal cells, leading to their demise.
Comparative Efficacy of SDHI Fungicides and Alternatives
The following table summarizes the in vitro efficacy, represented by the half maximal effective concentration (EC50), of several prominent SDHI fungicides derived from pyrazole (B372694) precursors, alongside commonly used Quinone outside Inhibitor (QoI) and Demethylation Inhibitor (DMI) fungicides. Lower EC50 values indicate higher antifungal activity.
| Fungicide Class | Active Ingredient | Target Pathogen | Mean EC50 (µg/mL) | Reference(s) |
| SDHI | Benzovindiflupyr | Athelia rolfsii | 0.12 (range: 0.01 - 0.57) | [1] |
| SDHI | Benzovindiflupyr | Colletotrichum gloeosporioides | - (High inhibitory activity) | [2] |
| SDHI | Benzovindiflupyr | Colletotrichum acutatum | - (High inhibitory activity) | [2] |
| SDHI | Benzovindiflupyr | Colletotrichum orbiculare | - (High inhibitory activity) | [2] |
| SDHI | Fluxapyroxad | Diaporthe helianthi | 6.234 (range: 0.012 - 56.521) | [3] |
| SDHI | Fluxapyroxad | Diaporthe gulyae | - (Frequency distribution provided) | [3] |
| SDHI | Boscalid | Alternaria alternata | 1.51 - 1.65 | [4] |
| QoI | Azoxystrobin | Alternaria alternata | - (Less effective than propiconazole) | [4][5] |
| QoI | Pyraclostrobin | Alternaria alternata | 1.57 (overall mean) | [4] |
| QoI | Pyraclostrobin | Diaporthe helianthi | 0.919 (range: 0.001 - 17.358) | [3] |
| DMI | Propiconazole | Alternaria alternata | - (100% inhibition at 1 and 5 µg/mL) | [4] |
| DMI | Tebuconazole | Diaporthe helianthi | 0.245 (range: 0.0184 - 1.244) | [3] |
| DMI | Tebuconazole | Colletotrichum capsici | 18 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fungicide efficacy.
In Vitro Fungicide Bioassay: Mycelial Growth Inhibition (Poisoned Food Technique)
This method is a standard procedure to determine the direct effect of a fungicide on the vegetative growth of a fungus.
1. Preparation of Fungicide Stock Solutions:
-
A stock solution of each test fungicide is prepared at a high concentration (e.g., 10,000 µg/mL) in a suitable solvent (e.g., sterile distilled water, acetone, or dimethyl sulfoxide (B87167) [DMSO]).
2. Amendment of Growth Medium:
-
A sterile growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and cooled to approximately 45-50°C.
-
The fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
A control medium is prepared by adding only the solvent used for the stock solution.
3. Inoculation:
-
The amended and control media are poured into sterile Petri dishes (9 cm diameter).
-
Once solidified, a mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each plate.
4. Incubation:
-
The inoculated plates are incubated in the dark at a temperature optimal for the growth of the specific fungus (e.g., 20-25°C).
5. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[1][7][8][9][10]
High-Throughput Fungicide Sensitivity Assay using 96-Well Plates
This method allows for the rapid and efficient screening of multiple fungicide concentrations and fungal isolates.
1. Preparation of Fungicide Dilutions:
-
Serial dilutions of the test fungicides are prepared in a sterile liquid growth medium directly within the wells of a 96-well microtiter plate. Control wells containing only the medium and the solvent are also included.
2. Inoculum Preparation:
-
A standardized suspension of fungal spores or mycelial fragments is prepared. The concentration is adjusted to a predetermined level (e.g., 1 x 10^4 spores/mL).
3. Inoculation and Incubation:
-
A specific volume of the inoculum suspension is added to each well of the microtiter plate.
-
The plate is sealed to prevent evaporation and incubated under conditions suitable for fungal growth.
4. Data Collection and Analysis:
-
Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader at various time points.
-
The percentage of growth inhibition is calculated for each fungicide concentration relative to the control.
-
The EC50 value is determined using non-linear regression analysis of the dose-response data.[3][11][12][13]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for pyrazole-derived fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. This enzyme is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental for cellular energy production in fungi.
The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the complex, which involves amino acid residues from the SdhB, SdhC, and SdhD subunits. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby disrupting the electron flow through the respiratory chain. The inhibition of this crucial step leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in the cessation of fungal growth and cell death.
Caption: Mechanism of SDHI fungicides.
The diagram above illustrates the site of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides within the mitochondrial electron transport chain. By blocking Complex II, these fungicides prevent the transfer of electrons from succinate to ubiquinone, thereby halting the entire process of oxidative phosphorylation and ATP synthesis.
Experimental Workflow for Fungicide Efficacy Screening
The logical flow of a typical in vitro fungicide efficacy screening experiment is outlined below. This workflow ensures a systematic and reproducible assessment of a compound's antifungal properties.
Caption: In vitro fungicide screening workflow.
This workflow begins with the preparation of the necessary reagents, followed by the core experimental steps of inoculation and incubation, and concludes with data analysis to determine the efficacy of the fungicide.
References
- 1. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. sunflowernsa.com [sunflowernsa.com]
- 4. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 7. researchgate.net [researchgate.net]
- 8. thieme.de [thieme.de]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. mdpi.com [mdpi.com]
- 12. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 13. dot | Graphviz [graphviz.org]
A Comparative Guide to the Synthesis of 1,1-Difluoroacetone for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key building blocks is paramount. 1,1-Difluoroacetone, a crucial intermediate in the preparation of various pharmaceuticals and agrochemicals, is no exception. This guide provides an objective comparison of two prominent synthesis methods for this compound, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in process development and manufacturing.
This analysis focuses on two distinct routes: an industrialized three-step synthesis starting from the readily available ethyl acetoacetate (B1235776), and a two-step method commencing with the more specialized ethyl difluoroacetate (B1230586). The comparison will delve into the specifics of each pathway, evaluating them on metrics of yield, reagent cost, reaction conditions, and scalability.
At a Glance: Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their respective advantages and disadvantages.
| Parameter | Method 1: From Ethyl Acetoacetate | Method 2: From Ethyl Difluoroacetate |
| Starting Materials | Ethyl acetoacetate, Oxone, Potassium bromide, Potassium fluoride (B91410), Sulfuric acid | Ethyl difluoroacetate, Ethyl acetate (B1210297), Sodium ethoxide, Sulfuric acid |
| Key Intermediates | Ethyl 2,2-dibromoacetoacetate, Ethyl 2,2-difluoroacetoacetate | Sodium salt of ethyl 4,4-difluoroacetoacetate |
| Overall Yield | 91.25%[1] | ~95% (for the formation of the precursor) |
| Purity | 99.60% (crude product)[1] | High purity achievable after distillation |
| Reaction Steps | 3 (Bromination, Fluorination, Hydrolysis & Decarboxylation) | 2 (Condensation, Hydrolysis & Decarboxylation) |
| Key Reagents | Oxone, KBr, KF, H₂SO₄ | NaOEt, H₂SO₄ |
| Reaction Conditions | High temperatures (up to 150°C) required for fluorination[1] | Moderate temperatures (up to 65°C) for condensation |
| Scalability | Demonstrated for industrial production, utilizing tubular reactors for key steps.[1] | Suitable for large-scale production. |
| Cost-Benefit | Economically efficient due to inexpensive starting materials and simple procedures.[1] | Potentially higher starting material cost (ethyl difluoroacetate), but a more direct route. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow and key transformations in each synthesis method, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound starting from ethyl acetoacetate.
Caption: Workflow for the synthesis of this compound starting from ethyl difluoroacetate.
Detailed Experimental Protocols
For a thorough evaluation, the detailed methodologies for the key experiments in each synthesis route are provided below.
Method 1: Industrial Synthesis from Ethyl Acetoacetate
This method, as described by Lin et al. (2023), is an economically efficient, three-step process optimized for industrial production.[1]
Step 1: Bromination of Ethyl Acetoacetate
-
Procedure: In a suitable reactor, ethyl acetoacetate is dissolved in n-heptanol. A brominating reagent, generated in situ from Oxone and potassium bromide (2.2 equivalents), is then introduced. The reaction is conducted at a temperature above 60°C under atmospheric pressure. The use of a tubular reactor is noted to enhance efficiency.
-
Outcome: Formation of ethyl 2,2-dibromoacetoacetate.
Step 2: Fluorination of Ethyl 2,2-dibromoacetoacetate
-
Procedure: The dibrominated intermediate undergoes a fluorine-bromine exchange reaction with potassium fluoride (2.2 equivalents) as the fluorinating agent. This step is carried out at a high temperature of 150°C, also preferably in a tubular reactor.
-
Outcome: Synthesis of ethyl 2,2-difluoroacetoacetate.
Step 3: Hydrolysis and Decarboxylation
-
Procedure: The resulting ethyl 2,2-difluoroacetoacetate is subjected to hydrolysis and decarboxylation using a 50% sulfuric acid solution at 90°C in a standard reactor.
-
Purification: The crude this compound is obtained directly from this step.
-
Yield and Purity: This process yields a crude product with a purity of 99.60% and an overall efficiency of 91.25%.[1]
Method 2: Synthesis from Ethyl Difluoroacetate
This two-step approach involves a Claisen condensation followed by hydrolysis and decarboxylation. The first step is detailed in patent literature.
Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate
-
Procedure: Ethyl acetate is charged into a reactor, and sodium ethoxide is added with stirring. The resulting suspension is cooled to 5°C. Ethyl difluoroacetate is then added dropwise, maintaining the internal temperature between 10°C and 25°C. After the addition is complete, the reaction mixture is heated to 65°C and stirred for an additional 2 hours.
-
Work-up: The reaction mixture is cooled, and sulfuric acid is added to neutralize the sodium salt and facilitate the subsequent hydrolysis.
-
Yield: This condensation reaction can achieve a yield of approximately 95.6% for the formation of ethyl 4,4-difluoroacetoacetate.
Step 2: Hydrolysis and Decarboxylation
-
Procedure: The ethyl 4,4-difluoroacetoacetate intermediate is then hydrolyzed and decarboxylated, a process analogous to the final step of Method 1. This is typically achieved by heating with an aqueous acid, such as sulfuric acid.
-
Purification: The final product, this compound, is isolated via distillation.
Cost-Benefit Analysis and Concluding Remarks
Method 1 presents a highly cost-effective and scalable route for the industrial production of this compound.[1] Its primary advantage lies in the use of inexpensive and readily available starting materials like ethyl acetoacetate. The procedural simplicity, coupled with high yield and purity, makes it an attractive option for large-scale manufacturing.[1] The main drawbacks are the three-step process and the high temperature required for the fluorination step, which may have implications for energy costs and equipment requirements.
Method 2 offers a more direct, two-step pathway to the target molecule. This can translate to reduced processing time and potentially lower labor costs. The reaction conditions for the key condensation step are milder than the fluorination in Method 1. However, the starting material, ethyl difluoroacetate, is generally more expensive than ethyl acetoacetate, which could significantly impact the overall cost of the final product.
Recommendation: For large-scale industrial production where cost of raw materials is a primary driver, Method 1 appears to be the more economically viable option, as demonstrated by its successful implementation in an industrial setting.[1] For smaller-scale laboratory synthesis or situations where a shorter reaction sequence is prioritized and the cost of ethyl difluoroacetate is not prohibitive, Method 2 provides a compelling alternative.
Ultimately, the choice between these two methods will depend on the specific needs and priorities of the research or manufacturing team, including scale, budget, and available equipment. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.
References
Comparative Guide to the Kinetic Studies of Reactions Involving 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of 1,1-difluoroacetone in various chemical reactions, contrasted with alternative fluorinated and non-fluorinated ketones. The information is supported by experimental and theoretical data to assist researchers in selecting appropriate reagents and understanding reaction mechanisms.
Introduction to this compound
This compound (DFA) is a fluorinated ketone of growing interest in various fields, from atmospheric chemistry to synthetic organic chemistry. The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the carbonyl group, making its kinetic behavior a subject of considerable study. This guide will delve into the kinetics of DFA in atmospheric reactions and key organic transformations, comparing its performance with acetone (B3395972) and other fluorinated analogues.
Atmospheric Chemistry: Reactions with OH Radicals and Cl Atoms
The atmospheric fate of volatile organic compounds is largely determined by their reaction rates with atmospheric oxidants. The primary removal pathways for this compound in the troposphere are its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.
Comparative Kinetic Data
The following table summarizes the experimentally determined and theoretically calculated rate coefficients for the gas-phase reactions of this compound, acetone, and other fluorinated acetones with OH radicals and Cl atoms at 298 K.
| Reactant | Reagent | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| This compound | OH Radical | 1.04 x 10⁻¹³ | [1] |
| Acetone | OH Radical | 1.8 x 10⁻¹³ | |
| Fluoroacetone | OH Radical | 1.2 x 10⁻¹³ | |
| 1,1,1-Trifluoroacetone | OH Radical | 0.4 x 10⁻¹³ | |
| This compound | Cl Atom | 3.45 x 10⁻¹³ | [1] |
| Acetone | Cl Atom | 9.8 x 10⁻¹³ |
Key Insights:
-
The rate of reaction of this compound with OH radicals is slightly lower than that of acetone.
-
The presence of fluorine atoms generally decreases the reactivity towards OH radicals in this series of compounds.
-
Conversely, the reaction of this compound with Cl atoms is significantly faster than its reaction with OH radicals.
Experimental Protocols for Atmospheric Kinetic Studies
A common method for determining these rate coefficients is the relative rate technique.
Experimental Workflow for Relative Rate Measurement
Detailed Methodology:
-
Gas Mixture Preparation: A mixture of this compound, a reference compound (e.g., a simple alkane or alkene with a well-established rate constant), and a radical precursor (e.g., Cl₂ for Cl atoms or H₂O₂/O₃ for OH radicals) is prepared in a high-purity diluent gas like N₂ or air within a Teflon bag or a stainless steel cylinder.
-
Reaction Chamber: The gas mixture is introduced into a temperature-controlled reaction chamber (smog chamber) equipped with UV lamps.
-
Initiation: The reaction is initiated by photolysis of the precursor to generate the desired radicals.
-
Monitoring: The concentrations of this compound and the reference compound are monitored simultaneously over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Data Analysis: The relative rate constant is determined from the following equation:
-
ln([DFA]₀ / [DFA]ₜ) = (k_DFA / k_ref) * ln([ref]₀ / [ref]ₜ)
-
A plot of ln([DFA]₀ / [DFA]ₜ) versus ln([ref]₀ / [ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_DFA / k_ref).
-
-
Absolute Rate Constant Calculation: The absolute rate constant for the reaction of this compound (k_DFA) is calculated by multiplying the relative rate constant by the known rate constant of the reference compound (k_ref).
Organic Synthesis: Reactivity in Nucleophilic Additions
The electron-withdrawing nature of the fluorine atoms in this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to acetone. While specific kinetic data for many common organic reactions of this compound are scarce, we can infer its relative reactivity based on established principles and data from similar fluorinated ketones.
Aldol (B89426) Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The first step, the nucleophilic attack of an enolate on a carbonyl group, is often rate-determining.
Expected Reactivity Trend:
1,1,1-Trifluoroacetone > This compound > Fluoroacetone > Acetone
This trend is based on the increasing electrophilicity of the carbonyl carbon with the number of fluorine atoms. The fluorine atoms inductively withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack.
Logical Relationship of Aldol Reaction Pathway
Wittig Reaction
The Wittig reaction, which converts ketones to alkenes, also involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Expected Reactivity Trend:
Similar to the aldol condensation, the rate of the Wittig reaction is expected to be faster for more electrophilic ketones.
1,1,1-Trifluoroacetone > This compound > Fluoroacetone > Acetone
Experimental Protocol for Monitoring Ketone Reaction Kinetics
The kinetics of these reactions in solution can be monitored using spectroscopic methods such as UV-Vis or NMR spectroscopy.
General Experimental Workflow for Kinetic Analysis
Detailed Methodology (UV-Vis Spectroscopy):
-
Wavelength Selection: Identify a wavelength where there is a significant change in absorbance as the reaction progresses. For example, the disappearance of the n→π* transition of the ketone carbonyl group (around 280-300 nm) or the appearance of a chromophore in the product.
-
Reaction Setup: Place a solution of the ketone in a cuvette inside a temperature-controlled spectrophotometer.
-
Initiation: Initiate the reaction by injecting a solution of the nucleophile into the cuvette and mixing rapidly.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis:
-
Convert absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Plot concentration versus time to determine the order of the reaction and the rate constant. For a pseudo-first-order reaction (where one reactant is in large excess), a plot of ln([Ketone]) versus time will be linear, and the rate constant can be determined from the slope.
-
Conclusion
The kinetic behavior of this compound is a tale of two contexts. In atmospheric chemistry, its reactivity towards key oxidants is comparable to or slightly lower than its non-fluorinated counterpart, acetone. However, in the realm of organic synthesis, the strong electron-withdrawing effect of the gem-difluoro group is predicted to significantly enhance the electrophilicity of the carbonyl carbon. This makes this compound a potentially more reactive substrate in nucleophilic addition reactions compared to acetone. While quantitative kinetic data for many of these organic reactions are still needed, the established principles of physical organic chemistry provide a strong basis for predicting its reactivity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and quantify the kinetics of reactions involving this versatile fluorinated ketone.
References
evaluating the performance of 1,1-Difluoroacetone as a building block in drug discovery
An objective comparison of 1,1-difluoroacetone's performance against alternative building blocks, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the diverse array of fluorinated building blocks, this compound has emerged as a versatile and highly valuable reagent. This guide provides a comprehensive evaluation of this compound's performance as a synthetic building block, comparing it with non-fluorinated and other fluorinated analogues, and presenting supporting experimental data and protocols.
Enhanced Reactivity and Unique Synthetic Utility
This compound, a colorless liquid, offers a unique combination of reactivity and functionality that makes it a powerful tool in the synthesis of complex bioactive molecules. The presence of the two electron-withdrawing fluorine atoms significantly activates the carbonyl group, rendering it more susceptible to nucleophilic attack compared to acetone. This enhanced electrophilicity is a key advantage in a variety of important chemical transformations.
Performance in Key Synthetic Reactions: A Comparative Overview
To objectively evaluate the performance of this compound, we present a comparative summary of its utility in several cornerstone reactions in medicinal chemistry.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. The enhanced electrophilicity of this compound can lead to higher yields and faster reaction times compared to its non-fluorinated counterpart, acetone.
| Ketone Building Block | Aldehyde | Base | Solvent | Reaction Time | Yield (%) |
| This compound | Benzaldehyde | NaOH | Ethanol (B145695)/Water | 24 h | ~85% (estimated) |
| Acetone | Benzaldehyde | NaOH | Ethanol/Water | 24 h | ~70-90% |
Note: Yields are highly dependent on specific reaction conditions. The estimated yield for this compound is based on the expected increased reactivity of the carbonyl group.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes. The reactivity of the ketone is a crucial factor in the success of this transformation.
| Ketone Building Block | Phosphonate (B1237965) Reagent | Base | Solvent | Stereoselectivity (E:Z) |
| This compound | Triethyl phosphonoacetate | NaH | THF | Predominantly E |
| Acetone | Triethyl phosphonoacetate | NaH | THF | Predominantly E |
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its successful application in the synthesis of biologically active compounds. This compound has proven to be a key component in the construction of various important scaffolds.
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a class of heterocyclic compounds with a broad range of biological activities, including their use as fungicides and potential therapeutic agents. An industrialized, cost-effective, and environmentally sustainable method for producing fungicides with a fluoropyrazole ring utilizes this compound as a key starting material.[1] The synthesis involves the reaction of this compound with a hydrazine (B178648) derivative.
Potential in the Development of Kinase Inhibitors
The difluoromethylketone moiety is a valuable pharmacophore in the design of enzyme inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, and its inhibition is a major target for the treatment of inflammatory diseases and certain cancers.[2][3] While direct synthesis of a p38 MAPK inhibitor from this compound is not explicitly detailed in the reviewed literature, the difluoromethylketone structural motif is present in some potent inhibitors. The use of this compound provides a direct route to incorporate this important functionality.
Physicochemical Properties: The Impact of Gem-Difluorination
The introduction of a difluoromethyl group can significantly impact the physicochemical properties of a molecule, often in a beneficial way for drug development.
| Property | Non-Fluorinated Analogue | Difluoromethyl Analogue | Impact of Difluorination |
| Lipophilicity (logP) | Varies | Generally increases | Can enhance membrane permeability |
| pKa | Varies | Generally decreases | Can alter ionization state and solubility |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | Can prolong in vivo half-life |
Specifically, the replacement of a methyl group with a difluoromethyl group can increase lipophilicity, which can improve a drug's ability to cross cell membranes. Furthermore, the strong carbon-fluorine bond makes the difluoromethyl group more resistant to metabolic degradation by cytochrome P450 enzymes.
Experimental Protocols
To facilitate the adoption of this compound in research workflows, we provide detailed experimental protocols for key reactions.
Protocol 1: Aldol Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of ethanol and water.
-
To the stirred solution, add this compound followed by benzaldehyde.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction of this compound
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen atmosphere apparatus
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the slurry.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[4]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the utility of this compound, we provide diagrams of a relevant signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade, a key target for anti-inflammatory drug discovery.
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
Conclusion
This compound stands out as a superior building block in drug discovery due to its enhanced reactivity and the valuable physicochemical properties it imparts to target molecules. Its utility in key synthetic transformations, coupled with its role in constructing bioactive scaffolds, makes it an indispensable tool for medicinal chemists. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers looking to leverage the power of this versatile fluorinated building block in their drug discovery programs.
References
comparison of 1,1-Difluoroacetone with non-fluorinated acetone in specific reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated molecules is paramount. This guide provides a detailed comparison of 1,1-difluoroacetone and its non-fluorinated counterpart, acetone, in fundamental organic reactions. By examining their performance in aldol (B89426) condensation, Grignard reactions, and Wittig reactions, we highlight the profound influence of fluorine substitution on chemical behavior.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In the case of this compound, the two electron-withdrawing fluorine atoms on the α-carbon significantly impact the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to distinct reactivity profiles when compared to acetone.
At a Glance: Key Property Comparison
| Property | This compound | Acetone |
| Molecular Formula | C₃H₄F₂O | C₃H₆O |
| Molecular Weight | 94.06 g/mol | 58.08 g/mol |
| Boiling Point | 45-47 °C | 56 °C |
| pKa of α-protons | Estimated to be lower (more acidic) than acetone | ~19-20[1][2][3][4] |
| Carbonyl Carbon Electrophilicity | Increased due to inductive effect of fluorine atoms | Standard for ketones |
Reactivity in Aldol Condensation
The aldol condensation, a cornerstone of C-C bond formation, relies on the generation of an enolate nucleophile from a carbonyl compound. The acidity of the α-protons is a critical factor in this process.
Theoretical Impact of Fluorination: The electron-withdrawing nature of the two fluorine atoms in this compound is expected to increase the acidity of the methyl protons compared to those in acetone. This enhanced acidity should facilitate enolate formation under basic conditions, potentially leading to faster reaction rates. However, the stability of the resulting enolate and the electrophilicity of the carbonyl group also play crucial roles.
Experimental Data Summary:
| Reactant | Reaction | Conditions | Product | Yield | Reference |
| Acetone | Aldol Condensation with Benzaldehyde | NaOH, Ethanol | Dibenzalacetone | ~70-90% (Crude) | [5][6][7][8][9] |
| This compound | Aldol Condensation | Data not available in comparative studies | - | - |
Experimental Workflow: Aldol Condensation of Acetone
Reactivity in Grignard Reactions
Grignard reactions involve the nucleophilic attack of an organomagnesium halide on a carbonyl carbon. The electrophilicity of the carbonyl carbon is a key determinant of reactivity.
Theoretical Impact of Fluorination: The inductive effect of the two fluorine atoms in this compound makes its carbonyl carbon significantly more electrophilic than that of acetone. This heightened electrophilicity should make it more susceptible to nucleophilic attack by a Grignard reagent.
Experimental Data Summary:
| Reactant | Grignard Reagent | Conditions | Product | Yield | Reference |
| Acetone | Phenylmagnesium Bromide | Anhydrous Ether | 2-Phenyl-2-propanol | Not specified in protocols | [10][11][12][13][14][15][16] |
| This compound | Grignard Reagent | Data not available in comparative studies | - | - |
Although direct comparative yields are not available, the enhanced electrophilicity of the carbonyl carbon in this compound strongly suggests it would be more reactive towards Grignard reagents than acetone.
Experimental Workflow: Grignard Reaction with Acetone
Reactivity in Wittig Reactions
The Wittig reaction is a versatile method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.
Theoretical Impact of Fluorination: The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate the initial nucleophilic attack by the Wittig reagent. This should lead to a faster reaction rate compared to acetone.
Experimental Data Summary:
| Reactant | Wittig Reagent | Conditions | Product | Yield | Reference |
| Acetone | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane, room temp. | Ethyl 3-methylbut-2-enoate | Not specified in protocols | [17][18][19][20][21][22][23][24] |
| This compound | Wittig Reagent | Data not available in comparative studies | - | - |
As with the other reactions, specific comparative data is lacking. However, the electronic properties of this compound suggest it would be a more reactive partner in the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. sciencemadness.org [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. dalalinstitute.com [dalalinstitute.com]
- 22. Wittig Reaction [organic-chemistry.org]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. Wittig reaction - Wikipedia [en.wikipedia.org]
Unlocking the Potential of 1,1-Difluoroacetone Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,1-difluoroacetone derivatives. By examining their performance as enzyme inhibitors and anticancer agents, and providing detailed experimental data and protocols, this document aims to facilitate the rational design of novel therapeutic agents.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The this compound moiety, in particular, presents a unique electrophilic carbonyl center, making its derivatives promising candidates for potent and selective enzyme inhibitors and other therapeutic applications. This guide summarizes key findings in the SAR studies of these compounds, offering a comparative analysis to inform future drug discovery efforts.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives has been explored in several therapeutic areas, most notably as inhibitors of hydrolytic enzymes and as potential anticancer agents. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the ketone's carbonyl carbon, making it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes.
Enzyme Inhibition: A Focus on Acetylcholinesterase
Difluoromethyl ketones have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory mechanism is believed to involve the formation of a stable hemiketal adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of acetylcholine hydrolysis.
Below is a summary of the inhibitory activity of a series of difluoromethyl ketone derivatives against Anopheles gambiae acetylcholinesterase (AgAChE), including the wild type (WT) and the G119S mutant, which is associated with insecticide resistance.
| Compound ID | Structure | Target | IC50 (nM) |
| 9c | Pyrazol-4-yl difluoromethyl ketone | AgAChE (WT) | 8.5 |
| 9g | Phenyl difluoromethyl ketone | AgAChE (WT) | 3.2 |
| 9g | Phenyl difluoromethyl ketone | AgAChE (G119S) | 25.1 (at 23h) |
Data sourced from studies on fluorinated ketone inhibitors.
Anticancer Activity
While comprehensive SAR studies on a broad range of this compound derivatives in oncology are still emerging, the unique chemical properties of the difluoromethyl ketone moiety make it an attractive warhead for targeting enzymes implicated in cancer progression. For instance, a novel series of compounds incorporating a 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][3]triazolo[4,3-d][1][3]diazepin-8-amine scaffold have been evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.
| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| 15h | BRD4-BD1 | 0.42 | MV4-11 | 0.51 |
Data from a study on novel BRD4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
96-well microplate
-
Phosphate (B84403) buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
AChE enzyme solution
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations. For the control well, add 25 µL of buffer.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test wells with the control well.
Cell Viability Assay (MTT Assay) for Anticancer Screening
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
96-well cell culture plate
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing Relationships and Mechanisms
Graphical representations are invaluable for understanding complex biological processes and experimental workflows.
References
- 1. Divergent Structure–Activity Relationships of Structurally Similar Acetylcholinesterase Inhibitors [ouci.dntb.gov.ua]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Industrial Production of 1,1-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the primary industrial production methods for 1,1-difluoroacetone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the performance of competing synthesis routes, supported by experimental data and protocols.
Comparison of Industrial Synthesis Methods
Two primary methods dominate the industrial landscape for the production of this compound. The first is a multi-step synthesis originating from ethyl acetoacetate (B1235776), and the second is an acid-catalyzed reaction involving formaldehyde (B43269) and 1,1-difluorochloroethane. Below is a summary of their key performance indicators.
| Parameter | Method 1: From Ethyl Acetoacetate | Method 2: From Formaldehyde & 1,1-Difluorochloroethane |
| Starting Materials | Ethyl acetoacetate, Oxone, Potassium Bromide, Potassium Fluoride (B91410), Sulfuric Acid | Formaldehyde, 1,1-Difluorochloroethane, Acid Catalyst (e.g., Sulfuric Acid or p-Toluenesulfonic Acid) |
| Overall Yield | 91.25%[1] | ~95%[2] |
| Product Purity | 99.60% (G.C. content)[1] | High (specific purity not detailed in sources) |
| Key Reaction Steps | 1. Bromination2. Fluorine-Bromine Exchange3. Hydrolysis & Decarboxylation | 1. Acid-Catalyzed Condensation |
| Reaction Temperature | Bromination: >60°CFluorination: 150°CHydrolysis: 90°C[1] | < 25°C[2] |
| Pressure | Atmospheric[1] | Not specified (likely atmospheric) |
| Key Reagent Equivalents | Brominating agent: 2.2 eq.Fluorinating agent: 2.2 eq.[1] | Not specified |
| Advantages | Well-documented process, high purity product.[1] | Potentially higher yield, fewer reaction steps.[2] |
| Disadvantages | Multi-step process, high temperatures required for fluorination.[1] | Less detailed public information on industrial scale-up. |
Experimental Protocols
Method 1: Synthesis from Ethyl Acetoacetate
This industrialized production method is a four-stage process starting from ethyl acetoacetate.[1]
Stage 1: Bromination
-
In a suitable reactor, a solution of ethyl acetoacetate in n-heptanol is prepared.
-
Potassium bromide (2.2 equivalents) and Oxone are added to the solution.
-
The reaction mixture is heated to a temperature above 60°C under atmospheric pressure. The bromination is carried out in a tubular reactor for continuous processing.
Stage 2: Fluorine-Bromine Exchange
-
The resulting ethyl 2,2-dibromoacetoacetate is then subjected to a fluorine-bromine exchange reaction.
-
Potassium fluoride (2.2 equivalents) is used as the fluorinating agent.
-
The reaction is conducted in a tubular reactor at a temperature of 150°C.
Stage 3: Hydrolysis
-
The difluorinated ester is hydrolyzed using a 50% sulfuric acid solution.
-
This reaction is carried out in a standard reactor at 90°C.
Stage 4: Decarboxylation
-
The final step is the decarboxylation of the hydrolyzed intermediate to yield this compound.
-
This is typically achieved by heating the acidic mixture, and the product is then purified.
Method 2: Synthesis from Formaldehyde and 1,1-Difluorochloroethane
This method involves an acid-catalyzed reaction between formaldehyde and 1,1-difluorochloroethane.[2]
General Protocol:
-
1,1-difluorochloroethane is reacted with formaldehyde in the presence of an acid catalyst.
-
Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.
-
The reaction is exothermic and the temperature is maintained below 25°C.
-
The reaction likely proceeds in a suitable solvent to manage heat and facilitate mixing.
-
Following the reaction, the mixture would be neutralized and the this compound product isolated and purified, likely through distillation.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key transformations in each synthesis method.
Method 1: From Ethyl Acetoacetate
Caption: Workflow for the synthesis of this compound from Ethyl Acetoacetate.
The key transformation in this method is the fluorine-bromine exchange, which is a nucleophilic substitution reaction. The fluoride ion from potassium fluoride acts as a nucleophile, attacking the carbon atom bonded to the bromine atoms. This is typically an SN2-type reaction, where the fluoride ion displaces the bromide ions.[3][4][5] The subsequent hydrolysis and decarboxylation of the β-keto ester is a well-established reaction mechanism in organic chemistry.
Method 2: From Formaldehyde and 1,1-Difluorochloroethane
Caption: Proposed reaction pathway for the synthesis of this compound from Formaldehyde.
The mechanism for this reaction likely involves the acid-catalyzed activation of formaldehyde, making it more electrophilic. The 1,1-difluorochloroethane, under these acidic conditions, could then act as a nucleophile or a precursor to a nucleophilic species that attacks the activated formaldehyde. This type of reaction is a variation of aldol (B89426) or Prins-type condensations.[6][7]
Conclusion
Both presented methods offer viable industrial routes to this compound. The choice between them would likely depend on factors such as raw material cost and availability, capital investment for specialized equipment (e.g., tubular reactors for the ethyl acetoacetate method), and the desired scale of production. The formaldehyde-based route appears more direct and potentially higher-yielding, but the multi-step synthesis from ethyl acetoacetate is well-documented with high product purity. Further research into the optimization and scale-up of the formaldehyde method could solidify its position as a more efficient industrial process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. SN2 Reaction Mechanism [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to Assessing Cross-Reactivity of 1,1-Difluoroacetone and Related Fluorinated Ketones in Biological Assays
For researchers and drug development professionals, understanding the potential for a test compound to interfere with biological assays is critical to avoiding costly and time-consuming pitfalls.[1] Non-specific activity or assay interference can lead to false positives, misinterpretation of structure-activity relationships, and the pursuit of non-viable lead candidates.[1] This guide provides a framework for evaluating the cross-reactivity of 1,1-Difluoroacetone, a fluorinated ketone, by comparing its potential reactivity profile against known classes of assay-interfering compounds.
While specific cross-reactivity data for this compound is not extensively available in public literature, we can infer potential interference mechanisms based on its chemical structure and the known behavior of similar functional groups. Fluorinated ketones, for instance, are known for their increased electrophilicity at the carbonyl carbon, which can lead to reactions with biological nucleophiles.[2] Furthermore, the stability of their hydrate (B1144303) forms can influence their behavior in aqueous assay buffers.[2][3][4][5]
This guide outlines key experimental protocols to characterize and mitigate assay interference, presents comparative data for common interfering compounds, and illustrates the workflows and mechanisms involved.
Part 1: Key Mechanisms of Assay Interference
Before testing a compound like this compound, it is essential to understand the common ways small molecules can interfere with biological assays. These mechanisms are often independent of specific, on-target biological activity.
-
Chemical Reactivity : Test compounds can covalently modify proteins or other assay reagents.[1] Electrophilic compounds, for example, can react with nucleophilic residues like cysteine (thiol groups), confounding results.[1] The enhanced reactivity of fluorinated ketones makes this a primary concern.[2]
-
Redox Activity : Compounds that can undergo redox cycling can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can damage proteins and disrupt assay readouts, particularly in enzymatic assays.[1]
-
Colloidal Aggregation : At certain concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.[6][7]
-
Optical Interference : For assays that rely on fluorescence or absorbance readings, compounds that are intrinsically fluorescent (autofluorescence) or that can absorb light at excitation/emission wavelengths (quenching) can directly interfere with the signal.[8][9]
Part 2: Comparative Data on Assay Interference
To provide context for evaluating a new compound, the following table summarizes the interference profiles of well-known Pan-Assay INterference compoundS (PAINS) and other reactive molecules. A compound like this compound should be evaluated in these assays to see where it falls on the spectrum of reactivity.
| Compound Class | Primary Interference Mechanism(s) | Typical IC₅₀ Shift with DTT | Aggregation Behavior (DLS) | Optical Interference |
| Catechols (e.g., Quercetin) | Redox Cycling, Thiol Reactivity | >10-fold increase | Concentration-dependent | High Autofluorescence |
| Rhodanines | Thiol Reactivity, Aggregation | >5-fold increase | Forms aggregates >10 µM | Moderate Quenching |
| Mannich Bases | Thiol Reactivity (via retro-Michael) | Variable, often >5-fold | Low to moderate | Low |
| Detergents (e.g., Triton X-100) | Promiscuous (denaturation) | None (mechanism is non-covalent) | Critical Micelle Concentration | None |
| Hypothetical: this compound | To Be Determined (TBD) | TBD | TBD | TBD |
This table provides a baseline for comparison. The goal of the proposed experiments is to populate the final row for this compound.
Part 3: Experimental Protocols for Assessing Cross-Reactivity
A systematic approach is required to identify and triage reactive or interfering compounds.[1] The following protocols are recommended as a standard screening cascade.
Protocol 1: Thiol Reactivity Counter-Screen
This experiment assesses the potential for a compound to react with nucleophilic thiol groups, a common mechanism for covalent inhibition.[1]
Methodology:
-
Determine the IC₅₀ of the test compound (e.g., this compound) in a primary biochemical assay (e.g., an enzymatic assay).
-
Repeat the IC₅₀ determination in the identical assay buffer, but with the addition of 1 mM Dithiothreitol (DTT), a strong nucleophile.[1]
-
Data Analysis : Compare the IC₅₀ values obtained in the presence and absence of DTT. A significant rightward shift (e.g., >5-fold increase) in the IC₅₀ value in the presence of DTT suggests the compound is likely a thiol-reactive electrophile.[1]
Protocol 2: Irreversible Inhibition "Jump-Dilution" Assay
This protocol helps distinguish between reversible inhibitors and reactive compounds that form irreversible covalent bonds with their target.[1]
Methodology:
-
Determine the IC₅₀ of the test compound against its target protein.
-
Incubate the target protein with the test compound at a high concentration (e.g., 10x its IC₅₀) for a set period (e.g., 30 minutes).
-
Dilute this mixture 100-fold into the assay buffer, which effectively reduces the compound concentration to 0.1x its IC₅₀.[1]
-
Immediately initiate the reaction by adding the substrate and measure the activity.
-
Data Analysis : A reversible inhibitor's effect will be largely negated by the dilution, resulting in activity close to that of an uninhibited control.[1] If the compound is an irreversible inhibitor, it will remain bound to the target, and inhibition will be sustained despite the dilution.[1]
Protocol 3: Aggregation Assessment by Dynamic Light Scattering (DLS)
This biophysical method directly detects the formation of colloidal aggregates.[7]
Methodology:
-
Prepare the test compound in the final assay buffer at a range of concentrations (e.g., 1 µM to 100 µM).
-
Analyze each sample using a DLS instrument to measure the size distribution of particles in the solution.
-
Data Analysis : The appearance of particles with diameters greater than 200 nm is indicative of compound aggregation. Note the concentration at which aggregation begins.
Protocol 4: Optical Interference Scan
This protocol checks for autofluorescence or quenching properties of the test compound.[8]
Methodology:
-
In a microplate, dispense the test compound at its highest screening concentration into the final assay buffer (without any fluorescent reagents or enzymes).
-
Scan the plate using a plate reader across a range of excitation and emission wavelengths relevant to the primary assay.
-
To test for quenching, add the compound to a solution containing the assay's fluorophore and measure the signal relative to a control without the test compound.[8]
-
Data Analysis : A significant fluorescence signal from the compound alone indicates autofluorescence. A decrease in the fluorophore's signal in the presence of the compound indicates quenching.[8]
Part 4: Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the experimental logic and potential molecular interactions.
Caption: Workflow for triaging primary assay hits for potential interference.
Caption: Mechanism of potential thiol reactivity for an electrophilic ketone.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Atmospheric Fate of 1,1-Difluoroacetone: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the atmospheric lifetime of chemical compounds is crucial for assessing their environmental impact. This guide provides a comparative analysis of the atmospheric lifetime of 1,1-difluoroacetone against common organic solvents and a highly fluorinated ketone, supported by experimental data and detailed methodologies.
Executive Summary
This compound (DFA) exhibits a relatively short atmospheric lifetime, primarily governed by its reaction with hydroxyl (OH) radicals. This characteristic positions it as a potentially more environmentally benign alternative to compounds with longer atmospheric residence times. This guide delves into the quantitative data, experimental protocols for its determination, and the atmospheric degradation pathway of DFA, offering a clear comparison with acetone, methyl ethyl ketone, and the more persistent hexafluoroacetone.
Data Presentation: A Comparative Overview
The atmospheric lifetime of a compound is intrinsically linked to its reactivity with atmospheric oxidants, principally the hydroxyl radical (OH). The following table summarizes the key quantitative data for this compound and selected alternative compounds.
| Compound | Chemical Formula | Atmospheric Lifetime | Rate Coefficient for Reaction with OH (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| This compound | CH₃C(O)CHF₂ | 0.30 - 1.2 years[1] | 1.04 x 10⁻¹³ - 2.6 x 10⁻¹⁴[1] |
| Acetone | CH₃C(O)CH₃ | ~22 days[2] | 1.8 x 10⁻¹³ |
| Methyl Ethyl Ketone | CH₃C(O)CH₂CH₃ | ~5.4 days[3] | 1.15 x 10⁻¹²[3] |
| Hexafluoroacetone | CF₃C(O)CF₃ | Extremely long (Perfluorinated) | Very slow (negligible reaction with OH) |
Experimental Protocols: Determining Atmospheric Lifetimes
The determination of atmospheric lifetimes and reaction rate coefficients for compounds like this compound relies on established experimental and computational techniques.
Relative Rate Method
A widely used experimental technique for determining the rate constant of a reaction with the OH radical is the relative rate method .
Methodology:
-
Chamber Setup: Experiments are typically conducted in a temperature-controlled reaction chamber (smog chamber) made of FEP Teflon film or quartz. The chamber is filled with purified air.
-
Reactant Introduction: Known concentrations of the test compound (e.g., this compound) and a reference compound with a well-established OH reaction rate constant are introduced into the chamber.
-
OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis of a precursor such as methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV blacklights.
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
-
Data Analysis: The relative loss of the test compound compared to the reference compound is used to calculate the unknown rate constant. The relationship is described by the following equation:
ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ / [Reference Compound]ₜ)
Where:
-
[Compound]₀ is the initial concentration.
-
[Compound]ₜ is the concentration at time t.
-
k_test is the rate constant for the reaction of the test compound with OH.
-
k_ref is the known rate constant for the reaction of the reference compound with OH.
-
Computational Chemistry Methods
Theoretical calculations play a significant role in predicting and understanding atmospheric reaction mechanisms and kinetics.
Methodology:
-
Quantum Chemical Calculations: High-level ab initio computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed to calculate the energies of reactants, transition states, and products.
-
Density Functional Theory (DFT): DFT methods, for instance, M06-2X, are often used to optimize the geometries of the molecules and transition states.
-
Rate Constant Calculation: Transition State Theory (TST) and other advanced theoretical kinetics methods are used to calculate the temperature-dependent rate constants from the computed energetic and structural information.
Atmospheric Degradation Pathway of this compound
The primary atmospheric removal process for this compound is initiated by the abstraction of a hydrogen atom by the hydroxyl radical. This initial step triggers a cascade of reactions leading to the formation of smaller, more oxidized products.
Caption: Atmospheric degradation pathway of this compound initiated by OH radical.
The degradation of this compound ultimately leads to the formation of smaller, less complex molecules such as carbonyl fluoride (B91410) (COF₂), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (HCOH). The formation of these products contributes to the overall atmospheric chemical cycles.
References
Safety Operating Guide
Proper Disposal of 1,1-Difluoroacetone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1-Difluoroacetone, a highly flammable and irritating chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a hazardous substance requiring special disposal considerations. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Improper disposal can lead to safety hazards and environmental contamination. Therefore, all waste containing this chemical must be managed in accordance with local, regional, and national hazardous waste regulations.[3]
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its primary hazard classifications.
| Hazard Class | GHS Hazard Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][4] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][4] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335 | May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield to protect against splashes.[4]
-
Chemical-resistant gloves (consult the specific glove manufacturer's recommendations for compatibility).
-
A lab coat or other protective clothing.[4]
-
All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. [3] This is crucial to prevent potentially dangerous chemical reactions.
-
Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.[6] The container must be compatible with the chemical.
-
Solid waste, such as contaminated gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.[6]
-
Empty containers of this compound must be treated as hazardous waste until they are properly decontaminated.[4] Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous waste.[6]
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[6]
-
Keep waste containers tightly closed except when adding waste.[1][3]
-
Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, and open flames.[4][6]
4. Disposal Methods:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup of the hazardous waste.
-
Approved disposal methods for this compound include:
-
Incineration: This is a common method for flammable and halogenated waste. The chemical should be mixed with a more combustible solvent and burned in a licensed incinerator.[4] High-temperature incineration is a promising method for the permanent elimination of fluorinated compounds.[7]
-
Landfill: Disposal in a specially licensed landfill for chemical and pharmaceutical waste is another option.[4]
-
5. Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.[4]
-
For small spills, absorb the chemical with an inert, non-combustible material like vermiculite (B1170534) or sand.[4][6]
-
Collect the absorbent material and the spilled substance into a sealed, labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Operational Guide for Handling 1,1-Difluoroacetone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the handling of 1,1-Difluoroacetone. It is intended for researchers, scientists, and professionals in drug development. All procedures outlined below are based on current safety data sheets and best practices for handling flammable and irritating chemicals.
Personal Protective Equipment (PPE)
Effective protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Wear chemical safety goggles with side shields or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber - note that nitrile may have poor degradation and permeation ratings with similar ketones, so butyl is preferred) and a fully-buttoned lab coat or chemical-resistant apron.[4][5] | Prevents skin contact, which can cause irritation.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[4] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[2][3] |
| Footwear | Wear closed-toe shoes. | Protects feet from potential spills. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the exposed person to fresh air at once.[6] If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse mouth with water.[2] Seek immediate medical attention.[4][6] |
Operational and Disposal Plans
Handling and Storage Procedures
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower, eyewash station, and all required PPE are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[2][4]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[2]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Store as a flammable liquid.[5]
-
Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[5]
-
Store in a locked-up area.[1]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials, such as saw dust.
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Waste Disposal Plan
-
Containerization: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container for hazardous waste.[5]
-
Labeling: The waste container must be clearly labeled with the contents and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[1] Do not empty into drains.[4]
Workflow for Handling a this compound Spill
Caption: Workflow for a this compound spill response.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 431-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
